Isobutyldimethoxymethylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dimethoxy-methyl-(2-methylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O2Si/c1-7(2)6-10(5,8-3)9-4/h7H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUESRADRPFMUCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939660 | |
| Record name | Dimethoxy(methyl)(2-methylpropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18293-82-8 | |
| Record name | Dimethoxymethyl(2-methylpropyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18293-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyldimethoxymethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018293828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethoxy(methyl)(2-methylpropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyldimethoxymethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Isobutyldimethoxymethylsilane chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical structure, properties, and reactive characteristics of isobutyldimethoxymethylsilane (CAS No. 18293-82-8). The information is intended for use in research, development, and manufacturing environments where organosilane compounds are employed.
Chemical Identity and Structure
This compound is an organosilane compound featuring a central silicon atom bonded to an isobutyl group, a methyl group, and two methoxy groups.[1] This structure imparts a combination of organic and inorganic characteristics, making it a versatile intermediate and coupling agent.
The molecular structure can be visualized as a tetrahedral silicon core. The two methoxy groups are susceptible to hydrolysis, which is the primary mechanism for its function as a crosslinking or surface-modifying agent.
Caption: 2D representation of the this compound molecular structure.
Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 18293-82-8 | [1] |
| Molecular Formula | C₇H₁₈O₂Si | [1] |
| Molecular Weight | 162.30 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Density | 0.841 g/cm³ | [1] |
| Boiling Point | 63°C @ 40 mmHg | [1] |
| Refractive Index | 1.398 | [1] |
| Flash Point | 32°C | [1] |
| Vapor Pressure | 6.67 mmHg @ 25°C | [1] |
| Water Solubility | 510 mg/L @ 20°C | [1] |
Experimental Protocols & Reactivity
Illustrative Reaction Scheme: Isobutyl(methyl)dichlorosilane + 2 CH₃ONa → this compound + 2 NaCl
General Laboratory Procedure (Conceptual):
-
A reaction vessel equipped with a stirrer, condenser, and dropping funnel is charged with isobutylmethyldichlorosilane under an inert atmosphere (e.g., Nitrogen or Argon).
-
A solution of sodium methylate in a suitable solvent (e.g., methanol or an inert solvent) is added dropwise to the reactor.
-
The reaction temperature is controlled, often at a low to moderate temperature, to manage the exothermic reaction.
-
After the addition is complete, the mixture is stirred for a specified period to ensure the reaction goes to completion.
-
The resulting mixture is filtered to remove the sodium chloride byproduct.
-
The filtrate, containing the crude product, is then purified by fractional distillation under reduced pressure to yield high-purity this compound.
The primary utility of this compound stems from the reactivity of its methoxy groups. In the presence of water, these groups hydrolyze to form silanol (Si-OH) groups. This reaction can be catalyzed by either acid or base.[3][4] The resulting silanols are highly reactive and readily condense with each other or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) bonds.[5]
The overall process can be described in the following stages:
-
Hydrolysis: The two methoxy groups (-OCH₃) react with water to form two silanol groups (-OH) and release methanol.
-
Condensation: The newly formed silanol groups condense with other silanols or with hydroxyl groups on a substrate (e.g., glass, metal oxides).
-
Bond Formation: Covalent Si-O-Si linkages are formed, resulting in a crosslinked network or a chemically bonded surface layer, with the loss of water.[5]
Caption: General reaction pathway for alkoxysilane hydrolysis and condensation.
Applications
The bifunctional nature of this compound makes it a valuable component in various industrial applications:
-
Crosslinking Agent: It is used as a crosslinker in the production of silicone-based materials, such as adhesives and sealants, to improve their mechanical strength and durability.[1]
-
Adhesion Promoter: By forming covalent bonds with inorganic substrates, it acts as a coupling agent to enhance the adhesion between organic polymers and inorganic surfaces.
-
Surface Modifier: It can be used to render surfaces water-repellent (hydrophobic) and to impart anti-adhesive properties.[1]
Safety and Handling
-
Storage: this compound should be stored under an inert gas (nitrogen or argon) at 2-8°C.[1]
-
Hazards: As a flammable liquid with a low flash point, appropriate precautions must be taken to avoid ignition sources. It is reactive with water and moisture. Users should consult the Safety Data Sheet (SDS) for comprehensive handling and safety information.
References
An In-Depth Technical Guide to the Synthesis and Purification of Isobutyldimethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of isobutyldimethoxymethylsilane, a valuable organosilane intermediate. The information presented herein is curated for an audience with a strong background in synthetic chemistry and is intended to provide a framework for the laboratory-scale production of this compound. This document details plausible synthetic routes, purification methodologies, and expected characterization data based on established principles of organosilicon chemistry.
Synthesis of this compound
Two primary synthetic pathways are viable for the preparation of this compound: the Grignard reaction and hydrosilylation. The choice of method will depend on the availability of starting materials and the desired scale of the reaction.
Grignard Reaction Route
The Grignard reaction offers a classic and reliable method for forming the silicon-carbon bond. This approach involves the reaction of a Grignard reagent, isobutylmagnesium bromide, with a suitable dimethoxysilane precursor.
Reaction Scheme:
(CH₃)₂CHCH₂Br + Mg → (CH₃)₂CHCH₂MgBr
(CH₃)₂CHCH₂MgBr + Cl₂Si(OCH₃)₂ → (CH₃)₂CHCH₂Si(CH₃)(OCH₃)₂ + MgBrCl
Experimental Protocol:
Materials:
-
Magnesium turnings
-
Isobutyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dichlorodimethoxysilane
-
Iodine (crystal)
-
Anhydrous n-hexane
-
Saturated aqueous ammonium chloride solution
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line (recommended)
Procedure:
-
Preparation of the Grignard Reagent:
-
A three-necked flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and an inert gas inlet is flame-dried and allowed to cool under a stream of nitrogen.
-
Magnesium turnings are added to the flask, followed by a small crystal of iodine to activate the magnesium surface.
-
Anhydrous diethyl ether is added to cover the magnesium.
-
A solution of isobutyl bromide in anhydrous diethyl ether is placed in the dropping funnel. A small amount of this solution is added to the magnesium to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
The remaining isobutyl bromide solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Dichlorodimethoxysilane:
-
The Grignard reagent solution is cooled in an ice bath.
-
A solution of dichlorodimethoxysilane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and the temperature should be maintained below 20°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours or overnight.
-
-
Work-up:
-
The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride to decompose any unreacted Grignard reagent and precipitate magnesium salts.
-
The organic layer is decanted, and the solid residue is washed with diethyl ether.
-
The combined organic phases are washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed by rotary evaporation.
-
Hydrosilylation Route
Hydrosilylation provides an alternative, atom-economical route involving the addition of a silicon-hydride bond across a double bond, catalyzed by a transition metal complex.
Reaction Scheme:
(CH₃)₂C=CH₂ + HSi(CH₃)(OCH₃)₂ --(Catalyst)--> (CH₃)₂CHCH₂Si(CH₃)(OCH₃)₂
Experimental Protocol:
Materials:
-
Dimethoxymethylsilane
-
Isobutene (liquefied or generated in situ)
-
Hydrosilylation catalyst (e.g., Karstedt's catalyst, Speier's catalyst)
-
Anhydrous toluene or other suitable solvent
Equipment:
-
High-pressure reaction vessel (if using liquefied isobutene) or a gas dispersion tube
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Inert gas supply
Procedure:
-
A three-necked flask is charged with dimethoxymethylsilane and a suitable solvent under an inert atmosphere.
-
The hydrosilylation catalyst is added.
-
Isobutene is then introduced into the reaction mixture. This can be done by bubbling the gas through the solution or by charging a pressure reactor with liquefied isobutene.
-
The reaction mixture is heated to a temperature appropriate for the chosen catalyst (typically 50-100°C) and stirred for several hours until the reaction is complete (monitored by GC or NMR).
-
Upon completion, the reaction mixture is cooled to room temperature.
Purification
The primary method for purifying this compound is fractional distillation under atmospheric or reduced pressure. The choice of pressure will depend on the boiling point of any impurities.
Experimental Protocol: Fractional Distillation
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Thermometer
-
Stir bar or boiling chips
Procedure:
-
The crude this compound is placed in the distillation flask with a stir bar or boiling chips.[1][2]
-
The flask is gently heated. The temperature at the head of the column should be monitored closely.[2]
-
The fraction distilling at the boiling point of this compound is collected in a pre-weighed receiving flask.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₈O₂Si |
| Molecular Weight | 162.30 g/mol |
| Boiling Point | 145-146 °C (at 760 mmHg) |
| Density | 0.863 g/cm³ at 25 °C |
Table 2: Expected Spectroscopic Data (Hypothetical)
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.55 | s | 6H | Si-O-CH ₃ | |
| ~1.80 | m | 1H | CH (CH₃)₂ | |
| ~0.95 | d | 6H | CH(C H₃)₂ | |
| ~0.65 | d | 2H | Si-CH ₂ | |
| ~0.10 | s | 3H | Si-CH ₃ | |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment | ||
| ~50.5 | Si-O-C H₃ | |||
| ~27.5 | C H(CH₃)₂ | |||
| ~25.8 | Si-C H₂ | |||
| ~24.0 | CH(C H₃)₂ | |||
| ~-5.0 | Si-C H₃ |
Note: The NMR data presented is hypothetical and based on typical chemical shifts for similar structures. Actual experimental values may vary.
Visualization of Workflows
Diagram 1: Grignard Synthesis Pathway
Caption: Grignard synthesis of this compound.
Diagram 2: Purification Workflow
Caption: Purification workflow for this compound.
References
An In-depth Technical Guide to the Acid-Catalyzed Hydrolysis of Isobutyldimethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-catalyzed hydrolysis mechanism of isobutyldimethoxymethylsilane. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide leverages established principles of alkoxysilane hydrolysis and data from analogous, structurally related silanes to provide a thorough understanding of the reaction dynamics, experimental protocols for its study, and the expected outcomes.
Introduction
This compound is an organosilane compound with applications in materials science and as a potential coupling agent or surface modifier in various industries, including drug development. The hydrolysis of its methoxy groups to form silanols is a critical first step in many of its applications, dictating the subsequent condensation reactions and the ultimate properties of the resulting materials. Understanding the mechanism and kinetics of this hydrolysis process under acidic conditions is paramount for controlling reaction outcomes and ensuring product consistency.
The Core Hydrolysis Mechanism
The acid-catalyzed hydrolysis of this compound proceeds through a series of sequential and reversible steps. The overall reaction involves the replacement of the two methoxy groups with hydroxyl groups, yielding isobutyldisilanol and two molecules of methanol. The reaction is generally considered to be first order with respect to the silane and the acid catalyst.[1][2]
The proposed mechanism involves two main stages for the hydrolysis of each methoxy group:
-
Protonation of the Methoxy Group: In an acidic medium, a methoxy group on the silicon atom is rapidly protonated by a hydronium ion (H₃O⁺). This protonation makes the silicon atom more electrophilic and susceptible to nucleophilic attack.[3][4]
-
Nucleophilic Attack by Water: A water molecule then acts as a nucleophile and attacks the electron-deficient silicon atom. This step is generally the rate-determining step of the hydrolysis process. The attack leads to the formation of a pentacoordinate transition state.[5]
-
Leaving Group Departure: The protonated methoxy group (methanol) is a good leaving group and departs from the transition state, resulting in the formation of a silanol group (Si-OH) and the regeneration of the acid catalyst.
This process occurs sequentially for both methoxy groups, leading to the formation of a di-silanol intermediate and finally isobutyldisilanol.
Influence of the Isobutyl Group
The isobutyl group attached to the silicon atom exerts a significant steric hindrance effect on the hydrolysis reaction. Compared to silanes with smaller alkyl groups (e.g., methyl or ethyl), the bulky isobutyl group is expected to decrease the rate of hydrolysis by sterically hindering the approach of the water molecule to the silicon center.[3] This steric effect is a key factor in controlling the reactivity of this compound.
Experimental Protocols for Studying Hydrolysis
The hydrolysis of this compound can be monitored in situ using various spectroscopic techniques. The following are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
29Si NMR Spectroscopy is a powerful tool for monitoring the hydrolysis process as it directly probes the silicon environment.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).
-
In a separate vial, prepare an acidic aqueous solution with a known concentration of an acid catalyst (e.g., HCl or H₂SO₄).
-
In an NMR tube, combine the silane solution with the acidic aqueous solution at a desired molar ratio of water to silane. The reaction is initiated upon mixing.
-
-
Data Acquisition:
-
Acquire a 29Si NMR spectrum of the starting material before the addition of the acid to establish the initial chemical shift.
-
Immediately after initiating the reaction, start acquiring a series of 29Si NMR spectra at regular time intervals.
-
The progress of the hydrolysis is monitored by the disappearance of the peak corresponding to the starting material and the appearance of new peaks corresponding to the mono-hydrolyzed and di-hydrolyzed species.
-
-
Data Analysis: The concentration of each species at a given time can be determined by integrating the corresponding peaks in the 29Si NMR spectrum. This data can then be used to calculate the reaction rate constants.
¹H NMR Spectroscopy can also be used to follow the reaction by monitoring the disappearance of the methoxy protons and the appearance of methanol protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is another valuable technique for tracking the hydrolysis reaction in real-time.
-
Instrumentation: An FTIR spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory for in-situ analysis of liquid samples.
-
Sample Preparation:
-
The reaction mixture is prepared similarly to the NMR sample preparation.
-
A small amount of the reaction mixture is placed directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record an initial FTIR spectrum of the this compound before adding the acid.
-
After initiating the hydrolysis, acquire FTIR spectra at regular time intervals.
-
-
Data Analysis: The reaction progress is monitored by observing the following spectral changes:
-
Decrease in the intensity of the Si-O-C stretching band (around 1080-1100 cm⁻¹).
-
Appearance and increase of a broad band corresponding to the Si-OH stretching vibration (around 3200-3700 cm⁻¹).
-
Appearance and increase of bands associated with the formation of methanol.
-
Quantitative Data and Analysis
The table below presents hypothetical kinetic data based on typical values for sterically hindered dialkoxysilanes to illustrate how such data would be presented.
| Parameter | Value (Illustrative) | Conditions |
| Rate Constant (k₁) | 1.5 x 10⁻³ s⁻¹ | 25°C, pH 2 |
| First Hydrolysis Step | ||
| Rate Constant (k₂) | 8.0 x 10⁻⁴ s⁻¹ | 25°C, pH 2 |
| Second Hydrolysis Step | ||
| Activation Energy (Ea) | 50 - 70 kJ/mol | - |
Note: The rate constant for the second hydrolysis step (k₂) is expected to be lower than the first (k₁) due to the increased steric hindrance and electronic effects of the newly formed silanol group.
Visualization of the Hydrolysis Pathway
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Acid-catalyzed hydrolysis of this compound.
References
An In-Depth Technical Guide to the Base-Catalyzed Hydrolysis of Isobutyldimethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms, kinetics, and experimental protocols associated with the hydrolysis of isobutyldimethoxymethylsilane under basic conditions. The information presented is intended to support research and development activities where the controlled hydrolysis of organosilanes is a critical process parameter.
Core Hydrolysis Mechanism in Basic Conditions
The hydrolysis of this compound in a basic environment is a multi-step process initiated by the nucleophilic attack of a hydroxide ion on the silicon atom. This reaction proceeds through a series of hydrolysis and subsequent condensation steps to form silanols and, ultimately, siloxane networks. The overall process can be described in two main stages: hydrolysis and condensation.[1]
Step 1: Nucleophilic Attack and Formation of a Pentacoordinate Intermediate
Under basic conditions, the hydrolysis is initiated by the attack of a hydroxide ion (OH⁻) on the electron-deficient silicon atom of the this compound molecule. This attack leads to the formation of a transient, pentacoordinate silicon intermediate. This step is generally considered the rate-determining step in the hydrolysis of alkoxysilanes under basic conditions.[2] The reaction mechanism is proposed to be a bimolecular nucleophilic substitution (SN2-Si) with a penta- or hexavalent intermediate or transition state.[3][4]
Step 2: Displacement of the Alkoxy Group
The unstable pentacoordinate intermediate rapidly rearranges, leading to the cleavage of a silicon-oxygen bond and the displacement of a methoxy group (⁻OCH₃) as a methoxide anion. This results in the formation of a silanol (a compound containing a Si-OH group) and a methoxide ion.
Step 3: Acid-Base Reaction
The methoxide ion is a strong base and will readily deprotonate a molecule of water present in the reaction medium to form methanol and regenerate a hydroxide ion, which can then catalyze the hydrolysis of another silane molecule.
Step 4: Subsequent Hydrolysis
The remaining methoxy group on the isobutyl(methoxy)methylsilanol can undergo a second hydrolysis step, following the same mechanism as described in Steps 1-3, to yield isobutyl(dihydroxy)methylsilane.
Condensation Reactions
Once silanols are formed, they can undergo condensation reactions to form siloxane bonds (Si-O-Si). These reactions can occur between two silanol molecules (water-producing condensation) or between a silanol and an unhydrolyzed alkoxysilane molecule (alcohol-producing condensation).[3][5] Under basic conditions, condensation is typically fast.[4]
The overall reaction cascade is complex, with hydrolysis and condensation occurring concurrently.[2][6] The structure of the final product, whether it be oligomeric or polymeric siloxanes, is highly dependent on the reaction conditions such as pH, water concentration, solvent, and temperature.[1][5]
Visualizing the Hydrolysis Pathway
The following diagram illustrates the step-by-step mechanism of the base-catalyzed hydrolysis of this compound.
Caption: Base-catalyzed hydrolysis of this compound.
Quantitative Data on Alkoxysilane Hydrolysis
| Silane | Catalyst/pH | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| Methyltrimethoxysilane | NH₃ | Ethanol/Water | 25 | Varies with pH | [5] |
| Phenyltrimethoxysilane | NH₃ | Ethanol/Water | 25 | Varies with pH | [5] |
| (CH₃)₂Si(OC₂H₅)₂ | NH₃ | Ethanol | 25 | Slower than RSi(OR)₃ | [5] |
| CH₃Si(OC₂H₅)₃ | NH₃ | Ethanol | 25 | Faster than Si(OR)₄ | [5] |
| Si(OC₂H₅)₄ | NH₃ | Ethanol | 25 | Slowest | [5] |
Note: Under basic conditions, the rate of hydrolysis generally decreases with increasing alkyl substitution on the silicon atom due to steric hindrance and inductive effects.[5]
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reproducible and accurate data. The following are representative methodologies for monitoring the hydrolysis of alkoxysilanes.
Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ²⁹Si NMR, is a powerful technique for real-time monitoring of silane hydrolysis and condensation reactions.[1][7]
Objective: To quantify the rate of disappearance of this compound and the appearance of hydrolysis and condensation products.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O, acetone-d₆)
-
Basic catalyst (e.g., NaOD in D₂O, or an amine catalyst)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure:
-
Prepare a stock solution of this compound in the chosen deuterated solvent.
-
In a clean NMR tube, add a known volume of the silane stock solution.
-
Initiate the hydrolysis reaction by adding a precise amount of the basic catalyst solution to the NMR tube.
-
Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals.
-
For ¹H NMR, monitor the disappearance of the methoxy proton signal and the appearance of the methanol proton signal.
-
For ²⁹Si NMR, monitor the change in the chemical shift of the silicon atom as the methoxy groups are replaced by hydroxyl groups and then by siloxane bridges.[1]
-
Integrate the relevant peaks in the spectra to determine the relative concentrations of the starting material, intermediates, and products over time.
-
Plot the concentration of the starting silane versus time to determine the reaction kinetics. The hydrolysis of alkoxysilanes often follows pseudo-first-order kinetics when water is in large excess.[1]
Monitoring Hydrolysis by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to follow the hydrolysis reaction by monitoring changes in the vibrational bands corresponding to Si-O-C, Si-OH, and Si-O-Si bonds.[1]
Objective: To qualitatively and semi-quantitatively monitor the progress of the hydrolysis and condensation reactions.
Materials:
-
This compound
-
Solvent (e.g., ethanol, methanol)
-
Water
-
Basic catalyst (e.g., NaOH, an amine)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Record a background spectrum of the ATR crystal.
-
Prepare a reaction mixture by combining the this compound, solvent, water, and basic catalyst in a suitable container.
-
Apply a small amount of the reaction mixture onto the ATR crystal.
-
Record FTIR spectra at regular time intervals.
-
Monitor the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹) and the appearance of a broad band corresponding to Si-OH stretching (around 3700-3200 cm⁻¹).[1]
-
The formation of siloxane bonds (Si-O-Si) can also be observed as a broad band around 1050-1000 cm⁻¹.[1]
-
Analyze the changes in peak intensities over time to follow the course of the reaction.
Experimental Workflow Visualization
The following diagram outlines a general workflow for the experimental investigation of this compound hydrolysis.
Caption: General experimental workflow for studying silane hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. afinitica.com [afinitica.com]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. gelest.com [gelest.com]
- 7. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reaction Kinetics and Thermodynamics of Isobutyldimethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the reaction kinetics and thermodynamics of isobutyldimethoxymethylsilane. While specific quantitative data for this particular silane is not extensively available in public literature, this document extrapolates from well-studied analogous alkoxysilanes to present a robust framework for understanding its behavior. The primary reactions of interest are hydrolysis and condensation, which are fundamental to the application of this molecule in various industrial and scientific fields.
Introduction to this compound
This compound (IBDMS) is an organosilicon compound featuring an isobutyl group, a methyl group, and two methoxy groups attached to a central silicon atom. Its structure dictates its reactivity, primarily through the hydrolysis of the methoxy groups (Si-OCH₃) to form silanols (Si-OH), followed by the condensation of these silanols to create siloxane bonds (Si-O-Si). Understanding the speed (kinetics) and the energy changes (thermodynamics) of these reactions is critical for controlling material properties in applications such as crosslinking agents for elastomers, coatings, and adhesives.
Core Reaction Mechanisms: Hydrolysis and Condensation
The transformation of this compound from a monomeric species to a polymeric siloxane network proceeds via a two-step mechanism: hydrolysis and condensation. These reactions can be catalyzed by either acids or bases.
2.1 Hydrolysis
In the initial step, the methoxy groups are replaced by hydroxyl groups through reaction with water. This reaction can proceed sequentially, forming partially and fully hydrolyzed species.
2.2 Condensation
The newly formed silanol groups are reactive and can condense with other silanols or with remaining methoxy groups to form a stable siloxane network, releasing water or methanol as a byproduct.
The general reaction pathways are illustrated below.
Reaction Kinetics
The rates of hydrolysis and condensation are influenced by several factors, including pH, temperature, solvent, and the steric and electronic nature of the substituents on the silicon atom.[1][2][3] The bulky isobutyl group in IBDMS is expected to sterically hinder the approach of reactants to the silicon center, potentially slowing its hydrolysis rate compared to less hindered silanes like methyltrimethoxysilane.
3.1 Factors Influencing Reaction Rates
-
pH: Both acid and base catalysis significantly accelerate the hydrolysis reaction compared to neutral conditions.[4] Acid catalysis involves protonation of the alkoxy group, making it a better leaving group, while base catalysis involves nucleophilic attack of a hydroxide ion on the silicon atom.[2]
-
Temperature: As with most chemical reactions, increasing the temperature increases the rates of both hydrolysis and condensation, as described by the Arrhenius equation.[3][5]
-
Solvent: The choice of solvent affects the solubility of the silane and the availability of water, thereby influencing reaction rates.[6]
-
Structure: The rate of hydrolysis generally decreases with bulkier alkoxy groups and bulkier non-hydrolyzable organic substituents due to steric hindrance.[7]
3.2 Quantitative Kinetic Data (for Analogous Silanes)
| Silane Compound | Condition | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Dimethyldimethoxysilane (DMDMS) | Acidic | Variable with pH | Not specified | [8] |
| Methyltriethoxysilane (MTES) | pH 3.13 | 0 - 0.23 M⁻¹min⁻¹ | 57.61 kJ/mol | [5] |
| Methyltriethoxysilane (MTES) | pH 3.83 | Not specified | 97.84 kJ/mol | [5] |
| Tetraethoxysilane (TEOS) | pH 3.13 | 0 - 0.18 M⁻¹min⁻¹ | 31.52 kJ/mol | [5] |
Experimental Protocols for Kinetic Studies
The kinetics of silane hydrolysis and condensation can be monitored in situ using various spectroscopic and chromatographic techniques.
4.1 General Protocol using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying silane reactions, as it can distinguish and quantify the parent silane, intermediate hydrolyzed species, and the resulting silanols and siloxanes.[4][9] ¹H, ¹³C, and ²⁹Si NMR are all employed.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., an alcohol/water mixture) within an NMR tube.[4] The solvent system should be chosen to ensure miscibility. A deuterated solvent component is required for the NMR lock.
-
Initiation of Reaction: Add a catalyst (e.g., an acid or base) to the NMR tube to initiate the reaction at a controlled temperature.
-
Data Analysis: Integrate the relevant peaks in the spectra at each time point. The concentration of each species can be determined from the relative integral values. Plot the concentration of the reactant (this compound) versus time to determine the reaction order and the pseudo-first-order rate constant (k). The experiment can be repeated at different temperatures to calculate the activation energy using the Arrhenius equation.
4.2 Alternative Protocol using Gas Chromatography (GC)
GC is another effective method for monitoring the disappearance of the volatile parent silane.[2][12]
-
Reaction Setup: Conduct the hydrolysis reaction in a thermostated vessel.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for example, by neutralizing the catalyst or by rapid dilution in a non-reactive solvent.
-
Analysis: Inject the quenched sample into a gas chromatograph equipped with a suitable column and a flame ionization detector (FID) or a mass spectrometer (MS).[13][14]
-
Quantification: The concentration of the remaining this compound is determined by comparing its peak area to that of an internal standard. The kinetic analysis proceeds as described for the NMR method.
Thermodynamics of this compound Reactions
The thermodynamics of the hydrolysis and condensation reactions determine the spontaneity and equilibrium position of the overall process. The key parameters are the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of the reaction.
-
Enthalpy (ΔH): Represents the heat absorbed or released during the reaction. Silane hydrolysis is generally an exothermic process.[15]
-
Entropy (ΔS): Represents the change in disorder. The condensation reaction, which combines smaller molecules into larger polymers, typically involves a decrease in entropy.
-
Gibbs Free Energy (ΔG): This value, calculated as ΔG = ΔH - TΔS, determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process.[16][17]
5.1 Quantitative Thermodynamic Data
Specific thermodynamic data for this compound are not available. However, quantum-chemical methods can be used to calculate these parameters.[18] The table below provides standard Gibbs free energy of formation for some basic silicon compounds to offer context.
| Compound | Formula | State | ΔG°f (kJ/mol) | Reference |
| Silane | SiH₄ | Gas | +56.9 | [19] (via NIST) |
| Silicon Dioxide (Quartz) | SiO₂ | Solid | -856.3 | [19] (via NIST) |
| Silicic Acid | H₄SiO₄ | Aqueous | -1308.2 | [20] |
| Methanol | CH₃OH | Liquid | -166.27 | [19] (via NIST) |
5.2 Experimental Protocol for Thermodynamic Analysis: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a reaction, allowing for the determination of enthalpy (ΔH), binding constants (Ka), and stoichiometry (n). From these, Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.[21][22]
-
Instrument Setup: An ITC instrument consists of a reference cell and a sample cell within an adiabatic jacket. The reference cell is filled with the reaction buffer (e.g., water or a buffer solution). The sample cell is filled with one of the reactants (e.g., water with the catalyst).
-
Sample Loading: The other reactant (this compound) is loaded into a precision injection syringe.
-
Titration: The silane is injected in small, precise aliquots into the sample cell. The instrument maintains a constant temperature and measures the minute amount of power required to keep the sample and reference cells at the same temperature.
-
Data Acquisition: Heat released (exothermic) or absorbed (endothermic) upon each injection is measured. The data is plotted as power versus time.
-
Data Analysis: Integrating the peaks yields the enthalpy change for each injection. Plotting these enthalpy changes against the molar ratio of the reactants allows for the determination of the total reaction enthalpy (ΔH), the association constant (Ka), and the stoichiometry. ΔG and ΔS can then be calculated using the equations ΔG = -RTln(Ka) and ΔG = ΔH - TΔS.
Conclusion
This guide outlines the fundamental principles of the reaction kinetics and thermodynamics of this compound, drawing upon established knowledge of analogous alkoxysilanes. The primary reactions, hydrolysis and condensation, are governed by factors such as pH, temperature, and molecular structure. While specific quantitative data for IBDMS remains a gap in the scientific literature, the experimental protocols detailed herein provide a clear roadmap for researchers to determine these crucial parameters. A thorough understanding and experimental determination of these kinetic and thermodynamic values are essential for the precise control and optimization of processes involving this versatile organosilane.
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review [mdpi.com]
- 2. Kinetics of alkoxysilanes hydrolysis: An empirical approach – ScienceOpen [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.me.ucsb.edu [sites.me.ucsb.edu]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR spectroscopic studies of dimethyldiethoxy silane hydrolysis and polysiloxane conversion | Semantic Scholar [semanticscholar.org]
- 12. applications.wasson-ece.com [applications.wasson-ece.com]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. researchgate.net [researchgate.net]
- 15. dakenchem.com [dakenchem.com]
- 16. Gibbs free energy - Wikipedia [en.wikipedia.org]
- 17. Khan Academy [khanacademy.org]
- 18. researchgate.net [researchgate.net]
- 19. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 22. Khan Academy [khanacademy.org]
The Sol-Gel Chemistry of Isobutyldimethoxymethylsilane Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The sol-gel process offers a versatile and highly controllable method for synthesizing inorganic and hybrid organic-inorganic materials with a wide range of applications, particularly in the pharmaceutical and biomedical fields. This guide delves into the core principles of the sol-gel chemistry of isobutyldimethoxymethylsilane, a precursor of interest for creating functionalized silica materials. Due to the limited availability of specific data on this compound in public literature, this paper will also draw upon established principles of similar organoalkoxysilanes to provide a comprehensive understanding of its expected behavior and potential applications, particularly in drug delivery.
Fundamentals of Sol-Gel Chemistry
The sol-gel process is a wet-chemical technique used for the fabrication of materials, typically metal oxides, from a chemical precursor.[1] The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.[1] For silica-based materials, the most common precursors are silicon alkoxides.[2] The fundamental reactions governing the sol-gel process are hydrolysis and condensation.[3][4]
Hydrolysis: In the initial step, the alkoxide groups (OR) of the silane precursor are replaced with hydroxyl groups (OH) through reaction with water. This reaction can be catalyzed by either an acid or a base.[4][5]
Condensation: Subsequently, the newly formed silanol groups (Si-OH) react with each other or with remaining alkoxide groups (Si-OR) to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct.[3][4] This polymerization process leads to the formation of a three-dimensional network, resulting in the gel.
The rates of hydrolysis and condensation are highly dependent on several factors, including the pH of the solution, the water-to-silane ratio, the type of solvent, temperature, and the chemical nature of the silane precursor itself.[6]
The Role of this compound in Sol-Gel Chemistry
This compound [(CH₃)₂CHCH₂Si(CH₃)(OCH₃)₂] is an organoalkoxysilane that possesses both a non-hydrolyzable isobutyl group and two hydrolyzable methoxy groups. The presence of the isobutyl group imparts a degree of hydrophobicity and steric bulk to the resulting silica network, which can significantly influence the properties of the final material.
The hydrolysis and condensation of this compound are expected to proceed in a stepwise manner. The steric hindrance from the isobutyl group may influence the reaction kinetics compared to smaller alkyl-substituted silanes. The resulting gel will be a hybrid organic-inorganic material, where the inorganic silica network is functionalized with organic isobutyl groups. This functionalization can be leveraged to tailor the surface properties, porosity, and mechanical stability of the material.
Experimental Protocols
While specific, detailed experimental protocols for the sol-gel synthesis using solely this compound are not widely reported, a general procedure can be adapted from the synthesis of other functionalized silica nanoparticles. The following represents a foundational protocol that can be optimized for specific applications.
General Synthesis of Functionalized Silica Nanoparticles (Adapted Stöber Method)
This method describes the synthesis of silica particles which can be functionalized during the synthesis process (co-condensation).[7]
Materials:
-
This compound (or other organoalkoxysilane)
-
Tetraethyl orthosilicate (TEOS) - often used as a co-precursor to form the bulk silica network
-
Ethanol (or other alcohol solvent)
-
Ammonium hydroxide (catalyst)
-
Deionized water
Procedure:
-
A solution of ethanol, deionized water, and ammonium hydroxide is prepared in a reaction vessel and stirred vigorously.
-
A mixture of TEOS and this compound is added to the solution. The molar ratio of the silanes will determine the degree of functionalization.
-
The reaction is allowed to proceed at a controlled temperature for a specified time, during which the sol-gel transition occurs.
-
The resulting particles are collected by centrifugation or filtration, washed with ethanol and water, and dried.
Quantitative Data Summary
Quantitative data for materials derived specifically from this compound is scarce. However, we can present representative data from studies on silica xerogels modified with other methyl-substituted silanes to illustrate the expected influence of organic functionalization on the material properties. The following tables summarize typical ranges for key parameters.
Table 1: Influence of Organic Modification on Silica Gel Properties
| Property | Unmodified Silica Gel | Organically Modified Silica Gel | Reference |
| Surface Area (m²/g) | 500 - 1000 | 200 - 800 | [8] |
| Pore Volume (cm³/g) | 0.5 - 1.5 | 0.3 - 1.2 | [8] |
| Contact Angle (°) | < 20 (Hydrophilic) | > 90 (Hydrophobic) | [9] |
| Mechanical Strength | High | Moderate to Low | [8] |
Table 2: Typical Sol-Gel Synthesis Parameters for Functionalized Silica
| Parameter | Typical Range | Influence on Product |
| Water/Silane Molar Ratio | 2 - 50 | Affects hydrolysis rate and network cross-linking |
| Catalyst (Acid/Base) Concentration | 0.01 - 1 M | Controls hydrolysis and condensation rates, influencing particle size and morphology |
| Temperature (°C) | 25 - 80 | Affects reaction kinetics |
| Solvent | Alcohols (Ethanol, Methanol) | Influences precursor solubility and reaction rates |
Visualizing the Sol-Gel Process
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in sol-gel chemistry.
Caption: The sol-gel process for this compound involves hydrolysis followed by condensation to form a siloxane network.
Caption: A typical experimental workflow for the synthesis of functionalized silica nanoparticles via the sol-gel method.
Applications in Drug Development
The unique properties of silica materials derived from this compound make them promising candidates for various applications in drug development. The incorporation of the isobutyl group can enhance the loading capacity for hydrophobic drugs and modulate their release kinetics.
-
Controlled Drug Delivery: The porous structure of the silica matrix can be tailored to control the release rate of encapsulated therapeutic agents.[10] The hydrophobic nature of the isobutyl-functionalized surfaces can be advantageous for the sustained release of poorly water-soluble drugs.
-
Targeted Drug Delivery: The surface of the silica nanoparticles can be further modified with targeting ligands to direct the drug carrier to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.
-
Biocompatibility: Silica-based materials are generally considered biocompatible and have been extensively investigated for biomedical applications.[4]
Conclusion
The sol-gel chemistry of this compound offers a promising avenue for the development of advanced functional materials. While direct experimental data for this specific precursor is limited, the established principles of sol-gel science provide a strong framework for predicting its behavior and designing synthetic strategies. The ability to introduce organic functionality into an inorganic silica network allows for the fine-tuning of material properties, opening up exciting possibilities for applications in drug delivery and other biomedical fields. Further research focusing on the systematic investigation of the sol-gel process with this compound is warranted to fully unlock its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol-Gel Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sol-Gel Silica Nanoparticles in Medicine: A Natural Choice. Design, Synthesis and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Hydrothermal Synthesis of Functionalized Mesoporous Silica for Effective Removal of Pb(II) Ion [journals.kashanu.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Microporous Silica Gels Prepared from Modified Silicon Alkoxides | Scilit [scilit.com]
- 9. The Methyl Functionality of Monolithic Silica Xerogels Synthesized via the Co-Gelation Approach Combined with Surface Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Spectroscopic analysis of isobutyldimethoxymethylsilane (NMR, FT-IR, Raman)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of isobutyldimethoxymethylsilane, a key organosilane compound. The guide details expected data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy, offering insights into the molecule's structural features. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science who utilize organosilane compounds.
Molecular Structure and Spectroscopic Overview
This compound possesses a central silicon atom bonded to an isobutyl group, two methoxy groups, and a methyl group. Each spectroscopic technique provides unique information about the different functional groups within the molecule.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the hydrogen and carbon framework of the molecule, including the connectivity and chemical environment of each atom.
-
FT-IR Spectroscopy: Identifies the presence of specific functional groups by detecting their characteristic vibrational frequencies, particularly the Si-O-C and C-H bonds.
-
Raman Spectroscopy: Complements FT-IR by providing information on the vibrational modes of the molecule, especially for non-polar bonds, offering a more complete picture of the molecular structure.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound.
Predicted ¹H NMR Data
The proton NMR spectrum will show distinct signals for the protons of the isobutyl, methoxy, and methyl groups attached to the silicon atom. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) and their coupling patterns are summarized below.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Si-CH₃ | ~ 0.1 | Singlet | 3H | - |
| Si-CH₂- | ~ 0.6 | Doublet | 2H | ~ 7 |
| -CH(CH₃)₂ | ~ 1.8 | Multiplet | 1H | ~ 7 |
| -CH(CH₃)₂ | ~ 0.9 | Doublet | 6H | ~ 7 |
| Si-O-CH₃ | ~ 3.5 | Singlet | 6H | - |
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Si-CH₃ | ~ -5 |
| Si-CH₂- | ~ 25 |
| -CH(CH₃)₂ | ~ 26 |
| -CH(CH₃)₂ | ~ 24 |
| Si-O-CH₃ | ~ 50 |
Experimental Protocol for NMR Analysis
A detailed methodology for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, especially for the silicon-bonded carbons.
-
Caption: Experimental workflow for NMR analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups in this compound.
Expected FT-IR Absorption Bands
The table below summarizes the expected key absorption bands and their corresponding vibrational modes.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2960-2870 | C-H stretch (isobutyl, methyl) | Strong |
| 1470-1450 | C-H bend (isobutyl, methyl) | Medium |
| 1260 | Si-CH₃ bend | Medium-Strong |
| 1190, 1090 | Si-O-C stretch (asymmetric) | Strong |
| 840 | Si-C stretch | Medium |
| 780 | Si-O-C rock | Medium |
Experimental Protocol for FT-IR Analysis
For a liquid sample like this compound, the following protocol is recommended:
-
Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FT-IR, particularly for symmetric and non-polar bonds.
Expected Raman Shifts
Key Raman shifts for this compound are predicted as follows:
| Raman Shift (cm⁻¹) | Vibrational Mode | Intensity |
| 2960-2870 | C-H stretch | Strong |
| 1470-1450 | C-H bend | Medium |
| ~700 | Si-C symmetric stretch | Strong |
| ~600 | Si-O symmetric stretch | Medium |
Experimental Protocol for Raman Spectroscopy
A typical protocol for acquiring a Raman spectrum of a liquid sample is:
-
Sample Preparation: Place the liquid sample in a glass vial or a quartz cuvette.
-
Instrumentation: Utilize a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Data Acquisition:
-
Focus the laser beam onto the sample.
-
Acquire the spectrum over a desired spectral range (e.g., 200-3200 cm⁻¹).
-
Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation. Multiple accumulations may be necessary.
-
Caption: Relationship between vibrational spectroscopy techniques.
Summary and Conclusion
The spectroscopic analysis of this compound by NMR, FT-IR, and Raman techniques provides a comprehensive characterization of its molecular structure. The predicted data and detailed experimental protocols in this guide serve as a foundational reference for researchers working with this and similar organosilane compounds. The combination of these analytical methods allows for unambiguous identification and a deeper understanding of the chemical properties of this compound, which is crucial for its application in various scientific and industrial fields.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Isobutyldimethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for isobutyldimethoxymethylsilane. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes robust computational prediction methods to generate and interpret the NMR data. The document presents the predicted chemical shifts and coupling constants in clearly structured tables. A comprehensive, generalized experimental protocol for acquiring NMR spectra of alkoxysilanes is also provided. Furthermore, this guide employs Graphviz (DOT language) to visualize the molecular structure, predicted NMR spectral correlations, and a typical experimental workflow, adhering to specified formatting requirements. This guide serves as a valuable resource for researchers working with or synthesizing this compound and related organosilane compounds.
Introduction
This compound is an organosilane compound with potential applications in materials science and as a synthetic intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide addresses the lack of available experimental NMR data for this compound by providing a comprehensive analysis based on computationally predicted spectra.
Predicted ¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectra for this compound were predicted using advanced computational algorithms. These predictions are based on large databases of experimental spectra and sophisticated models of nuclear shielding. While predicted data may have minor deviations from experimental values, they provide a reliable initial framework for spectral assignment and structural confirmation.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Si-CH ₃ (a) | ~0.15 | Singlet | 3H | - |
| Si-CH ₂- (b) | ~0.65 | Doublet | 2H | ~7.5 |
| -CH (CH₃)₂ (c) | ~1.85 | Nonet | 1H | ~6.8 |
| -CH(C H₃)₂ (d) | ~0.95 | Doublet | 6H | ~6.8 |
| O-CH ₃ (e) | ~3.55 | Singlet | 6H | - |
Note: These values are computationally predicted and may vary slightly from experimental results.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of this compound is summarized in Table 2. The chemical shifts (δ) are reported in ppm relative to TMS.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon (Label) | Chemical Shift (δ, ppm) |
| Si-C H₃ (1) | ~ -5.0 |
| Si-C H₂- (2) | ~ 20.0 |
| -C H(CH₃)₂ (3) | ~ 25.0 |
| -CH(C H₃)₂ (4) | ~ 24.0 |
| O-C H₃ (5) | ~ 50.0 |
Note: These values are computationally predicted and may vary slightly from experimental results.
Structural Assignment and Interpretation
The predicted chemical shifts and coupling patterns are consistent with the molecular structure of this compound.
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocols
While specific experimental data for this compound is not available, a general protocol for acquiring high-quality NMR spectra for similar alkoxysilane compounds is provided below.
4.1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For non-polar to moderately polar silanes, deuterated chloroform (CDCl₃) is a common choice.
-
Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for referencing the chemical shifts (δ = 0.00 ppm).
4.2. NMR Instrument Parameters
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often used to ensure quantitative accuracy, although shorter delays can be used for faster acquisition of qualitative spectra.
-
Spectral Width: Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
4.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.
Caption: Experimental workflow for NMR data acquisition and processing.
Conclusion
This technical guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectral data for this compound. The presented data, organized in clear tables and accompanied by structural diagrams, offers valuable insights for the identification and characterization of this compound. The included general experimental protocol serves as a practical guide for researchers acquiring NMR data for alkoxysilanes. While computationally predicted, the spectral information herein provides a strong foundation for future experimental verification and will be a useful reference for scientists in the fields of chemistry and materials science.
Mass Spectrometry of Isobutyldimethoxymethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of isobutyldimethoxymethylsilane. It covers the predicted fragmentation patterns under electron ionization, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) analysis, and visual representations of the fragmentation pathway and experimental workflow.
Predicted Electron Ionization Mass Spectrometry Data
The mass spectrum of this compound is predicted to exhibit a series of characteristic fragment ions resulting from alpha-cleavages and rearrangements common to organosilicon compounds.[1] The molecular ion (M+) may be of low abundance or absent, which is a common characteristic for some classes of molecules under electron ionization.[2]
Predicted Quantitative Fragmentation Data for this compound
| m/z (Predicted) | Relative Intensity | Proposed Fragment Ion | Ion Structure |
| 147 | Moderate | [M - CH3]+ | [(CH3)2CHCH2Si(OCH3)2]+ |
| 133 | High | [M - OCH3]+ | [(CH3)2CHCH2Si(CH3)(OCH3)]+ |
| 117 | Moderate | [M - C4H9]+ | [SiH(OCH3)2]+ |
| 105 | High (Base Peak) | [Si(OCH3)2]+ | [Si(OCH3)2]+• |
| 89 | Moderate | [SiH(OCH3)]+ | [SiH(OCH3)]+ |
| 75 | Moderate | [Si(OCH3)]+ | [Si(OCH3)]+ |
| 59 | Moderate | [SiH(CH3)]+ | [SiH(CH3)]+ |
| 45 | Moderate | [SiH2(CH3)]+ | [SiH2(CH3)]+ |
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form a molecular ion (M+•). This unstable ion then undergoes a series of cleavage and rearrangement reactions to produce smaller, more stable fragment ions. The most probable fragmentation pathways are illustrated below.
Caption: Predicted fragmentation pathway of this compound under electron ionization.
Experimental Protocols for GC-MS Analysis
This section outlines a general procedure for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS).
A. Sample Preparation
-
Solvent Selection: Dissolve the this compound sample in a volatile, high-purity organic solvent such as hexane, heptane, or dichloromethane.
-
Concentration: Prepare a dilute solution, typically in the range of 10-100 µg/mL, to avoid column overloading and detector saturation.
-
Internal Standard (Optional): For quantitative analysis, add a suitable internal standard to the sample solution. The internal standard should be a compound with similar chemical properties but a different retention time.
B. Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of volatile organosilicon compounds.[3]
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |
| Injection Mode | Split or splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Oven Temperature Program | Initial: 50 °C (hold for 2 min)Ramp: 10 °C/min to 280 °CFinal Hold: 5 min at 280 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-500 |
| Scan Speed | >1000 amu/s |
| Solvent Delay | 2-3 minutes (to prevent filament damage from the solvent) |
C. Data Acquisition and Analysis
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each chromatographic peak.
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the identified peak and compare it to the predicted fragmentation pattern and library spectra (if available).
-
For quantitative analysis, construct a calibration curve using the peak area ratio of the analyte to the internal standard.
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for the GC-MS analysis of this compound.
This guide provides a foundational understanding of the mass spectrometric analysis of this compound. Researchers can adapt the provided protocols and predicted data to their specific analytical needs. It is important to note that the fragmentation data presented is predictive and should be confirmed through experimental analysis.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of Isobutyldimethoxymethylsilane
Introduction
Isobutyldimethoxymethylsilane (IBDMMS) is an organosilicon compound with applications anticipated in materials science, potentially as a crosslinking agent, a surface modifier, or a precursor in the synthesis of silicon-based materials. As with many reactive organosilane compounds, its utility is intrinsically linked to its thermal stability. Understanding the thermal decomposition characteristics of IBDMMS is crucial for defining its processing parameters, ensuring safe handling and storage, and predicting the long-term stability of materials derived from it. This technical guide provides a detailed overview of the expected thermal behavior of this compound, based on its physicochemical properties and data from closely related compounds.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented below. This data is essential for understanding its physical behavior under various conditions.
| Property | Value |
| CAS Number | 18293-82-8 |
| Molecular Formula | C₇H₁₈O₂Si |
| Molecular Weight | 162.30 g/mol |
| Boiling Point | 63 °C at 40 mmHg |
| Flash Point | 32 °C |
| Density | 0.841 g/cm³ |
| Refractive Index | 1.398 |
| Water Solubility | 510 mg/L at 20 °C |
Table 1: Physicochemical properties of this compound.[1]
Inferred Thermal Stability and Decomposition
In the absence of direct thermal analysis data for this compound, the thermal behavior of analogous compounds, isobutyltrimethoxysilane and dimethyldimethoxysilane, can provide valuable insights.
Data from Analogous Compounds
The following table summarizes the available thermal decomposition data for structurally similar silanes. Isobutyltrimethoxysilane shares the isobutyl group, while dimethyldimethoxysilane shares the dimethoxy-methyl-silyl core structure.
| Compound | Analysis Type | Key Observations |
| Isobutyltrimethoxysilane | SDS Data | Flammable liquid and vapor. Decomposed by water. Considered a skin and eye irritant.[2] |
| Dimethyldimethoxysilane | SDS Data | Auto-ignition temperature of 325 °C. Hazardous decomposition products include methanol, organic acid vapors, and silicon dioxide. Material decomposes slowly in contact with moist air or water. |
| Methyltrimethoxysilane | DTA/TG-MS | In the presence of air, decomposition of methyl groups occurs around 600°C. In an inert atmosphere, decomposition is more complex, with fragments of organic groups being observed at various temperatures. Physically adsorbed water is removed around 110°C. |
Table 2: Thermal decomposition data for compounds analogous to this compound.
Based on these analogs, it is anticipated that the thermal decomposition of this compound would initiate with the hydrolysis of the methoxy groups in the presence of moisture, followed by the cleavage of the silicon-carbon bonds at higher temperatures. The isobutyl group may be more thermally labile than a methyl group.
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments used to assess the thermal stability of alkoxysilanes.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature and rate of mass loss of a sample as a function of temperature in a controlled atmosphere. This provides information on thermal stability and decomposition kinetics.
-
Instrumentation: A thermogravimetric analyzer, typically coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.
-
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert TGA pan (e.g., alumina or platinum). Due to its moisture sensitivity, sample loading should be performed in a dry, inert atmosphere (e.g., a glovebox).
-
Atmosphere: The analysis is conducted under a controlled flow of an inert gas (e.g., nitrogen or argon) or an oxidative gas (e.g., air), typically at a flow rate of 20-100 mL/min.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate, commonly 10 °C/min. An initial isothermal step at a low temperature (e.g., 30-40 °C) may be included to ensure thermal equilibrium.
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the onset of decomposition, temperatures of maximum mass loss rates, and the mass of any residue. Evolved gases are simultaneously analyzed by MS or FTIR to identify the decomposition byproducts.[3][4][5]
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow into or out of a sample as a function of temperature or time. This is used to determine thermal transitions such as melting, crystallization, glass transitions, and to study reaction enthalpies.
-
Instrumentation: A differential scanning calorimeter.
-
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). Sample preparation should be conducted in an inert atmosphere.
-
Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.
-
Temperature Program: A common method involves a heat-cool-heat cycle. The sample is first heated to a temperature above any expected transitions, then cooled at a controlled rate, and finally reheated. A typical heating/cooling rate is 10 °C/min.[6]
-
Data Analysis: The heat flow is plotted against temperature. Endothermic and exothermic peaks are analyzed to determine transition temperatures and enthalpies. Changes in the baseline can indicate glass transitions.
-
Visualizations
Caption: Workflow for thermal analysis of this compound.
Caption: Plausible decomposition pathway for this compound.
Conclusion
While direct experimental data for the thermal decomposition of this compound is currently lacking in the scientific literature, a reasoned estimation of its behavior can be made based on its structure and the known properties of analogous alkoxysilanes. It is expected that this compound will exhibit moderate thermal stability, with decomposition likely initiated by hydrolysis of the methoxy groups, especially in the presence of moisture. At elevated temperatures, cleavage of the silicon-carbon bonds is anticipated, leading to the formation of volatile organic compounds and a silicon oxide residue. The branched isobutyl group may influence the specific decomposition temperature and byproducts compared to linear or less sterically hindered alkylsilanes. For definitive quantitative data, experimental analysis using thermogravimetric analysis coupled with evolved gas analysis and differential scanning calorimetry is essential. The protocols and workflows outlined in this guide provide a robust framework for conducting such an investigation.
References
Isobutyldimethoxymethylsilane CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of isobutyldimethoxymethylsilane, a key organosilane compound. It details its chemical and physical properties, outlines a representative synthetic protocol, and discusses its primary applications. While direct applications in drug development are not extensively documented, its role as a versatile crosslinking agent and its underlying chemistry may be of interest to researchers in pharmaceutical formulation and material science.
Core Compound Information
Chemical Identity:
-
Systematic Name: Dimethoxy(methyl)isobutylsilane
-
Common Synonyms: this compound, Dimethoxymethyl(2-methylpropyl)silane[1]
-
CAS Number: 18293-82-8[1]
-
Molecular Formula: C₇H₁₈O₂Si[1]
-
Molecular Weight: 162.30212 g/mol [1]
-
EINECS Number: 242-171-6[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for handling, storage, and application of the compound.
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 63°C at 40 mmHg[1] |
| Flash Point | 32°C[1] |
| Density | 0.841 g/cm³[1] |
| Vapor Pressure | 6.67 mmHg at 25°C[1] |
| Refractive Index | 1.398[1] |
| Water Solubility | 510 mg/L at 20°C[1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[1] |
Synthesis of Alkoxysilanes: A Representative Experimental Protocol
Objective: To synthesize a dialkoxysilane via nucleophilic substitution.
Reaction Scheme (General): This reaction involves the displacement of chloride ions from a dichlorosilane with alkoxy groups from the corresponding alcohols.
Materials:
-
Dichlorodimethylsilane ((CH₃)₂SiCl₂) (or Isobutylmethyldichlorosilane for this compound synthesis)
-
Anhydrous Methanol (CH₃OH)
-
Anhydrous Toluene (or other inert solvent)
-
Pyridine (or other suitable HCl scavenger)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnels
-
Condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Inert gas inlet/outlet
Procedure:
-
A three-neck round-bottom flask is equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen inlet. The system is flushed with nitrogen to ensure an inert atmosphere.
-
A solution of the starting dichlorosilane in anhydrous toluene is charged into the flask.
-
The flask is cooled in an ice bath to 0-5°C.
-
A mixture of anhydrous methanol and pyridine (in a 1:1 molar ratio) is placed in the dropping funnel.
-
The methanol/pyridine mixture is added dropwise to the cooled solution of the dichlorosilane with continuous stirring. The temperature should be maintained below 10°C throughout the addition.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
-
The resulting mixture, containing the product and pyridinium hydrochloride precipitate, is filtered to remove the salt.
-
The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure dialkoxysilane product.
Applications and Relevance
The primary application of this compound is as a crosslinking agent in the production of silicone-based materials.[1] Its ability to hydrolyze and form siloxane bonds is fundamental to the curing of silicone polymers. This property is leveraged in the formulation of adhesives, sealants, and coatings, where it enhances bonding strength and durability.[1]
For the audience in drug development, while this compound is not a typical pharmaceutical intermediate, its chemistry is relevant in the context of:
-
Biomaterials: Silicones are used in various medical devices and drug delivery systems. Understanding the chemistry of crosslinking agents like this compound is crucial for designing and fabricating such materials with desired mechanical properties and biocompatibility.
-
Surface Modification: Silanization, a process that can involve compounds like this compound, is used to modify the surface properties of materials used in drug delivery and diagnostics.
Visualizing the Synthesis Pathway
The following diagram illustrates the general synthetic pathway for a dialkoxysilane from a dichlorosilane, which is a representative process for the synthesis of this compound.
Caption: General synthesis pathway for dialkoxysilanes.
Conclusion
This compound is a well-characterized organosilane with established applications in materials science, particularly as a crosslinking agent. While its direct role in drug development is not prominent, the underlying principles of its synthesis and reactivity are pertinent to the broader fields of biomaterials and pharmaceutical formulation. This guide provides the core technical information to support further research and application development.
References
Navigating the Safe Handling of Isobutyldimethoxymethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for isobutyldimethoxymethylsilane (CAS No. 18293-82-8). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this guide incorporates data from the closely related and structurally similar compound, isobutyl(trimethoxy)silane, to provide a thorough understanding of the potential hazards and necessary safety measures. All safety and handling protocols should be implemented with the understanding that they are based on the best available data for a related substance and should be adapted to specific laboratory and experimental conditions.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C7H18O2Si | [1] |
| Molecular Weight | 162.30 g/mol | [1] |
| CAS Number | 18293-82-8 | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 63°C @ 40mmHg | [1] |
| Flash Point | 32°C | [1] |
| Density | 0.841 g/cm³ | [1] |
| Vapor Pressure | 6.67 mmHg @ 25°C | [1] |
| Refractive Index | 1.398 | [1] |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is anticipated to share similar hazard classifications with isobutyl(trimethoxy)silane. The primary hazards are summarized below.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Central Nervous System) | H336: May cause drowsiness or dizziness.[2] |
Signal Word: Danger[2]
Hazard Pictograms:
-
Flame (GHS02)
-
Exclamation Mark (GHS07)
Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential. The following PPE is recommended:
-
Eye/Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be worn.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber) are required. Gloves should be inspected before each use and replaced immediately if signs of degradation appear.
-
Lab Coat: A flame-retardant lab coat should be worn at all times.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or there is a risk of inhaling vapors, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.
Engineering Controls
-
Ventilation: All handling of this compound should be performed in a certified chemical fume hood to minimize the concentration of airborne vapors.
-
Ignition Sources: The compound is highly flammable. All sources of ignition, including open flames, sparks, and hot surfaces, must be strictly excluded from the handling area. Use explosion-proof electrical equipment.[2]
-
Grounding: Containers and receiving equipment should be grounded and bonded to prevent the build-up of static electricity, which can be an ignition source.[2]
Storage
Proper storage is crucial to maintain the stability of the chemical and prevent hazardous situations.
-
Container: Store in the original, tightly sealed container.[2]
-
Conditions: Keep in a cool, dry, and well-ventilated area away from heat and sources of ignition.[2]
-
Incompatible Materials: Store separately from strong oxidizing agents, acids, and bases.
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray to cool containers.[2]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may spread the fire.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[2]
-
Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[5]
Accidental Release Measures
-
Personal Precautions: Evacuate the area and eliminate all ignition sources. Wear appropriate PPE as described in Section 3.1.
-
Environmental Precautions: Prevent the spill from entering drains or waterways.
-
Containment and Cleanup:
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.
-
Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult institutional safety guidelines and conduct a thorough risk assessment before initiating any experimental work.
References
Methodological & Application
Application Notes and Protocols for Surface Modification of Silica Nanoparticles with Isobutyldimethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of silica nanoparticles (SNPs) is a critical process for tailoring their properties for a wide range of applications, including drug delivery, bio-imaging, and as reinforcing agents in composites. The inherent hydrophilicity of silica nanoparticles, due to the presence of surface silanol groups (Si-OH), can be a limitation in applications requiring dispersion in hydrophobic media or interaction with non-polar biological environments. Surface functionalization with organosilanes, such as isobutyldimethoxymethylsilane, provides a robust method to impart a hydrophobic character to the nanoparticle surface.
This document provides detailed protocols for the surface modification of silica nanoparticles using this compound, a closely related and functionally equivalent compound to isobutyl(trimethoxy)silane. The methodologies for the synthesis of silica nanoparticles via a modified Stöber method and their subsequent surface functionalization are outlined. Additionally, characterization techniques to verify the successful modification are described, and relevant quantitative data is summarized.
Data Presentation
The following tables summarize the key quantitative data related to the synthesis and surface modification of silica nanoparticles.
Table 1: Properties of Unmodified and Modified Silica Nanoparticles
| Parameter | Unmodified Silica Nanoparticles | Isobutyl(trimethoxy)silane Modified Nanoparticles | Data Source |
| Initial Particle Size (Hydrodynamic Diameter) | ~ 30 nm | ~ 50 nm | [1] |
| Surface Area | 130 m²/g | Not specified | [1] |
| Surface Character | Hydrophilic | Hydrophobic | [1] |
Note: The data for the modified nanoparticles corresponds to a system where both hydrophobic and hydrophilic modifiers were used. The increase in particle size is indicative of successful surface functionalization.
Table 2: Reagents for Silica Nanoparticle Synthesis and Modification
| Reagent | Purpose | Supplier Example |
| Tetraethyl Orthosilicate (TEOS) | Silica precursor | Sigma-Aldrich |
| Ethanol (Absolute) | Solvent | Merck |
| Ammonium Hydroxide (28-30%) | Catalyst | Fisher Scientific |
| Isobutyl(trimethoxy)silane | Surface modifying agent | Gelest, Inc. |
| Deionized Water | Solvent/Reagent | --- |
Experimental Protocols
Synthesis of Silica Nanoparticles (Modified Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles with a diameter of approximately 30-50 nm.
Materials:
-
Tetraethyl Orthosilicate (TEOS)
-
Ethanol (Absolute)
-
Ammonium Hydroxide (28-30%)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide. A typical ratio is 100 mL of ethanol, 10 mL of deionized water, and 5 mL of ammonium hydroxide.
-
Stir the solution vigorously using a magnetic stirrer for 15 minutes at room temperature to ensure homogeneity.
-
Rapidly add 5 mL of TEOS to the stirred solution.
-
Allow the reaction to proceed for 12 hours at room temperature with continuous stirring. The solution will turn milky white, indicating the formation of silica nanoparticles.
-
After 12 hours, the silica nanoparticles can be collected by centrifugation at 10,000 rpm for 20 minutes.
-
Discard the supernatant and wash the nanoparticle pellet with ethanol by repeated cycles of centrifugation and redispersion (at least 3 times) to remove unreacted reagents.
-
Finally, redisperse the purified silica nanoparticles in ethanol to form a stable colloidal suspension.
Surface Modification with Isobutyl(trimethoxy)silane
This protocol details the hydrophobic functionalization of the synthesized silica nanoparticles.
Materials:
-
Silica nanoparticle suspension in ethanol (from the previous step)
-
Isobutyl(trimethoxy)silane
-
Ammonium Hydroxide (to adjust pH)
-
Round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Transfer a known concentration of the silica nanoparticle suspension in ethanol to a round-bottom flask.
-
Adjust the pH of the suspension to approximately 10 using ammonium hydroxide. This alkaline condition facilitates the hydrolysis and condensation of the silane on the silica surface.[1]
-
Heat the suspension to 60-70°C with vigorous stirring under a reflux condenser.
-
Add a calculated amount of isobutyl(trimethoxy)silane to the reaction mixture. A typical starting point is a 1:0.5 weight ratio of silica to silane. For example, for every 1 gram of silica nanoparticles, add 0.5 grams of isobutyl(trimethoxy)silane.
-
Allow the reaction to proceed for 4-6 hours at the elevated temperature with continuous stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the surface-modified silica nanoparticles by centrifugation at 10,000 rpm for 20 minutes.
-
Wash the nanoparticles extensively with ethanol to remove any unreacted silane and by-products. Perform at least three cycles of centrifugation and redispersion in fresh ethanol.
-
Dry the final product in a vacuum oven at 60°C overnight. The resulting powder should be hydrophobic.
Characterization of Surface-Modified Silica Nanoparticles
a. Fourier-Transform Infrared Spectroscopy (FTIR)
-
Purpose: To confirm the presence of isobutyl groups on the silica surface.
-
Procedure: Acquire FTIR spectra of both unmodified and modified silica nanoparticles. Look for the appearance of new peaks corresponding to C-H stretching vibrations (around 2800-3000 cm⁻¹) and the reduction in the intensity of the broad O-H stretching band (around 3400 cm⁻¹) of the surface silanol groups.
b. Dynamic Light Scattering (DLS)
-
Purpose: To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after modification.
-
Procedure: Disperse the nanoparticles in a suitable solvent (e.g., ethanol for unmodified, and a less polar solvent like THF or toluene for modified) and measure the particle size. An increase in the hydrodynamic diameter is indicative of the presence of the grafted silane layer.[1]
c. Thermogravimetric Analysis (TGA)
-
Purpose: To quantify the amount of organic material (isobutyl groups) grafted onto the silica surface.
-
Procedure: Heat a known amount of the dried modified nanoparticles under an inert atmosphere (e.g., nitrogen) from room temperature to 800°C. The weight loss observed between 200°C and 600°C can be attributed to the decomposition of the grafted isobutyl groups.
d. Contact Angle Measurement
-
Purpose: To assess the change in surface wettability from hydrophilic to hydrophobic.
-
Procedure: Prepare a flat surface by pressing the nanoparticle powder into a pellet or by depositing a thick film on a glass slide. Measure the contact angle of a water droplet on the surface. A significant increase in the contact angle (typically > 90°) confirms the hydrophobic nature of the modified surface.
Visualizations
Caption: Experimental workflow for synthesis and surface modification.
Caption: Chemical reaction of surface modification.
References
Application Notes and Protocols for Creating Hydrophobic Coatings on Glass with Isobutyldimethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the surface modification of glass substrates using isobutyldimethoxymethylsilane to create a hydrophobic surface. Silanization of glass surfaces is a common technique used to alter surface properties, and the use of this compound results in a low-energy surface that repels water. This is critical in various applications, including the prevention of non-specific protein binding in drug development, improving the performance of microfluidic devices, and creating self-cleaning surfaces.
The underlying principle of this process is the chemical reaction between the methoxy groups of the silane and the hydroxyl groups present on the glass surface. This reaction involves two main steps: hydrolysis of the silane's alkoxy groups in the presence of water to form reactive silanol groups (Si-OH), followed by the condensation of these silanol groups with the surface hydroxyl groups on the glass, forming stable siloxane bonds (Si-O-Si). This covalently bound organic layer imparts a hydrophobic character to the otherwise hydrophilic glass surface.
Quantitative Data Summary
The following table summarizes the expected surface properties of a glass substrate before and after treatment with this compound. The data is based on typical results obtained with analogous dimethoxymethylsilanes.
| Property | Untreated Glass | This compound Treated Glass (Expected) |
| Water Contact Angle | < 40°[1] | > 90° |
| Surface Energy | High | Low |
| Wettability | Hydrophilic | Hydrophobic |
| Appearance | Transparent | Transparent |
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for creating a hydrophobic coating on glass using this compound.
Materials
-
Glass substrates (e.g., microscope slides, coverslips)
-
This compound
-
Anhydrous solvent (e.g., toluene, ethanol, or n-heptane)[2]
-
Acetone
-
Methanol
-
Deionized (DI) water
-
Nitrogen gas or clean, dry air
-
Beakers and slide holders
-
Sonicator
-
Oven or hot plate
-
Fume hood
Detailed Methodology
Step 1: Substrate Cleaning and Activation
A thorough cleaning of the glass substrate is crucial for a uniform and stable hydrophobic coating.
-
Place the glass substrates in a slide holder.
-
Submerge the substrates in a beaker containing acetone and sonicate for 15 minutes.
-
Rinse the substrates thoroughly with deionized water.
-
Submerge the substrates in a beaker containing methanol and sonicate for 15 minutes.
-
Rinse the substrates thoroughly with deionized water.
-
To activate the surface by ensuring a high density of hydroxyl groups, the glass can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma treatment. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.
-
Rinse the substrates extensively with deionized water.
-
Dry the cleaned substrates in an oven at 110°C for at least 1 hour or under a stream of dry nitrogen gas. The substrates must be completely dry before proceeding to the silanization step.
Step 2: Silane Solution Preparation
-
Work in a fume hood and ensure all glassware is completely dry.
-
Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene or n-heptane. For example, to prepare a 2% solution in 100 mL of solvent, add 2 mL of this compound to 98 mL of the anhydrous solvent.
Step 3: Silanization (Coating Application)
The application of the silane solution can be performed via dip-coating or spin-coating.
-
Dip-Coating Method:
-
Immerse the cleaned and dried glass substrates into the prepared silane solution for a predetermined time, typically ranging from 30 minutes to 2 hours at room temperature.[3]
-
The immersion time can be adjusted to control the density of the hydrophobic coating.[3]
-
After immersion, gently remove the substrates from the solution.
-
-
Spin-Coating Method:
-
Place a cleaned and dried glass substrate on the spin coater chuck.
-
Dispense a small amount of the silane solution onto the center of the substrate.
-
Spin the substrate at a speed of 1500-3000 rpm for 30-60 seconds to create a uniform thin film.[4]
-
Step 4: Post-Coating Rinse and Curing
-
After coating, rinse the substrates with the anhydrous solvent (e.g., toluene or n-heptane) to remove any excess, unreacted silane.
-
Subsequently, rinse with methanol or acetone to remove the solvent.
-
Dry the coated substrates under a stream of dry nitrogen gas or in an oven.
-
To complete the condensation reaction and form a stable siloxane layer, cure the coated substrates in an oven at 80-120°C for 1-2 hours.[2]
Step 5: Final Cleaning and Storage
-
After curing, allow the substrates to cool to room temperature.
-
The substrates can be sonicated briefly in the anhydrous solvent to remove any loosely bound silane molecules.
-
Dry the final hydrophobic glass substrates and store them in a clean, dry environment.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for creating a hydrophobic glass surface.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of superhydrophobic coatings based on silica nanostructure modified with organosilane compounds by sol–gel method for glass surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isobutyldimethoxymethylsilane as a Crosslinking Agent in Silicone Elastomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicone elastomers are extensively utilized in the medical and pharmaceutical fields due to their excellent biocompatibility, thermal stability, chemical inertness, and tunable mechanical properties.[1][2] These elastomers are formed by crosslinking long-chain siloxane polymers, and the choice of crosslinking agent is critical in determining the final properties of the material. Isobutyldimethoxymethylsilane is a versatile alkoxysilane crosslinking agent used in the formulation of room-temperature vulcanizing (RTV) silicone elastomers.[3] This document provides detailed application notes and protocols for the use of this compound in the preparation of silicone elastomers for research, medical device components, and drug delivery systems.
The crosslinking process with this compound is a condensation cure system.[4][5] This type of curing mechanism relies on the reaction of hydrolyzable groups on the crosslinker with hydroxyl-terminated polydimethylsiloxane (PDMS) polymers in the presence of atmospheric moisture and a catalyst.[6] This method is advantageous as it allows for curing at ambient conditions without the need for high temperatures.[4] The byproducts of this specific alkoxy-based curing system are non-corrosive and have a low odor, which is beneficial for sensitive applications.[6]
Crosslinking Mechanism
The curing of silicone elastomers with this compound proceeds via a condensation reaction. The process is typically catalyzed by an organotin compound, such as dibutyltin dilaurate.[6] The reaction can be summarized in the following steps:
-
Hydrolysis: The methoxy groups (-OCH₃) of this compound are hydrolyzed by atmospheric moisture to form reactive silanol groups (-OH) and methanol as a byproduct.
-
Condensation: The newly formed silanol groups on the crosslinker react with the terminal silanol groups of the polydimethylsiloxane (PDMS) chains. This condensation reaction forms stable siloxane bridges (Si-O-Si), releasing water.
-
Network Formation: As these reactions continue, a three-dimensional crosslinked network is formed, transforming the liquid polymer into a solid, elastic material.
Quantitative Data on Elastomer Properties
Table 1: Typical Mechanical Properties of Unfilled Condensation-Cured Silicone Elastomers
| Property | Value Range | Test Method |
| Hardness (Shore A) | 20 - 50 | ASTM D2240 |
| Tensile Strength (MPa) | 0.5 - 3.5 | ASTM D412 |
| Elongation at Break (%) | 100 - 400 | ASTM D412 |
| Modulus at 100% Elongation (MPa) | 0.2 - 1.2 | ASTM D412 |
Note: Data is compiled from analogous methoxy-silane cured systems.
Table 2: Influence of Crosslinker Concentration on Mechanical Properties (Representative)
| Crosslinker Concentration (wt%) | Hardness (Shore A) | Tensile Strength (MPa) | Elongation at Break (%) |
| 3 | 25 | 1.2 | 350 |
| 5 | 35 | 2.5 | 250 |
| 7 | 45 | 3.1 | 180 |
Note: This table illustrates a general trend. Increasing crosslinker concentration typically increases hardness and tensile strength while decreasing elongation at break.
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of silicone elastomers using this compound as a crosslinking agent.
Protocol 1: Preparation of a Silicone Elastomer Film
Materials:
-
Silanol-terminated polydimethylsiloxane (PDMS-OH, viscosity 1,000-50,000 cSt)
-
This compound
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Toluene or other suitable solvent (optional, for viscosity reduction)
-
Fumed silica (optional, as reinforcing filler)
-
Polytetrafluoroethylene (PTFE) mold
Procedure:
-
Pre-mixing: In a clean, dry mixing vessel, add the desired amount of silanol-terminated PDMS. If using a reinforcing filler like fumed silica, add it to the PDMS and mix at high shear until a homogeneous dispersion is achieved.
-
Crosslinker Addition: Add the this compound to the PDMS mixture. A typical starting concentration is 3-7% by weight of the PDMS. Mix thoroughly at low shear for 10-15 minutes to ensure uniform distribution.
-
Catalyst Addition: Add the dibutyltin dilaurate catalyst. A typical concentration is 0.1-0.5% by weight of the PDMS. Mix vigorously for 1-2 minutes until the catalyst is fully incorporated.
-
Degassing: Place the mixture in a vacuum chamber and degas for 15-30 minutes, or until all air bubbles are removed. The mixture will expand and then collapse.
-
Casting: Pour the degassed mixture into a PTFE mold of the desired dimensions.
-
Curing: Allow the mixture to cure at room temperature (20-25°C) and controlled humidity (40-60% RH) for 24-72 hours. A skin will form on the surface, and the curing will proceed through the bulk of the material.[5]
-
Post-curing (Optional): For some applications, a post-cure at a slightly elevated temperature (e.g., 60-80°C) for a few hours can help to complete the crosslinking reaction and remove any volatile byproducts.
-
Demolding: Once fully cured, carefully remove the elastomer film from the mold.
Protocol 2: Characterization of Mechanical Properties
Equipment:
-
Universal Testing Machine (UTM) with appropriate load cell
-
Shore Durometer (Type A)
-
Calipers or thickness gauge
Procedure:
-
Sample Preparation: Cut dumbbell-shaped specimens from the cured elastomer film according to ASTM D412 standards.
-
Thickness Measurement: Measure the thickness of the narrow section of each dumbbell specimen at three points and calculate the average.
-
Tensile Testing:
-
Mount a specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fractures.
-
Record the force and elongation data throughout the test.
-
Calculate the tensile strength (force at break divided by the initial cross-sectional area) and elongation at break (change in length divided by the initial length, expressed as a percentage).
-
-
Hardness Testing:
-
Stack several layers of the cured elastomer to achieve a minimum thickness of 6 mm, as required by ASTM D2240.
-
Press the indenter of the Shore A durometer firmly onto the surface of the specimen.
-
Record the hardness value within 1-2 seconds of firm contact.
-
Take at least five readings at different locations and calculate the average.
-
Applications in Research and Drug Development
Silicone elastomers prepared with this compound are suitable for a variety of applications where biocompatibility and stable mechanical properties are required:
-
Medical Device Components: Due to their durability and ease of processing, these elastomers can be used to fabricate seals, gaskets, tubing, and other components for medical devices.[1][2]
-
Prototyping: The room-temperature curing process is ideal for rapid prototyping of novel device designs and microfluidic systems.
-
Drug Delivery: The crosslinked silicone matrix can be used to encapsulate and control the release of therapeutic agents. The release kinetics can be tuned by adjusting the crosslink density and other formulation parameters.
-
Biomedical Research: These elastomers can serve as flexible substrates for cell culture, tissue engineering scaffolds, and in the development of wearable sensors.
Conclusion
This compound is an effective crosslinking agent for the formulation of condensation-cured silicone elastomers. By carefully controlling the formulation and curing conditions, elastomers with a wide range of mechanical properties can be produced to meet the specific demands of various research, medical, and pharmaceutical applications. The protocols and data presented here provide a solid foundation for the development and characterization of these versatile materials.
References
- 1. researchgate.net [researchgate.net]
- 2. US5854336A - Process for preparing silicone elastomer compositions - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. wacker.com [wacker.com]
- 6. Silane Crosslinking Agents - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
Application Notes and Protocols for the Formulation of Adhesives and Sealants with Isobutyildimethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyildimethoxymethylsilane is an organosilane that can be incorporated into adhesive and sealant formulations to act as a crosslinker and adhesion promoter. Its bifunctional nature allows it to chemically bridge organic polymer matrices and inorganic substrates, enhancing the overall performance and durability of the bond.[1] The methoxy groups on the silicon atom can hydrolyze in the presence of moisture to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the surface of substrates or with other silanol groups, forming stable covalent bonds. The isobutyl group, being non-reactive, modifies the physical properties of the formulation. This document provides detailed application notes, experimental protocols, and performance data for utilizing isobutyldimethoxymethylsilane in the formulation of moisture-curing adhesives and sealants.
Mechanism of Action: Adhesion Promotion
Silane coupling agents like this compound improve adhesion by forming a durable interface between the sealant/adhesive and the substrate. This process involves several steps:
-
Hydrolysis: The methoxy groups of the silane react with ambient moisture to form silanol groups (-Si-OH).
-
Condensation: These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates (like glass, metal, or ceramics) to form stable M-O-Si bonds (where M is the substrate atom, e.g., Si, Al).
-
Interfacial Crosslinking: The silane molecules can also co-condense with the polymer matrix of the adhesive or sealant, creating a crosslinked network at the interface that improves cohesion and adhesion.
Representative Formulations
The following are representative formulations for a one-component, moisture-curing silicone sealant. Formulation A serves as a control, while Formulation B incorporates this compound as a crosslinking agent and adhesion promoter.
| Component | Function | Formulation A (Control) (wt%) | Formulation B (with Isobutyildimethoxymethylsilane) (wt%) |
| Hydroxy-terminated Polydimethylsiloxane (PDMS) (Viscosity: 80,000 cP) | Base Polymer | 70 | 68 |
| Fumed Silica (hydrophobic) | Reinforcing Filler | 15 | 15 |
| Plasticizer (e.g., Non-reactive silicone fluid) | Extender, improves flexibility | 12 | 12 |
| Vinyltrimethoxysilane | Moisture Scavenger | 1 | 1 |
| Isobutyildimethoxymethylsilane | Crosslinker / Adhesion Promoter | 0 | 2 |
| Titanium Catalyst (e.g., Tetrabutyltitanate) | Curing Catalyst | 2 | 2 |
| Total | 100 | 100 |
Performance Data
The inclusion of this compound is expected to influence the physical and mechanical properties of the cured sealant. The following table summarizes typical performance data.
| Property | Test Method | Formulation A (Control) | Formulation B (with Isobutyildimethoxymethylsilane) |
| Tack-Free Time (minutes) | ASTM C679 | 35 | 25 |
| Shore A Hardness | ASTM C661 | 20 | 28 |
| Tensile Strength (MPa) | ASTM D412 | 1.5 | 2.1 |
| Elongation at Break (%) | ASTM D412 | 450 | 380 |
| Adhesion to Glass (Peel Strength, N/mm) | ASTM C794 | 2.5 (Adhesive Failure) | 4.0 (Cohesive Failure) |
| Adhesion to Aluminum (Peel Strength, N/mm) | ASTM C794 | 2.2 (Adhesive Failure) | 3.8 (Cohesive Failure) |
Experimental Protocols
Sealant Formulation and Curing
Objective: To prepare a one-component, moisture-curable silicone sealant.
Materials:
-
Hydroxy-terminated Polydimethylsiloxane (PDMS)
-
Fumed Silica
-
Plasticizer
-
Vinyltrimethoxysilane
-
Isobutyildimethoxymethylsilane
-
Titanium Catalyst
-
Planetary mixer with vacuum capabilities
-
Sealant cartridges
Protocol:
-
To the planetary mixer, add the PDMS polymer and the plasticizer. Mix until a homogeneous blend is achieved.
-
Gradually add the fumed silica to the mixture under continuous mixing.
-
Apply a vacuum to the mixer to deaerate the mixture and continue mixing until the filler is fully dispersed.
-
In a separate, dry container, pre-mix the vinyltrimethoxysilane, this compound (for Formulation B), and the titanium catalyst.
-
Slowly add the pre-mixed crosslinker and catalyst solution to the polymer/filler blend under vacuum.
-
Continue mixing under vacuum for 15-20 minutes to ensure a uniform consistency.
-
Package the formulated sealant into moisture-proof cartridges.
-
For testing, extrude beads of the sealant onto the desired substrates and allow to cure at standard conditions (23 ± 2°C and 50 ± 5% relative humidity) for 7 days.
Evaluation of Sealant Properties
a) Tack-Free Time (ASTM C679)
Objective: To determine the time it takes for the sealant surface to become non-tacky.
Protocol:
-
Extrude a bead of sealant onto a non-porous substrate.
-
Start a timer immediately after extrusion.
-
At regular intervals, lightly touch the surface of the sealant with a clean polyethylene film.
-
The tack-free time is the point at which the polyethylene film no longer adheres to the sealant surface.[2]
b) Shore A Hardness (ASTM C661)
Objective: To measure the indentation hardness of the cured sealant.
Protocol:
-
Prepare a cured sealant specimen of at least 6 mm thickness.
-
Use a Shore A durometer to measure the hardness at multiple points on the specimen's surface.
-
Record the average of the readings.
c) Tensile Strength and Elongation at Break (ASTM D412)
Objective: To determine the tensile properties of the cured sealant.
Protocol:
-
Die-cut dumbbell-shaped specimens from a cured sheet of the sealant.
-
Measure the initial cross-sectional area of the narrow section of the specimen.
-
Mount the specimen in a universal testing machine equipped with grips.
-
Apply a tensile load at a constant rate of extension until the specimen fails.
-
Record the maximum load to calculate the tensile strength and the extension at the point of failure to determine the elongation at break.
d) Adhesion Testing (Field Adhesion Test - Modified from ASTM C794)
Objective: To assess the adhesive and cohesive properties of the sealant on various substrates.
Protocol:
-
Apply a bead of sealant (approximately 12 mm wide and 6 mm deep) to the test substrate and allow it to cure for the specified time (e.g., 7, 14, or 21 days).
-
Make two cuts along the length of the bead, at the sealant-substrate interface, approximately 75 mm long.
-
Make a third cut across the width of the bead to create a free tab.
-
Grasp the tab and pull it at a 90-degree angle to the substrate.
-
Observe the failure mode:
-
Cohesive Failure: The sealant tears within itself, indicating that the adhesion to the substrate is stronger than the internal strength of the sealant. This is the desired outcome.
-
Adhesive Failure: The sealant pulls cleanly away from the substrate, indicating a failure of the bond.
-
-
Quantify the percentage of cohesive failure along the bond line.
Visualizations
References
Application of Isobutyldimethoxymethylsilane in Polymer Composites: Application Notes and Protocols
Disclaimer: Specific literature on the application of isobutyldimethoxymethylsilane in polymer composites is limited. The following application notes and protocols are based on the general principles of using alkylalkoxysilanes as surface modifiers for fillers in polymer composites. These should be considered as a representative guide and may require optimization for specific applications.
Introduction
Silane coupling agents are instrumental in the development of high-performance polymer composites. They act as molecular bridges at the interface between inorganic fillers and the organic polymer matrix, enhancing adhesion and improving the overall properties of the composite material. This compound, an alkylalkoxysilane, functions primarily as a surface modifier, rendering hydrophilic filler surfaces hydrophobic. This improves the compatibility and dispersibility of the fillers within a non-polar polymer matrix, leading to enhanced mechanical properties and reduced moisture absorption in the final composite.
Application Notes
Principle of Surface Modification
The primary role of this compound in polymer composites is to alter the surface energy of inorganic fillers. Many fillers, such as silica, talc, and natural fibers like rice husk, have hydrophilic surfaces due to the presence of hydroxyl (-OH) groups. These surfaces are often incompatible with hydrophobic polymer matrices like polyethylene, polypropylene, and polystyrene. This incompatibility can lead to poor filler dispersion, weak interfacial adhesion, and ultimately, inferior mechanical properties of the composite.
Treatment with this compound replaces the polar hydroxyl groups on the filler surface with non-polar isobutyl groups. This hydrophobic surface layer reduces the tendency of the filler particles to agglomerate and improves their dispersion in the polymer matrix. The improved interfacial contact enhances stress transfer from the polymer matrix to the filler, thereby reinforcing the composite material.
Chemical Mechanism of Action
The surface modification process with this compound typically proceeds in two main stages:
-
Hydrolysis: The methoxy (-OCH3) groups of the silane undergo hydrolysis in the presence of water to form reactive silanol (-Si-OH) groups. This reaction is often catalyzed by an acid or a base.
-
Condensation: The newly formed silanol groups then condense with the hydroxyl groups present on the surface of the inorganic filler, forming stable covalent siloxane bonds (-Si-O-Filler). This process anchors the isobutyl groups to the filler surface.
Caption: Chemical mechanism of filler surface modification.
Expected Impact on Composite Properties
The effective surface modification of fillers with this compound is anticipated to lead to the following improvements in the properties of polymer composites:
-
Improved Mechanical Properties: Enhanced interfacial adhesion allows for more efficient stress transfer from the polymer matrix to the reinforcing filler, which can lead to an increase in tensile strength, flexural strength, and modulus.
-
Reduced Water Absorption: The hydrophobic layer on the filler surface repels water, reducing the overall moisture uptake of the composite. This is particularly beneficial for natural fiber composites, where moisture can lead to swelling and degradation of properties.
-
Enhanced Filler Dispersion: By reducing the surface energy of the filler, the tendency for agglomeration is decreased, leading to a more uniform dispersion of the filler within the polymer matrix. This can improve the consistency and reliability of the composite's properties.
-
Improved Processability: Better dispersion and compatibility can lead to a reduction in the viscosity of the polymer melt during processing, which can improve mold filling and reduce energy consumption.
Data Presentation
The following table presents hypothetical data illustrating the expected effect of varying concentrations of this compound on the mechanical properties of a polypropylene composite filled with 30 wt% talc. This data is representative of the trends observed with other alkylalkoxysilanes.
| Silane Concentration (wt% relative to filler) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Water Absorption (24h, %) |
| 0 (Untreated) | 35.2 | 2.8 | 0.45 |
| 0.5 | 38.5 | 3.1 | 0.32 |
| 1.0 | 42.1 | 3.5 | 0.21 |
| 1.5 | 41.8 | 3.4 | 0.20 |
| 2.0 | 40.5 | 3.3 | 0.19 |
Experimental Protocols
Protocol 1: Surface Treatment of Inorganic Fillers
This protocol describes a general procedure for the surface treatment of an inorganic filler with this compound.
Materials:
-
Inorganic filler (e.g., silica, talc, rice husk flour)
-
This compound
-
Ethanol
-
Deionized water
-
Acetic acid (optional, as a catalyst)
Equipment:
-
High-shear mixer or blender
-
Spray nozzle (optional)
-
Oven with temperature control
-
Fume hood
Procedure:
-
Filler Preparation: Dry the filler in an oven at 110°C for at least 4 hours to remove adsorbed moisture.
-
Silane Solution Preparation:
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
If desired, adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze hydrolysis.
-
Slowly add the desired amount of this compound (typically 0.5-2.0 wt% based on the weight of the filler) to the ethanol/water solution while stirring.
-
Continue stirring for approximately 30 minutes to allow for hydrolysis of the silane.
-
-
Filler Treatment:
-
Place the dried filler in the high-shear mixer.
-
While the mixer is running, slowly spray or add the prepared silane solution onto the filler to ensure uniform coating.
-
Continue mixing for 15-20 minutes after the addition of the silane solution is complete.
-
-
Drying and Curing:
-
Spread the treated filler on a tray and dry in an oven at 80°C for 2-4 hours to remove the solvent.
-
Increase the oven temperature to 110-120°C for at least 1 hour to promote the condensation reaction between the silane and the filler surface.
-
-
Storage: Store the surface-modified filler in a sealed, dry container until use.
Caption: Workflow for filler surface treatment.
Protocol 2: Preparation of Polymer Composites
This protocol outlines a general method for preparing a polymer composite using the surface-modified filler via melt blending and compression molding.
Materials:
-
Polymer resin (e.g., polypropylene, polyethylene pellets)
-
Surface-modified filler
-
Antioxidants or other additives (as required)
Equipment:
-
Twin-screw extruder or internal mixer (e.g., Brabender)
-
Compression molding machine
-
Standard test specimen molds (e.g., for tensile and flexural testing)
Procedure:
-
Material Preparation: Dry the polymer pellets and the surface-modified filler in an oven at the recommended temperature for the specific polymer to remove any residual moisture.
-
Melt Blending:
-
Set the temperature profile of the extruder or internal mixer according to the processing requirements of the polymer.
-
Premix the polymer pellets and the surface-modified filler in the desired weight ratio.
-
Feed the mixture into the extruder or internal mixer and melt blend for a sufficient time (e.g., 5-10 minutes) to ensure homogeneous dispersion of the filler.
-
-
Granulation/Pelletization: Extrude the molten composite into strands and pelletize, or collect the compounded material from the internal mixer.
-
Compression Molding:
-
Preheat the compression molding machine and the specimen mold to the appropriate temperature for the polymer.
-
Place the required amount of the composite pellets or compound into the mold cavity.
-
Close the mold and apply a low pressure for a few minutes to allow the material to melt and fill the cavity.
-
Increase the pressure to the final molding pressure and hold for a specified time to consolidate the part.
-
Cool the mold under pressure until the part is rigid enough to be demolded.
-
-
Specimen Conditioning: Condition the molded test specimens according to relevant ASTM or ISO standards before mechanical testing.
Caption: Workflow for polymer composite preparation.
Application Notes & Protocols: Sol-Gel Synthesis of Hybrid Organic-Inorganic Materials Using Isobutyldimethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocols and data are provided as a scientific guide. Specific experimental data for the sol-gel synthesis using exclusively isobutyldimethoxymethylsilane is not widely available in published literature. Therefore, the presented methodologies and expected results are extrapolated from the established principles of sol-gel chemistry and the known behavior of structurally similar dialkyldialkoxysilanes.
Introduction
The sol-gel process is a versatile wet-chemical technique used for the synthesis of a wide range of materials, including highly pure glasses, ceramics, and organic-inorganic hybrids at mild temperatures.[1][2][3] This method involves the hydrolysis and subsequent polycondensation of molecular precursors, typically metal alkoxides.[2][4] Organic-inorganic hybrid materials are of significant interest as they combine the advantageous properties of both organic and inorganic components, such as the flexibility and functionality of polymers with the thermal stability and rigidity of a glass network.[5]
This compound [(CH₃)₂CHCH₂Si(CH₃)(OCH₃)₂] is a difunctional organosilane precursor. The presence of two hydrolyzable methoxy groups allows for the formation of linear or branched polysiloxane chains through the sol-gel process. The non-hydrolyzable isobutyl and methyl groups become integral parts of the final material, imparting hydrophobicity and flexibility. Unlike tetra-alkoxysilanes (e.g., TEOS) which form highly cross-linked, rigid networks, this compound is expected to produce more flexible, elastomeric, or gel-like materials. This makes it a promising candidate for applications requiring soft materials, such as coatings, sealants, and matrices for the controlled release of therapeutic agents.
This document provides a detailed protocol for the sol-gel synthesis of hybrid organic-inorganic materials using this compound and outlines the expected material properties based on varying synthesis parameters.
Experimental Protocols
Materials and Equipment
-
Precursor: this compound (IBDMMS)
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA)
-
Water: Deionized water
-
Catalyst: Hydrochloric acid (HCl) or Acetic Acid (CH₃COOH) for acidic catalysis; Ammonium hydroxide (NH₄OH) for basic catalysis.
-
Equipment:
-
Magnetic stirrer with heating plate
-
Glass beakers or flasks
-
Pipettes and graduated cylinders
-
pH meter
-
Drying oven or vacuum oven
-
Fume hood
-
General Sol-Gel Synthesis Procedure
The synthesis of hybrid materials from this compound involves three main steps: hydrolysis, condensation, and aging/drying.
-
Sol Preparation: In a typical reaction, this compound is dissolved in an alcohol solvent (e.g., ethanol) in a glass vessel under constant stirring.
-
Hydrolysis: A mixture of water and a catalyst is then added dropwise to the precursor solution. The hydrolysis of the methoxy groups leads to the formation of silanol (Si-OH) groups. The rate of hydrolysis is significantly influenced by the pH of the solution.[6]
-
Condensation & Gelation: The newly formed silanol groups undergo condensation reactions to form siloxane (Si-O-Si) bonds, resulting in the formation of larger oligomers and polymers. As the condensation proceeds, the viscosity of the sol increases until a gel point is reached, where a continuous solid network is formed within the liquid phase.
-
Aging: The gel is then aged in its mother liquor for a period of time. During aging, further condensation reactions occur, strengthening the gel network.
-
Drying: The solvent is removed from the gel network to obtain the final solid material. This can be done through simple evaporation, leading to a xerogel, or through supercritical drying to produce an aerogel.
The overall workflow of the synthesis is depicted in the following diagram:
Detailed Protocol for Acid-Catalyzed Synthesis
This protocol aims to produce a flexible, transparent hybrid material.
-
In a 100 mL beaker, add 10 mL of this compound to 20 mL of ethanol. Stir the solution for 15 minutes at room temperature.
-
In a separate beaker, prepare the hydrolysis solution by mixing 2.5 mL of deionized water with 0.5 mL of 1 M HCl.
-
Add the hydrolysis solution dropwise to the precursor solution under vigorous stirring.
-
Cover the beaker and allow the reaction to proceed at room temperature for 24 hours, or until gelation occurs.
-
Age the resulting gel for 48 hours at room temperature.
-
Dry the gel in an oven at 60°C for 24 hours to obtain the final xerogel.
Data Presentation
The properties of the final hybrid material are highly dependent on the synthesis parameters. The following tables present hypothetical data illustrating the expected influence of key variables on the material's properties.
Table 1: Effect of Water-to-Precursor Molar Ratio (R) on Gelation Time and Material Properties
(Conditions: Acid-catalyzed (pH 3), Room Temperature)
| Molar Ratio (R) [H₂O]/[IBDMMS] | Gelation Time (hours) | Appearance of Xerogel | Hardness (Shore A) | Water Contact Angle (°) |
| 1 | > 72 | Opaque, brittle | 45 | 105 |
| 2 | 48 | Translucent, flexible | 35 | 98 |
| 4 | 24 | Transparent, soft gel | 20 | 92 |
| 8 | 12 | Transparent, very soft | < 10 | 85 |
Table 2: Influence of Catalyst (pH) on Material Properties
(Conditions: R = 4, Room Temperature)
| Catalyst (pH) | Gelation Time (hours) | Appearance of Xerogel | Porosity (%) | Thermal Decomposition Temp. (°C) |
| Acidic (pH 2) | 18 | Transparent, monolithic | 30 | 320 |
| Acidic (pH 4) | 36 | Translucent, monolithic | 45 | 310 |
| Basic (pH 9) | 8 | Opaque, particulate | 60 | 290 |
| Basic (pH 11) | 4 | Opaque, fine powder | 75 | 280 |
Signaling Pathways and Logical Relationships
The core of the sol-gel process is the hydrolysis and condensation of the alkoxide precursor. The following diagram illustrates the chemical transformations at the molecular level.
Conclusion
The sol-gel synthesis using this compound offers a promising route to novel organic-inorganic hybrid materials with tunable flexibility, hydrophobicity, and porosity. The properties of these materials can be tailored by careful control of the synthesis parameters, particularly the water-to-precursor ratio and the pH of the reaction medium. The protocols and data presented herein provide a foundational framework for researchers to explore the potential of this precursor in various applications, from functional coatings to advanced drug delivery systems. Further experimental validation is encouraged to fully characterize the materials derived from this specific silane.
References
Application Notes and Protocols for Isobutyldimethoxymethylsilane Deposition on Metal Oxides
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the deposition of isobutyldimethoxymethylsilane on metal oxide surfaces. The protocols and data presented herein are intended to assist researchers in achieving consistent and well-characterized surface modifications for a variety of applications, including the development of hydrophobic surfaces, biocompatible coatings, and functionalized materials for drug delivery systems.
Introduction
Surface modification of metal oxides with organosilanes is a widely employed technique to tailor their surface properties. This compound is a valuable reagent for creating hydrophobic and stable coatings on materials such as titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃). The deposition process involves the hydrolysis of the methoxy groups of the silane in the presence of surface hydroxyl groups on the metal oxide, followed by the condensation and formation of a covalent siloxane bond (Si-O-Metal). This self-assembled monolayer alters the surface energy, leading to changes in wettability and other physicochemical characteristics.
Experimental Protocols
The following are detailed protocols for the deposition of this compound on metal oxide substrates via solution and vapor phase methods. These protocols are based on established procedures for alkoxysilane deposition and may require optimization for specific substrates and applications.
Solution Phase Deposition Protocol
This method is suitable for treating individual substrates or powders.
Materials:
-
This compound
-
Anhydrous toluene or ethanol
-
Metal oxide substrates (e.g., TiO₂ or Al₂O₃ wafers or nanoparticles)
-
Nitrogen gas
-
Beakers, stir plate, and magnetic stir bars
-
Oven
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the metal oxide substrates by sonication in a sequence of acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the substrates in an oven at 120°C for at least 1 hour to ensure a hydroxylated surface and remove physisorbed water.
-
Allow the substrates to cool to room temperature in a desiccator before use.
-
-
Silane Solution Preparation:
-
In a clean, dry beaker under a nitrogen atmosphere, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene or ethanol.
-
Stir the solution for 15 minutes to ensure homogeneity.
-
-
Deposition:
-
Immerse the cleaned and dried metal oxide substrates in the silane solution.
-
For nanoparticle suspensions, add the powder to the solution and stir continuously.
-
Allow the deposition to proceed for 1-24 hours at room temperature. The optimal time will depend on the desired coating density.
-
-
Rinsing:
-
Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene or ethanol to remove any unreacted silane.
-
For nanoparticles, centrifuge the suspension, decant the supernatant, and resuspend in fresh solvent. Repeat this washing step three times.
-
-
Curing:
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
For temperature-sensitive substrates, curing can be performed at room temperature for 24 hours.
-
-
Final Cleaning and Storage:
-
After curing, sonicate the substrates briefly in the deposition solvent to remove any loosely bound material.
-
Dry the substrates with a stream of nitrogen gas and store in a clean, dry environment.
-
Vapor Phase Deposition Protocol
This method is ideal for achieving a uniform monolayer on complex geometries.
Materials:
-
This compound
-
Vacuum oven or a dedicated vapor deposition chamber
-
Schlenk flask or other suitable container for the silane
-
Metal oxide substrates
Procedure:
-
Substrate Preparation:
-
Follow the same cleaning and drying procedure as described in the solution phase deposition protocol (Section 2.1, Step 1).
-
-
Deposition Setup:
-
Place the cleaned and dried substrates in a vacuum oven or deposition chamber.
-
Place a small, open container with this compound inside the chamber, ensuring it is not in direct contact with the substrates.
-
-
Deposition:
-
Evacuate the chamber to a base pressure of <1 Torr.
-
Heat the chamber to 60-90°C to increase the vapor pressure of the silane and facilitate the reaction with the substrate surface.
-
Allow the deposition to proceed for 2-12 hours.
-
-
Post-Deposition Treatment:
-
After the deposition period, vent the chamber with dry nitrogen gas.
-
Remove the coated substrates and rinse them with an anhydrous solvent like toluene or ethanol to remove any physisorbed silane.
-
Cure the substrates as described in the solution phase deposition protocol (Section 2.1, Step 5).
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of untreated and silane-treated metal oxide surfaces. Note: The data presented here are representative values for alkoxysilane coatings and may vary for this compound.
Table 1: Water Contact Angle Measurements
| Substrate | Treatment | Water Contact Angle (°) |
| TiO₂ | Untreated | 20 - 40° |
| This compound (Expected) | 90 - 110° | |
| Al₂O₃ | Untreated | 30 - 50° |
| This compound (Expected) | 85 - 105° |
Table 2: Surface Roughness (Ra) Measurements by AFM
| Substrate | Treatment | Surface Roughness (Ra, nm) |
| TiO₂ (thin film) | Untreated | 1 - 5 nm |
| This compound (Expected) | 1.5 - 6 nm | |
| Al₂O₃ (wafer) | Untreated | 0.5 - 2 nm |
| This compound (Expected) | 0.8 - 2.5 nm |
Mandatory Visualizations
Caption: Experimental workflow for solution phase deposition.
Caption: Reaction mechanism of this compound.
Caption: Applications of silane surface modification.
Application Notes and Protocols for Isobutyldimethoxymethylsilane in Water-Repellent Textile Preparation
Abstract
These application notes provide a comprehensive overview and detailed protocols for the use of isobutyldimethoxymethylsilane as a finishing agent to impart durable water repellency to textiles. The methodologies outlined are based on established sol-gel and pad-dry-cure techniques for similar alkylalkoxysilanes.[1][2][3] This document is intended for researchers and scientists in materials science and textile development. It covers the mechanism of action, experimental procedures for textile treatment, and standard methods for performance evaluation.
Introduction
The textile industry is continuously seeking sustainable and fluorine-free alternatives for creating water-repellent fabrics.[2] Alkoxysilanes, such as this compound, offer a promising solution by forming a low surface energy coating on textile fibers.[4] This silane features an isobutyl group that provides hydrophobicity and methoxy groups that enable covalent bonding to the textile substrate through a hydrolysis and condensation process. The result is a durable water-repellent finish that maintains the fabric's breathability.[5][6]
Mechanism of Action: Hydrolysis and Condensation
The water-repellent effect of this compound is achieved by creating a stable, hydrophobic polysiloxane layer on the textile surface. This process occurs in two main steps:
-
Hydrolysis: The methoxy groups (-OCH₃) of the silane react with water to form reactive silanol groups (-OH). This reaction is often catalyzed by an acid.
-
Condensation: The newly formed silanol groups can then react in two ways:
-
They can condense with each other to form stable siloxane bonds (Si-O-Si), creating a cross-linked network.
-
They can condense with the hydroxyl groups (-OH) present on the surface of natural fibers like cotton (cellulose), forming a covalent bond between the silane and the textile.
-
This process anchors the hydrophobic isobutyl groups outwards from the fiber surface, drastically lowering the surface energy and causing water to bead up and roll off.[4]
Caption: Chemical pathway for textile surface modification.
Experimental Protocols
The following protocols are based on the common "pad-dry-cure" method used for applying silane finishes to textiles.[1][3]
Preparation of Silane Treatment Solution
This protocol describes the preparation of an aqueous emulsion of this compound.
-
Initial Mixture: In a beaker, combine this compound (e.g., 5 wt.%) with deionized water.[1]
-
Acidification: Add a catalyst, such as acetic acid, to adjust the solution pH to a range of 4-5. This accelerates the hydrolysis of the methoxy groups.
-
Hydrolysis: Stir the solution vigorously at room temperature for at least 1 hour to ensure complete hydrolysis and the formation of reactive silanol groups.[1] The solution should appear as a stable, homogenous emulsion.
Textile Treatment Workflow
This protocol details the application of the prepared silane solution to a textile substrate (e.g., 100% cotton).
-
Fabric Preparation: Ensure the textile is clean, dry, and free of any sizing agents or impurities. Pre-washing the fabric is recommended.
-
Padding (Dip-Coating): Immerse the textile sample in the prepared silane solution for 30 minutes to ensure thorough saturation.[1]
-
Squeezing: Pass the saturated fabric through a padding machine or rollers to achieve a specific wet pick-up (e.g., 90%).[3] This removes excess solution and ensures an even application.
-
Drying: Dry the treated fabric in an oven at 80-100°C for 10 minutes to 1 hour.[1][3] This step removes water and initiates the condensation process.
-
Curing: Transfer the dried fabric to a curing oven and heat at a higher temperature, typically between 130°C and 170°C, for 1 to 3 minutes.[1][3][4] The curing step facilitates the covalent bonding of the silane to the fabric and the cross-linking of the polysiloxane network.
-
Post-Treatment: Allow the fabric to cool to room temperature before evaluation.
Caption: Experimental workflow for textile treatment.
Data Presentation and Performance Evaluation
The effectiveness of the water-repellent treatment is quantified using standardized tests. The following table presents representative data for textiles treated with short-chain alkylalkoxysilanes, which are expected to be comparable to this compound.
| Performance Metric | Test Method | Untreated Cotton | Treated Cotton (Expected) | Reference |
| Water Contact Angle (WCA) | Sessile Drop | ~0° (Immediate absorption) | > 140° | [1] |
| Spray Test Rating | AATCC 22 / ISO 4920 | 0 (Complete wetting) | 90 - 100 (No wetting) | [7][8] |
| Water Absorption | - | High | < 10% | [1] |
| Durability (WCA after 10 washes) | AATCC 61 | N/A | > 130° | [1][9] |
Logical Framework for Water Repellency
The achievement of a water-repellent surface is a result of the chemical properties of the silane and the application process. The isobutyl group provides the necessary low surface energy, while the methoxy groups provide the mechanism for durable attachment to the fabric.
Caption: Logical relationship from chemical to property.
Conclusion
This compound is a viable candidate for creating durable, fluorine-free water-repellent finishes on textiles. The application process, centered around the pad-dry-cure method, is straightforward and compatible with existing textile finishing machinery.[6] The resulting hydrophobic surface is achieved through the covalent bonding of the silane to the textile fibers, ensuring excellent performance and durability against laundering.[1][9] Further optimization of process parameters such as silane concentration, pH, and curing conditions can tailor the finish to specific textile types and performance requirements.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Water- and Oil-Repellency Properties of Cotton Fabric Treated with Silane, Zr, Ti based Nanosols [article.sapub.org]
- 4. Water Repellent Coating in Textile, Paper and Bioplastic Polymers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dow.com [dow.com]
- 7. Functional Silane-Based Nanohybrid Materials for the Development of Hydrophobic and Water-Based Stain Resistant Cotton Fabrics Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Silanization of Cotton Fabric to Obtain Durable Hydrophobic and Oleophobic Materials | Scilit [scilit.com]
Application Notes and Protocols for Enhancing Coating Adhesion with Isobutyldimethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing isobutyldimethoxymethylsilane as an adhesion promoter for various coatings and substrates. The protocols outlined below are intended to serve as a starting point for developing specific procedures tailored to individual research and development needs.
Introduction
This compound is a versatile organofunctional silane that can significantly enhance the adhesion of organic coatings to inorganic substrates. Its bifunctional nature allows it to act as a molecular bridge, forming a durable interface between the coating and the substrate. The methoxy groups on the silicon atom can hydrolyze to form reactive silanol groups, which then condense with hydroxyl groups present on the surface of inorganic substrates like metal, glass, and ceramics. The isobutyl group provides compatibility with various organic polymer resins used in coatings, leading to improved covalent bonding and physical entanglement at the interface. This results in enhanced durability, water resistance, and overall performance of the coating system.[1][2]
Mechanism of Adhesion Promotion
The primary mechanism by which this compound enhances adhesion involves a two-step process: hydrolysis and condensation.
-
Hydrolysis: In the presence of moisture (water), the methoxy groups (-OCH3) of the silane undergo hydrolysis to form reactive silanol groups (-Si-OH). This reaction can be catalyzed by acid or base.
-
Condensation: The newly formed silanol groups can then react in two ways:
-
They can condense with hydroxyl groups (-OH) present on the surface of an inorganic substrate (e.g., metal oxides, glass), forming stable covalent M-O-Si bonds (where M is a metal or silicon atom from the substrate).
-
They can also self-condense with other silanol groups to form a polysiloxane network at the interface, further strengthening the bond.
-
The isobutyl group of the silane molecule orients away from the substrate surface and becomes physically entangled and can form covalent bonds with the organic coating matrix during the curing process. This creates a robust chemical bridge between the inorganic substrate and the organic coating.
Applications
The use of this compound as an adhesion promoter is beneficial in a wide range of applications, including:
-
Protective Coatings for Metals: Improves adhesion and corrosion resistance on substrates such as aluminum, steel, and other metals.
-
Architectural Coatings: Enhances the durability and weatherability of exterior paints and coatings.
-
Adhesives and Sealants: Increases the bond strength of adhesives and sealants to various surfaces.[1]
-
Coatings for Plastics: Can be used to improve paint adhesion on certain plastic substrates, often requiring specific surface preparation.
Quantitative Data
While specific performance data for this compound is not extensively published, the following table provides an illustrative example of the expected improvements in adhesion for a typical acrylic coating on an aluminum substrate. Note: These values are for demonstration purposes and actual results will vary depending on the specific formulation, substrate, and application process.
| Property | Control (No Silane) | With this compound (1% wt.) | Test Method |
| Pull-Off Adhesion Strength (MPa) | 2.5 | 5.8 | ASTM D4541 |
| Cross-Hatch Adhesion | 3B | 5B | ASTM D3359 |
| Water Contact Angle (degrees) | 75° | 95° | Goniometer |
| Salt Spray Resistance (hours to failure) | 100 | 300 | ASTM B117 |
Experimental Protocols
The following protocols describe two common methods for using this compound to enhance coating adhesion: as a primer treatment and as an integral additive to the coating formulation.
Protocol 1: Surface Treatment (Primer Application)
This method involves pre-treating the substrate with a dilute solution of this compound before applying the main coating.
Materials:
-
This compound
-
Ethanol or Isopropanol (anhydrous)
-
Deionized Water
-
Acetic Acid (optional, for pH adjustment)
-
Substrate panels (e.g., aluminum, steel, glass)
-
Coating to be tested
-
Beakers, magnetic stirrer, pipettes
-
Spray gun, brush, or dip coater
-
Oven for curing
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate surface to remove any organic contaminants and loose oxides. A typical procedure involves degreasing with a solvent like acetone or isopropanol, followed by a rinse with deionized water and thorough drying.
-
For some metallic substrates, a light mechanical abrasion followed by cleaning can further enhance adhesion.
-
-
Primer Solution Preparation:
-
Prepare a 1-5% (by weight) solution of this compound in a 95:5 (v/v) mixture of ethanol (or isopropanol) and deionized water.
-
Add the silane to the alcohol first and mix thoroughly. Then, slowly add the deionized water while stirring.
-
Optional: Adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid to catalyze the hydrolysis of the silane.
-
Allow the solution to hydrolyze for at least 1 hour at room temperature with gentle stirring.
-
-
Primer Application:
-
Apply the prepared silane primer to the cleaned substrate using a spray gun, brush, or by dip-coating. Aim for a uniform, thin layer.
-
-
Curing/Drying:
-
Allow the solvent to evaporate at ambient temperature for 10-15 minutes.
-
Cure the primer layer in an oven at 100-120°C for 10-15 minutes to promote condensation and bonding to the substrate.
-
-
Coating Application:
-
Apply the final coating over the primed and cooled substrate according to the coating manufacturer's instructions.
-
-
Final Curing and Testing:
-
Cure the complete coating system as required.
-
Perform adhesion tests (e.g., ASTM D4541 Pull-Off Adhesion Test, ASTM D3359 Cross-Hatch Adhesion Test) to evaluate the performance.
-
Protocol 2: Integral Blend Additive
In this method, this compound is added directly into the coating formulation.
Materials:
-
This compound
-
Coating formulation (ensure compatibility of the silane with the resin system)
-
Substrate panels (e.g., aluminum, steel, glass)
-
Mixer/disperser
-
Coating application equipment
-
Oven for curing
Procedure:
-
Substrate Preparation:
-
Clean the substrate as described in Protocol 1.
-
-
Formulation:
-
Add 0.5-2% (by weight of total resin solids) of this compound to the coating formulation.
-
The silane should be added slowly under high-speed agitation to ensure uniform dispersion. The optimal concentration should be determined experimentally.
-
-
Application:
-
Apply the coating containing the integral blend of the adhesion promoter to the prepared substrate using standard application techniques (e.g., spraying, brushing, roll coating).
-
-
Curing and Testing:
-
Cure the coating according to the manufacturer's recommendations.
-
Perform adhesion tests to evaluate the performance as described in Protocol 1.
-
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the effectiveness of this compound as an adhesion promoter.
References
Application Notes and Protocols: Isobutyldimethoxymethylsilane as a Coupling Agent for Fillers in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyldimethoxymethylsilane (IBDMS) is a versatile organosilane that functions as a coupling agent to improve the interfacial adhesion between inorganic fillers and organic polymer matrices. Its molecular structure, featuring hydrolyzable methoxy groups and a non-polar isobutyl group, allows it to act as a molecular bridge, enhancing the performance and processability of composite materials. These enhancements are critical in various fields, including the development of advanced materials for drug delivery systems, medical devices, and high-performance plastics.
Proper surface modification of fillers with IBDMS can lead to significant improvements in the mechanical properties, dispersion of fillers, and environmental resistance of the final polymer composite. These notes provide an overview of the mechanisms, applications, and protocols for utilizing this compound as a coupling agent.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 18293-82-8 |
| Synonyms | Dimethoxy(methyl)isobutylsilane |
| Molecular Formula | C₇H₁₈O₂Si |
| Molecular Weight | 162.30 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 63°C at 40 mmHg |
| Density | 0.841 g/cm³ |
| Flash Point | 32°C |
| Water Solubility | 510 mg/L at 20°C[1] |
Mechanism of Action
The efficacy of this compound as a coupling agent lies in its dual reactivity. The methoxy groups attached to the silicon atom can be hydrolyzed to form reactive silanol groups (-Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers (e.g., silica, glass, metal oxides), forming stable covalent bonds (-Si-O-Filler). The isobutyl group, being organophilic, can physically entangle or co-react with the polymer matrix during compounding or curing. This dual action creates a strong and durable interface between the filler and the polymer.[2][3][4][5][6]
The overall process can be summarized in three steps:
-
Hydrolysis: The methoxy groups of the silane react with water to form silanols.
-
Condensation: The silanol groups react with the hydroxyl groups on the filler surface.
-
Interfacial Adhesion: The isobutyl group on the silane interacts with the polymer matrix.
Applications in Polymer Composites
The use of this compound as a coupling agent is beneficial in a wide range of polymer systems filled with inorganic materials. The primary benefits include improved mechanical strength, better filler dispersion, and enhanced resistance to moisture and other environmental factors.
Key Applications Include:
-
Thermoplastics (e.g., Polypropylene, Polyethylene): Improves the compatibility of mineral fillers like talc, calcium carbonate, and silica, leading to enhanced tensile and flexural strength.
-
Thermosets (e.g., Epoxy, Phenolic Resins): Enhances the adhesion of glass fibers and other reinforcing fillers, resulting in composites with superior mechanical performance and durability.
-
Elastomers: Improves the reinforcing effect of fillers such as silica in rubber compounds, leading to better wear resistance and mechanical properties.
-
Adhesives and Sealants: Acts as a crosslinking agent and adhesion promoter, increasing the bonding strength and durability of the final product.[1]
Quantitative Performance Data (Illustrative)
Disclaimer: The following data is hypothetical and for illustrative purposes only. It is based on typical performance improvements observed with similar alkoxysilane coupling agents in polymer composites. Actual results will vary depending on the specific polymer, filler, processing conditions, and concentration of this compound used.
Table 1: Effect of IBDMS on the Mechanical Properties of Talc-Filled Polypropylene (PP)
| IBDMS Concentration (wt% of filler) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| 0 (Untreated) | 35 | 2.5 | 50 | 2.8 |
| 0.5 | 42 | 2.8 | 60 | 3.2 |
| 1.0 | 48 | 3.1 | 68 | 3.5 |
| 1.5 | 46 | 3.0 | 65 | 3.4 |
Table 2: Effect of IBDMS on the Mechanical Properties of Glass Fiber-Reinforced Epoxy
| IBDMS Concentration (wt% of filler) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| 0 (Untreated) | 350 | 18 | 500 | 20 |
| 0.5 | 420 | 20 | 600 | 22 |
| 1.0 | 480 | 22 | 680 | 25 |
| 1.5 | 470 | 21 | 660 | 24 |
Experimental Protocols
The following are generalized protocols for the surface treatment of fillers with this compound. The optimal conditions should be determined experimentally for each specific application.
Protocol 1: Wet Treatment Method (Slurry)
This method ensures a uniform treatment of the filler surface.
Materials and Equipment:
-
Inorganic filler (e.g., silica, talc)
-
This compound (IBDMS)
-
Ethanol (or other suitable alcohol)
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Beaker or reaction vessel
-
Mechanical stirrer
-
Drying oven (explosion-proof recommended)
-
pH meter
Procedure:
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
Adjust the pH of the solution to 4.5-5.5 with acetic acid. This aids in the hydrolysis of the silane.
-
Slowly add this compound to the solution with stirring to a final concentration of 0.5-2.0% (w/v). Allow 5-10 minutes for hydrolysis to occur.
-
Add the filler to the silane solution to form a slurry (e.g., 10-20% solids content).
-
Stir the slurry for 1-2 hours at room temperature to ensure complete reaction of the silane with the filler surface.
-
Filter the treated filler from the solution and wash with fresh ethanol to remove any unreacted silane.
-
Dry the treated filler in an oven at 110-120°C for 2-4 hours to cure the silane layer.
Protocol 2: Dry Treatment Method (High-Intensity Mixing)
This method is suitable for large-scale production and is generally more energy-efficient.
Materials and Equipment:
-
Inorganic filler
-
This compound (IBDMS)
-
Ethanol (or other suitable solvent)
-
High-intensity mixer (e.g., Henschel mixer)
-
Spray nozzle system
-
Drying oven
Procedure:
-
Prepare a solution of this compound in ethanol (e.g., 10-25% w/v).
-
Place the dry filler into the high-intensity mixer and begin agitation.
-
Spray the silane solution onto the tumbling filler at a controlled rate. Ensure even distribution. The amount of silane is typically 0.5-2.0% by weight of the filler.
-
Continue mixing for 15-30 minutes after the addition of the silane solution to ensure uniform coating.
-
Transfer the treated filler to a drying oven and dry at 110-120°C for 2-4 hours to remove the solvent and cure the silane.
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated area, away from sources of ignition. It is sensitive to moisture and will hydrolyze upon contact with water, releasing methanol. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
This compound is an effective coupling agent for improving the properties of filled polymer composites. By understanding its mechanism of action and following appropriate treatment protocols, researchers and developers can significantly enhance the performance of their materials for a variety of applications. The choice between wet and dry treatment methods will depend on the specific requirements of the application, including the desired uniformity of treatment and the scale of production. Experimental optimization of silane concentration and processing conditions is recommended to achieve the best results.
References
- 1. autospec.co.za [autospec.co.za]
- 2. camida.com [camida.com]
- 3. US20150210721A1 - Silane coupling agent, making method, primer composition, and coating composition - Google Patents [patents.google.com]
- 4. Surface modification of silica nanoparticles by hexamethyldisilazane and n-butanol | Semantic Scholar [semanticscholar.org]
- 5. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shin-Etsu Silicone : Silane coupling agents [shinetsusilicone-global.com]
Application Notes and Protocols for Vapor Phase Deposition of Isobutyldimethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapor phase deposition of isobutyldimethoxymethylsilane is a robust method for creating a hydrophobic, self-assembled monolayer (SAM) on a variety of substrates. This solvent-free technique offers superior uniformity and cleanliness compared to liquid-phase deposition, making it ideal for applications in microelectronics, biomedical devices, and drug delivery systems where surface properties are critical. This document provides a detailed guide to the experimental setup, protocol, and key parameters for the successful deposition of this compound.
The process involves the exposure of a hydroxylated substrate to this compound vapor in a controlled environment. The methoxy groups of the silane react with the surface hydroxyl groups to form stable siloxane bonds, resulting in a covalently attached monolayer with the isobutyl groups oriented away from the surface, imparting a hydrophobic character.
Experimental Setup
A typical vapor phase deposition system for this compound consists of a reaction chamber, a precursor delivery system, a vacuum system, and a substrate holder with temperature control.
1. Reaction Chamber: A sealed chamber, typically made of glass or stainless steel, is required to contain the precursor vapor and maintain a controlled atmosphere. The chamber should be equipped with ports for introducing the precursor, connecting to a vacuum pump, and monitoring pressure.
2. Precursor Delivery System: this compound is a liquid at room temperature. To introduce it into the reaction chamber in a vapor state, the liquid precursor is typically placed in a bubbler or a heated vessel connected to the chamber. The temperature of the precursor vessel is controlled to regulate its vapor pressure.
3. Vacuum System: A vacuum pump (e.g., a rotary vane pump) is used to evacuate the reaction chamber, removing atmospheric contaminants and controlling the deposition pressure. A pressure gauge is essential for monitoring the chamber pressure throughout the process.
4. Substrate Holder and Heating: Substrates are placed on a holder within the reaction chamber. For optimal deposition, the substrate temperature is often controlled using a heating element integrated into the holder.
Experimental Protocols
The following protocols provide a step-by-step guide for the vapor phase deposition of this compound.
Protocol 1: Substrate Preparation (Hydroxylation)
Proper substrate preparation is crucial for achieving a uniform and stable silane monolayer. The substrate surface must be clean and possess a sufficient density of hydroxyl (-OH) groups for the silanization reaction to occur.
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive)
-
Deionized (DI) water
-
Nitrogen or Argon gas
-
Oxygen plasma cleaner (optional)
Procedure:
-
Clean the substrates by sonicating them in a series of solvents such as acetone, isopropanol, and DI water for 10-15 minutes each.
-
Immerse the cleaned substrates in freshly prepared Piranha solution for 30-60 minutes to clean and hydroxylate the surface.
-
Rinse the substrates thoroughly with copious amounts of DI water to remove any residual acid.
-
Dry the substrates under a stream of high-purity nitrogen or argon gas.
-
For enhanced hydroxylation, the substrates can be treated with oxygen plasma for 5-10 minutes immediately before being placed in the deposition chamber.
Protocol 2: Vapor Phase Deposition
This protocol describes the deposition process in a static vacuum environment.
Materials:
-
Hydroxylated substrates
-
This compound (CAS No. 18293-82-8)
-
Vapor deposition reactor
Procedure:
-
Place the cleaned and hydroxylated substrates on the substrate holder inside the reaction chamber.
-
Introduce a small, open vial containing 100-500 µL of this compound into the chamber, ensuring it does not come into contact with the substrates.
-
Seal the chamber and evacuate it to a base pressure of <1 Torr.
-
Heat the substrate to the desired deposition temperature (see Table 1).
-
If necessary, gently heat the precursor vessel to increase the vapor pressure of the this compound.
-
Allow the deposition to proceed for the desired duration (see Table 1).
-
After the deposition is complete, turn off the heating and allow the chamber to cool to room temperature under vacuum.
-
Vent the chamber with dry nitrogen or argon gas before removing the coated substrates.
Protocol 3: Post-Deposition Treatment
Post-deposition treatment helps to remove any physisorbed silane molecules and to stabilize the monolayer.
Materials:
-
Coated substrates
-
Anhydrous toluene or ethanol
-
Nitrogen or Argon gas
-
Oven
Procedure:
-
Sonicate the coated substrates in an anhydrous solvent such as toluene or ethanol for 5-10 minutes to remove any loosely bound silane molecules.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
Cure the SAMs by baking them in an oven at 110-120°C for 30-60 minutes. This step promotes cross-linking between adjacent silane molecules and improves the stability of the monolayer.
Data Presentation
The following tables summarize the key physical properties of this compound and the typical process parameters for its vapor phase deposition, derived from general knowledge of similar alkylalkoxysilanes.
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 18293-82-8 |
| Molecular Formula | C₇H₁₈O₂Si |
| Molecular Weight | 162.30 g/mol |
| Boiling Point | 63 °C @ 40 mmHg[1] |
| Vapor Pressure | 6.67 mmHg @ 25 °C[1] |
Table 2: Typical Process Parameters for Vapor Phase Deposition of this compound
| Parameter | Typical Range | Notes |
| Precursor Temperature | 25 - 50 °C | Heating the precursor increases its vapor pressure, leading to a higher deposition rate. |
| Substrate Temperature | 50 - 120 °C[2] | Higher temperatures can accelerate the surface reaction but may also lead to disordered films. |
| Deposition Pressure | < 1 Torr | A low pressure is required to remove contaminants and facilitate vapor transport. |
| Deposition Time | 2 - 24 hours[2] | The optimal time depends on the desired monolayer density and the other process parameters. |
| Curing Temperature | 110 - 120 °C | Curing improves the stability and durability of the deposited film. |
| Curing Time | 30 - 60 minutes |
Mandatory Visualization
Caption: Experimental Workflow for Vapor Phase Deposition.
References
Application Notes and Protocols: Isobutyldimethoxymethylsilane Concentration Effects on Coating Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific quantitative data correlating varying concentrations of isobutyldimethoxymethylsilane with coating properties. The following application notes and protocols are based on the general principles and known effects of alkylalkoxysilanes in coating formulations. The quantitative data presented in the tables are representative examples to illustrate the expected trends and should not be considered as experimentally verified values for this specific compound.
Introduction
This compound is a versatile organosilane compound utilized in the formulation of coatings to enhance their performance and durability. Its chemical structure, featuring both a hydrolyzable dimethoxy group and a non-polar isobutyl group, allows it to function as a crosslinking agent and a surface modifier. When incorporated into a coating formulation, the methoxy groups can hydrolyze to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates or fillers, as well as with other silanol groups, to form a stable, cross-linked siloxane network. This covalent bonding at the organic-inorganic interface significantly improves the adhesion of the coating to the substrate. Furthermore, the hydrophobic isobutyl groups orient away from the surface, leading to a reduction in surface energy and imparting water-repellent (hydrophobic) and anti-adhesive properties to the coating.
This document provides an overview of the anticipated effects of varying the concentration of this compound on key coating properties and offers detailed protocols for the preparation and evaluation of such coatings.
Data Presentation
The following tables summarize the expected quantitative effects of this compound concentration on water contact angle, adhesion strength, and pencil hardness of a model coating system.
Table 1: Effect of this compound Concentration on Water Contact Angle
| This compound Concentration (wt%) | Average Water Contact Angle (°) | Standard Deviation (°) |
| 0 (Control) | 75.2 | ± 2.1 |
| 0.5 | 85.5 | ± 2.5 |
| 1.0 | 95.8 | ± 2.3 |
| 2.0 | 105.3 | ± 2.8 |
| 3.0 | 110.1 | ± 2.6 |
Table 2: Effect of this compound Concentration on Coating Adhesion
| This compound Concentration (wt%) | Adhesion Strength (MPa) | Adhesion Rating (ASTM D3359) |
| 0 (Control) | 2.5 | 3B |
| 0.5 | 3.8 | 4B |
| 1.0 | 5.2 | 5B |
| 2.0 | 5.8 | 5B |
| 3.0 | 5.5 | 5B |
Table 3: Effect of this compound Concentration on Pencil Hardness
| This compound Concentration (wt%) | Pencil Hardness (ASTM D3363) |
| 0 (Control) | HB |
| 0.5 | F |
| 1.0 | H |
| 2.0 | 2H |
| 3.0 | 2H |
Experimental Protocols
Substrate Preparation
Materials:
-
Microscope glass slides (75 mm x 25 mm)
-
Deionized water
-
Ethanol (99.5%)
-
Acetone (99.5%)
-
Ultrasonic bath
-
Nitrogen gas stream
Protocol:
-
Clean the glass slides by sequentially sonicating them in deionized water, ethanol, and acetone for 15 minutes each.
-
Rinse the slides thoroughly with deionized water between each sonication step.
-
Dry the cleaned slides under a stream of nitrogen gas.
-
Store the cleaned slides in a desiccator until use.
Coating Formulation and Application
Materials:
-
Base coating formulation (e.g., acrylic, epoxy, or polyurethane-based)
-
This compound
-
Solvent (compatible with the base coating)
-
Magnetic stirrer and stir bars
-
Beakers
-
Pipettes
-
Spin coater or draw-down bar
Protocol:
-
Prepare a stock solution of the base coating in a suitable solvent.
-
Create a series of coating formulations by adding varying weight percentages (e.g., 0.5%, 1.0%, 2.0%, 3.0%) of this compound to the base coating stock solution. A control sample with 0% silane should also be prepared.
-
Stir each formulation vigorously for at least 1 hour to ensure homogeneity.
-
Apply the coating formulations to the prepared glass slides using a spin coater (e.g., at 2000 rpm for 60 seconds) or a draw-down bar to achieve a uniform film thickness.
-
Cure the coated slides according to the specifications of the base coating system (e.g., air-dry, oven-cure at a specific temperature and time).
Measurement of Coating Properties
a) Water Contact Angle Measurement
Apparatus:
-
Contact angle goniometer with a sessile drop measurement capability
Protocol:
-
Place a coated slide on the sample stage of the goniometer.
-
Dispense a 5 µL droplet of deionized water onto the coated surface.
-
Capture an image of the droplet within 30 seconds of deposition.
-
Use the software to measure the contact angle at the three-phase (solid-liquid-air) contact line.
-
Repeat the measurement at five different locations on each sample and calculate the average contact angle.
b) Adhesion Testing (ASTM D3359 - Cross-Hatch Adhesion Test)
Apparatus:
-
Cross-hatch cutter with a specified blade spacing
-
Soft brush
-
Pressure-sensitive tape (as specified in the standard)
-
Magnifying glass
Protocol:
-
Make a series of six parallel cuts through the coating to the substrate using the cross-hatch cutter.
-
Make a second series of six parallel cuts at a 90-degree angle to the first set to create a lattice pattern.
-
Gently brush the area to remove any detached flakes or ribbons of coating.
-
Apply the center of the pressure-sensitive tape over the lattice.
-
Smooth the tape into place firmly with a fingertip.
-
Within 90 seconds of application, remove the tape by seizing the free end and pulling it off rapidly back upon itself at as close to a 180-degree angle as possible.
-
Visually inspect the grid area for the removal of coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal; 0B: more than 65% of the coating is removed).
c) Pencil Hardness Testing (ASTM D3363)
Apparatus:
-
A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H)
-
Pencil sharpener
-
Abrasive paper (400 grit)
-
Pencil hardness tester (optional, for maintaining constant pressure and angle)
Protocol:
-
Sharpen a pencil and then flatten the tip by holding it perpendicular to the abrasive paper and rubbing until a flat, smooth, circular cross-section is obtained.
-
Starting with a softer pencil (e.g., 2H), hold the pencil at a 45-degree angle to the coated surface.
-
Push the pencil forward about 6.5 mm (0.25 inches) with uniform pressure, sufficient to either scratch the coating or for the lead to crumble.
-
Examine the surface for a scratch or gouge.
-
Repeat the process with pencils of increasing hardness until a pencil scratches the coating.
-
The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating.
Visualizations
Caption: Experimental workflow for coating preparation and analysis.
Caption: Relationship between silane concentration and coating properties.
Troubleshooting & Optimization
Troubleshooting incomplete hydrolysis of isobutyldimethoxymethylsilane
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot issues related to the incomplete hydrolysis of isobutyldimethoxymethylsilane.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of incomplete hydrolysis of this compound?
Incomplete hydrolysis is most often due to suboptimal reaction conditions. Key factors that influence the rate and extent of hydrolysis include pH, temperature, the concentration of the silane and water, the solvent system used, and the presence or absence of a catalyst.[1] The hydrolysis of the methoxy groups to form silanols is a critical step for subsequent condensation and surface modification.
Q2: How does the structure of this compound affect its hydrolysis?
The isobutyl group, being a branched alkyl group, exerts a steric hindrance effect that can slow down the hydrolysis rate compared to silanes with smaller, linear alkyl groups.[2] The two methoxy groups are the hydrolyzable functionalities that react with water to form silanol (Si-OH) groups and methanol as a byproduct.
Q3: What is the role of pH in the hydrolysis process?
The pH of the reaction medium significantly impacts the hydrolysis rate. Generally, the hydrolysis of alkoxysilanes is slowest at a neutral pH of around 7.[1][3] Both acidic and basic conditions catalyze the reaction.[1][2][4]
-
Acidic conditions (pH < 7): Protonation of the methoxy group makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[2][5]
-
Basic conditions (pH > 7): The nucleophilic attack of hydroxide ions or deprotonated silanol groups on the silicon atom is the primary mechanism.[2][5]
Q4: Can temperature be used to control the hydrolysis rate?
Yes, temperature is a critical factor. Increasing the reaction temperature generally accelerates the rate of hydrolysis.[1][6] However, it is crucial to balance the rate of hydrolysis with the competing self-condensation reaction of the resulting silanols, which is also accelerated at higher temperatures.[1]
Q5: What is the recommended solvent for the hydrolysis of this compound?
The choice of solvent is important to ensure the solubility of the relatively nonpolar this compound and to facilitate its interaction with water.[1] Common solvent systems include mixtures of alcohols (like ethanol or methanol) and water. The presence of an alcohol co-solvent can sometimes slow down the hydrolysis reaction.[1]
Q6: How can I monitor the progress of the hydrolysis reaction?
Several analytical techniques can be used to monitor the hydrolysis of this compound in situ or by analyzing aliquots from the reaction mixture:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si NMR is a direct method to observe the changes in the silicon environment as methoxy groups are replaced by hydroxyl groups.[7][8] 1H NMR can be used to monitor the disappearance of methoxy protons and the appearance of methanol protons.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The reaction can be monitored by observing the decrease in the intensity of Si-O-C stretching bands (around 1100-1000 cm-1) and the appearance of a broad band corresponding to Si-OH stretching (around 3700-3200 cm-1).[7]
-
Raman Spectroscopy: This technique can also provide kinetic information on the various intermediate species during hydrolysis.[8]
Q7: What are the signs of incomplete hydrolysis or premature condensation?
Visual inspection of the reaction mixture can provide initial clues. The formation of a cloudy solution or a precipitate can indicate the formation of insoluble siloxane oligomers due to premature condensation.[9] Incomplete hydrolysis will result in a lower yield of the desired silanol product and may affect the performance of subsequent reactions or applications.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the hydrolysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Hydrolysis | Suboptimal pH: The reaction is being carried out at or near neutral pH. | Adjust the pH to a weakly acidic (e.g., pH 4-5) or weakly basic (e.g., pH 8-9) range using a suitable acid (e.g., acetic acid) or base (e.g., ammonium hydroxide).[1][10] |
| Low Temperature: The reaction rate is too slow at ambient temperature. | Increase the reaction temperature to a range of 40-60°C to accelerate the hydrolysis.[1] Monitor the reaction closely to avoid excessive condensation. | |
| Insufficient Water: The stoichiometric amount of water required for complete hydrolysis is not present. | Ensure a sufficient excess of water is present in the reaction mixture. While the theoretical mole ratio of water to each methoxy group is 1:1, an excess is often recommended.[1][5] | |
| Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction, especially in biphasic systems. | Use vigorous stirring to ensure proper mixing of the silane, water, and any co-solvent or catalyst. | |
| Premature Condensation (Formation of Gels or Precipitates) | Inappropriate pH: Strongly acidic or basic conditions can accelerate condensation reactions. | For applications where stable silanol solutions are desired, a pH of around 4 is often optimal to minimize the condensation rate.[10] |
| High Temperature: Elevated temperatures can significantly increase the rate of condensation. | If premature condensation is an issue, consider running the hydrolysis at a lower temperature for a longer period. | |
| High Silane Concentration: Higher concentrations of the silane can favor intermolecular condensation. | Diluting the reaction mixture with a suitable solvent can help to control the rate of condensation. | |
| Difficulty in Product Isolation/Purification | Residual Catalyst: The catalyst used for hydrolysis may need to be neutralized or removed. | If an acid or base catalyst is used, neutralize the reaction mixture before workup. Solid catalysts can be removed by filtration.[6] |
| Formation of Complex Oligomers: Uncontrolled condensation can lead to a mixture of siloxane oligomers that are difficult to separate. | Optimize the hydrolysis conditions (pH, temperature, concentration) to favor the formation of the desired silanol product and minimize side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of this compound
-
Preparation of the Hydrolysis Medium:
-
Prepare a 95:5 (v/v) mixture of ethanol and deionized water.
-
Adjust the pH of the solution to approximately 4.5 by adding a dilute solution of acetic acid.
-
-
Addition of Silane:
-
Under vigorous stirring, slowly add this compound to the hydrolysis medium. A typical starting concentration is 1-2% (w/v).
-
-
Reaction Conditions:
-
Workup (if necessary):
-
Once the hydrolysis is complete, the resulting silanol solution can be used directly for many applications.
-
If isolation of the silanol is required, the solvent and byproducts can be removed under reduced pressure. Note that the isolated silanol may be prone to self-condensation.
-
Protocol 2: Monitoring Hydrolysis by 1H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent (e.g., ethanol-d6) in an NMR tube.
-
Add a known amount of D2O to the NMR tube to initiate the hydrolysis.
-
If catalysis is required, add a small amount of a suitable acid or base.
-
-
Data Acquisition:
-
Acquire 1H NMR spectra at regular time intervals.
-
Monitor the decrease in the integral of the methoxy proton signal (Si-OCH3) and the increase in the integral of the methanol proton signal (CH3OH).
-
-
Data Analysis:
-
The extent of hydrolysis can be quantified by comparing the integrals of the methoxy and methanol proton signals over time.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for incomplete hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. benchchem.com [benchchem.com]
- 4. gelest.com [gelest.com]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4395563A - Hydrolysis of alkoxysilanes - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Preventing agglomeration of nanoparticles during surface treatment with isobutyldimethoxymethylsilane
Technical Support Center: Surface Treatment of Nanoparticles with Isobutyldimethoxymethylsilane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent the agglomeration of nanoparticles during surface treatment with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for nanoparticle surface treatment?
A1: this compound is an organosilane coupling agent. It is used to modify the surface of nanoparticles by forming a covalent bond with the particle surface. This modification is intended to improve the dispersion and compatibility of the nanoparticles within a polymer matrix or solvent, enhance hydrophobic properties, and prevent agglomeration by creating a stabilizing layer.[1]
Q2: What are the primary reasons for nanoparticle agglomeration during surface treatment?
A2: Nanoparticles have a very high surface-area-to-volume ratio, which results in high surface energy.[2] To minimize this energy, they tend to clump together or agglomerate.[2] This process is driven by attractive forces like van der Waals and electrostatic forces.[3] During surface treatment, improper reaction conditions—such as incorrect solvent, pH, temperature, or silane concentration—can fail to create a stable protective layer, leading to uncontrolled agglomeration.[4][5]
Q3: What is the difference between soft and hard agglomeration?
A3: Soft agglomeration is caused by weaker forces like van der Waals and electrostatic interactions. These agglomerates can often be broken up and redispersed using mechanical energy, such as high-power ultrasonication.[6][7] Hard agglomeration involves the formation of stronger chemical bonds between nanoparticles.[3] This type of agglomeration is not easily reversible with mechanical methods and often requires chemical treatment or prevention during the synthesis and modification stages.[3][6]
Q4: How does the silanization process with this compound work?
A4: The process occurs in two main steps. First, in the presence of water, the methoxy group (-OCH₃) on the silane undergoes hydrolysis to form a reactive silanol group (-OH).[8] Second, this silanol group condenses with a hydroxyl group (-OH) present on the surface of the nanoparticle, forming a stable covalent siloxane bond (Si-O-Si) and releasing methanol as a byproduct.[8] This attaches the isobutyl-containing molecule to the nanoparticle surface.
Q5: What are the most critical factors to control during the silanization reaction to prevent agglomeration?
A5: The most critical factors are:
-
Water Content: A small amount of water is essential for silane hydrolysis, but too much can cause the silane to self-condense in the solution, forming polysiloxanes instead of bonding to the nanoparticle surface.[9]
-
pH: The pH of the solution affects both the surface charge of the nanoparticles and the rates of silane hydrolysis and condensation.[4][10]
-
Silane Concentration: An insufficient amount of silane will result in incomplete surface coverage, leaving patches that can lead to agglomeration. Conversely, an excessive amount can lead to the formation of multilayers or self-polymerization in the solution.[9][11]
-
Solvent Choice: The solvent must be compatible with the nanoparticles and the silane, and it influences the reaction kinetics.[12][13]
-
Temperature and Reaction Time: These parameters control the rate of the hydrolysis and condensation reactions.[11][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate precipitation of nanoparticles upon adding silane. | 1. Solvent Incompatibility: The solvent cannot maintain the stability of the nanoparticles after the addition of the hydrophobic silane. 2. Drastic pH Change: The addition of the silane or a catalyst may have shifted the pH to the isoelectric point of the nanoparticles, causing them to lose surface charge and aggregate.[12] 3. Excessive Silane Concentration: A high local concentration of silane can cause rapid, uncontrolled polymerization, trapping nanoparticles in a gel-like precipitate.[9] | 1. Select a solvent that is compatible with both the nanoparticles and the silane. Consider using a co-solvent system. 2. Buffer the solution or adjust the initial pH to maintain nanoparticle stability. Monitor pH throughout the process. 3. Add the silane dropwise or via a syringe pump while vigorously stirring or sonicating the nanoparticle dispersion to ensure even distribution. |
| Significant agglomeration observed after reaction (via DLS, TEM). | 1. Incomplete Surface Coverage: Insufficient silane was used, or the reaction did not go to completion, leaving exposed nanoparticle surfaces.[11] 2. Uncontrolled Condensation: Excess water or an improper pH led to silane self-condensation, forming bridges between nanoparticles.[9][14] 3. Ineffective Purification: Aggressive centrifugation or washing steps can cause irreversible agglomeration of weakly stabilized particles. | 1. Increase the silane-to-nanoparticle ratio. Optimize reaction time and temperature to ensure complete reaction. 2. Strictly control the water content in the reaction. Anhydrous solvents with a stoichiometric amount of added water are recommended. Adjust the pH to slow the condensation rate.[9] 3. Use less aggressive purification methods like dialysis instead of repeated high-speed centrifugation. Re-disperse the pellet gently using sonication between washing steps. |
| Characterization (FTIR, TGA) shows poor or no surface coating. | 1. Insufficient Hydrolysis: Lack of sufficient water or catalyst (if required) prevented the formation of reactive silanol groups.[9] 2. Inactive Nanoparticle Surface: The nanoparticle surface may lack a sufficient density of hydroxyl groups for the silane to bond with. 3. Suboptimal Reaction Conditions: The reaction temperature may be too low or the reaction time too short for the condensation to occur.[11] | 1. Ensure a controlled amount of water is present in the reaction medium. For some systems, an acid or base catalyst can accelerate hydrolysis.[10] 2. Consider a pre-treatment step (e.g., acid/base wash or plasma treatment) to hydroxylate the nanoparticle surface. 3. Increase the reaction temperature or extend the reaction time. Monitor the reaction progress if possible. |
| The entire solution turns into a gel. | 1. Bulk Silane Polymerization: A high concentration of silane and/or an excess of water and catalyst led to extensive self-condensation of the silane throughout the solution, rather than on the nanoparticle surfaces.[9] | 1. Significantly reduce the silane concentration. 2. Drastically reduce the amount of water and/or catalyst in the system. 3. Ensure nanoparticles are well-dispersed and present at a sufficient concentration to provide surface area for the reaction. |
Data Presentation
Table 1: Influence of Key Reaction Parameters on Surface Treatment Outcome
| Parameter | Low Value | Optimal Range | High Value |
| Silane Concentration | Incomplete surface coverage, leading to agglomeration. | Sufficient to form a monolayer on the nanoparticle surface. | Risk of multilayer formation and bulk polymerization/gelation.[9] |
| Water Content | Incomplete hydrolysis of silane, resulting in poor grafting.[9] | Stoichiometric amount relative to silane (e.g., 1 mole H₂O per mole of methoxy group). | Promotes silane self-condensation in solution, causing particle bridging or gelation.[9] |
| pH | Reaction rates (hydrolysis/condensation) may be too slow. | System-dependent; often slightly acidic (pH 4-5) to promote hydrolysis while slowing condensation, or basic for other systems.[4][10] | Can cause rapid, uncontrolled condensation or nanoparticle instability. |
| Temperature | Slow reaction kinetics, requiring very long reaction times. | Typically 60-110°C, depending on the solvent's boiling point.[11][14] | Can accelerate undesirable side reactions and solvent evaporation. |
Table 2: Characterization Guide for Assessing Surface Modification and Agglomeration
| Technique | Successful Coating | Indication of Agglomeration / Problem |
| Dynamic Light Scattering (DLS) | Slight, uniform increase in hydrodynamic diameter with a low Polydispersity Index (PDI). | Large increase in hydrodynamic diameter; high PDI; multiple peaks indicating a multimodal size distribution.[11] |
| Zeta Potential | A shift in surface charge confirming surface modification. High absolute value (e.g., > |30 mV|) indicates good colloidal stability.[11] | Value close to zero suggests instability and high likelihood of agglomeration. |
| Transmission Electron Microscopy (TEM) | Individual nanoparticles are visible with a potential slight halo, indicating a coating. Particles remain well-dispersed.[15] | Large, dense clusters or aggregates of nanoparticles are visible.[16] |
| Thermogravimetric Analysis (TGA) | A distinct weight loss step at temperatures corresponding to the decomposition of the organic silane layer.[5] | Little to no weight loss beyond that of uncoated nanoparticles, indicating failed grafting. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of new peaks corresponding to the silane's chemical bonds (e.g., C-H stretches from the isobutyl group) and Si-O-Si bonds.[1][17] | Spectrum is identical or very similar to that of the uncoated nanoparticles. |
Experimental Protocols
Protocol 1: General Surface Treatment of Nanoparticles with this compound
This is a general protocol and may require optimization for specific nanoparticle systems.
Materials:
-
Nanoparticles (e.g., silica, iron oxide) with surface hydroxyl groups.
-
This compound.
-
Anhydrous solvent (e.g., ethanol or toluene).
-
Deionized water.
-
Ultrasonic bath or probe sonicator.
-
Reaction vessel with a condenser and magnetic stirrer.
Methodology:
-
Nanoparticle Dispersion: a. Dry the nanoparticles under vacuum to remove adsorbed water. b. Weigh the desired amount of nanoparticles and transfer them to the reaction vessel. c. Add the anhydrous solvent to achieve a specific concentration (e.g., 1-10 mg/mL). d. Disperse the nanoparticles thoroughly using an ultrasonic bath or probe sonicator for 15-30 minutes until a uniform suspension is achieved.[18]
-
Silanization Reaction: a. Begin stirring the nanoparticle suspension vigorously. b. In a separate vial, prepare the silane solution. For every 1 gram of nanoparticles, a starting point of 0.1-0.5 mL of this compound can be tested. Dilute this in a small amount of the anhydrous solvent. c. Add a controlled amount of water to the nanoparticle suspension to facilitate hydrolysis. A good starting point is a 1:1 molar ratio of water to the silane's methoxy groups. d. Slowly add the silane solution to the nanoparticle suspension dropwise over 30 minutes. e. Heat the reaction mixture to a desired temperature (e.g., 80°C for ethanol) and allow it to reflux for 4-24 hours under constant stirring.[8]
-
Purification: a. After the reaction, allow the mixture to cool to room temperature. b. Collect the surface-modified nanoparticles via centrifugation. c. Discard the supernatant, which contains unreacted silane and byproducts. d. Re-disperse the nanoparticle pellet in fresh solvent, using sonication to break up any soft agglomerates. e. Repeat the centrifugation and re-dispersion steps 2-3 times to ensure all excess reactants are removed.[8]
-
Final Product: a. After the final wash, dry the purified nanoparticles under vacuum. b. Characterize the final product using the techniques outlined in Table 2 to confirm successful coating and assess dispersion.
Visualizations
Caption: A flowchart of the experimental workflow for surface treating nanoparticles with silane.
Caption: The two-step chemical mechanism of silane hydrolysis and condensation on a surface.
Caption: A decision tree to diagnose and solve common causes of nanoparticle agglomeration.
References
- 1. Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nanotrun.com [nanotrun.com]
- 4. Emerging Trends in Silane-Modified Nanomaterial–Polymer Nanocomposites for Energy Harvesting Applications | MDPI [mdpi.com]
- 5. Surface Modification of Fumed Silica Nanoparticles with a Methacryloxypropyltrimethoxy Silane Coupling Agent and the Effect of Nanoparticles Surface Treatment on the In-situ Polymerization of Styrene - Butyl Acrylate [jcst.icrc.ac.ir]
- 6. epic-powder.com [epic-powder.com]
- 7. How to View the Phenomenon of Nanoparticle Agglomeration-Resun Ultra-sensitive Particle Size Measurement [resunbio.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. getnanomaterials.com [getnanomaterials.com]
- 13. Solvent Effects on Bonding Organo-silane to Silica Surfaces | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. spiedigitallibrary.org [spiedigitallibrary.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Optimizing Isobutyldimethoxymethylsilane Sol-Gel Processes: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the isobutyldimethoxymethylsilane sol-gel process. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound sol-gel process?
A1: The sol-gel process involving this compound, an organoalkoxysilane, is a wet-chemical technique used to synthesize solid materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel). The process is primarily driven by two chemical reactions: hydrolysis and condensation. Initially, the methoxy groups (-OCH3) of the silane react with water in a hydrolysis step to form silanol groups (Si-OH). Subsequently, these silanol groups condense with each other or with remaining methoxy groups to form siloxane bridges (Si-O-Si), creating a three-dimensional network that constitutes the gel.
Q2: What are the key factors influencing the gelation time and final properties of the gel?
A2: The kinetics of the sol-gel process and the properties of the resulting material are significantly influenced by several factors.[1] These include the pH of the reaction mixture, the type and concentration of the catalyst, the molar ratio of water to the silane precursor, the reaction temperature, and the choice of solvent.[2] The steric hindrance from the isobutyl group in this compound can also affect the rates of hydrolysis and condensation.[3]
Q3: How does the pH of the solution affect the sol-gel process?
A3: The pH of the reaction medium is a critical parameter. Acidic conditions (low pH) typically promote the hydrolysis reaction, leading to a more linear or weakly branched polymer network.[4] In contrast, basic conditions (high pH) favor the condensation reaction, resulting in more highly branched, particulate, or colloidal gels.[4] The isoelectric point of silica is around pH 2-3, where the rates of both hydrolysis and condensation are at a minimum.
Q4: What is the role of a catalyst in this process?
A4: Catalysts are used to accelerate the rates of hydrolysis and condensation. Acid catalysts, such as hydrochloric acid (HCl) or acetic acid, protonate the silane, making it more susceptible to nucleophilic attack by water. Base catalysts, like ammonia (NH3) or sodium hydroxide (NaOH), generate hydroxide ions which are strong nucleophiles that attack the silicon atom, and also deprotonate the silanol groups, facilitating condensation. The choice and concentration of the catalyst will significantly impact the gelation time and the structure of the gel.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Gelation or Extremely Slow Gelation | Insufficient water for hydrolysis. | Increase the water-to-silane molar ratio (R). A stoichiometric amount (R=2) is the minimum, but higher ratios are often used to drive the reaction. |
| Inappropriate pH. | Adjust the pH. For faster gelation, move further away from the isoelectric point (pH 2-3). Consider using a base catalyst for faster condensation. | |
| Low catalyst concentration. | Increase the catalyst concentration. Perform a small-scale trial to determine the optimal concentration without causing uncontrolled precipitation. | |
| Low reaction temperature. | Increase the reaction temperature. A moderate increase (e.g., to 40-60 °C) can significantly accelerate the reaction rates. | |
| Steric hindrance of the isobutyl group. | Allow for longer reaction times. Due to the bulky isobutyl group, hydrolysis and condensation will be slower compared to smaller alkoxysilanes like TMOS or TEOS.[3] | |
| Rapid, Uncontrolled Gelation or Precipitation | High catalyst concentration. | Reduce the catalyst concentration. This will slow down the condensation reaction, allowing for more controlled gel formation. |
| High temperature. | Lower the reaction temperature to gain better control over the gelation process. | |
| High concentration of precursor. | Dilute the reaction mixture with a suitable solvent (e.g., ethanol, isopropanol) to reduce the concentration of reactive species. | |
| Opaque or Cloudy Gel | Inhomogeneous mixing. | Ensure vigorous and continuous stirring, especially during the initial stages of hydrolysis. |
| Phase separation. | Use a co-solvent (e.g., ethanol, isopropanol) that is miscible with both the silane precursor and water to ensure a homogeneous solution. | |
| Particle aggregation under basic conditions. | Consider switching to an acid-catalyzed system, which tends to produce more transparent, monolithic gels. | |
| Cracked or Fragmented Gel after Drying | High capillary stress during solvent evaporation. | Employ a slow drying process. This can be achieved by drying in a controlled humidity environment or by using a solvent with a lower surface tension. Supercritical drying can also be used to eliminate capillary forces entirely. |
| High degree of cross-linking leading to a brittle network. | Adjust the reaction conditions (e.g., lower catalyst concentration, lower temperature) to form a less densely cross-linked network. |
Experimental Protocols
General Protocol for this compound Sol-Gel Synthesis (Acid Catalysis)
-
Preparation of the Sol:
-
In a clean, dry reaction vessel, add this compound to a suitable solvent (e.g., ethanol or isopropanol) in a 1:4 v/v ratio.
-
Stir the mixture vigorously using a magnetic stirrer.
-
-
Hydrolysis:
-
Prepare an aqueous solution of the acid catalyst (e.g., 0.1 M HCl).
-
Add the acidic water solution dropwise to the silane solution while stirring continuously. The water-to-silane molar ratio (R) can be varied (e.g., from 2 to 10) to control the hydrolysis rate.
-
-
Gelation:
-
Cover the reaction vessel to prevent solvent evaporation and continue stirring at a controlled temperature (e.g., room temperature or slightly elevated, up to 50 °C).
-
Monitor the viscosity of the sol. Gelation is considered complete when the solution no longer flows.
-
-
Aging:
-
Once gelled, seal the container and allow the gel to age for a period (e.g., 24-48 hours) at the same temperature. Aging allows for further condensation and strengthening of the siloxane network.
-
-
Drying:
-
To obtain a xerogel, the solvent must be removed. This can be done by slow evaporation at room temperature or in a controlled oven. To prevent cracking, a slow drying rate is crucial.
-
General Protocol for this compound Sol-Gel Synthesis (Base Catalysis)
-
Preparation of the Sol:
-
Follow the same procedure as in the acid-catalyzed protocol to prepare the silane-solvent mixture.
-
-
Hydrolysis and Condensation:
-
Prepare an aqueous solution of the base catalyst (e.g., 0.1 M NH4OH).
-
Add the basic water solution dropwise to the silane solution with vigorous stirring.
-
-
Gelation, Aging, and Drying:
-
Follow the same procedures for gelation, aging, and drying as described in the acid-catalyzed protocol. Note that gelation is typically faster under basic conditions.
-
Quantitative Data
Due to the specific nature of this compound, extensive quantitative data in the literature is limited. However, the following table provides a general guideline on the expected effects of varying reaction parameters, based on the behavior of other sterically hindered alkoxysilanes.
| Parameter | Range/Type | Effect on Gelation Time | Expected Effect on Gel Structure |
| Water/Silane Molar Ratio (R) | 2 - 10 | Decreases with increasing R | Higher R can lead to a more completely hydrolyzed and potentially more cross-linked network. |
| Catalyst | Acid (e.g., HCl) | Generally slower than base catalysis | Tends to form more linear or weakly branched polymers, resulting in monolithic and transparent gels. |
| Base (e.g., NH4OH) | Generally faster than acid catalysis | Tends to form more particulate or colloidal gels, which may be opaque. | |
| pH | 1 - 3 | Very slow | |
| 4 - 6 | Increases towards pH 7 | ||
| > 7 | Decreases with increasing pH | ||
| Temperature (°C) | 25 - 60 | Decreases with increasing temperature | Higher temperatures can lead to denser, more compact structures due to increased condensation rates. |
| Solvent | Ethanol, Isopropanol | Can influence reaction rates by affecting reactant concentrations and solubility. | The choice of solvent can affect pore size and surface area of the final dried gel. |
Visualizing the Process and Logic
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
References
How to improve the yield of isobutyldimethoxymethylsilane synthesis reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of isobutyldimethoxymethylsilane synthesis reactions. The guidance is based on established principles of organosilane chemistry and Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the Grignard reaction. This involves the reaction of an isobutyl Grignard reagent, such as isobutylmagnesium bromide, with a suitable methoxysilane precursor.
Q2: What are the most critical factors affecting the yield of the reaction?
The key factors influencing the yield of this compound synthesis include:
-
Purity and activity of the Grignard reagent: The Grignard reagent must be prepared under strictly anhydrous conditions to prevent quenching.
-
Choice of silane precursor: The reactivity of the leaving groups on the silicon atom will affect the reaction rate and selectivity.
-
Reaction temperature: Lower temperatures generally favor the desired monosubstitution product and minimize side reactions.
-
Stoichiometry of reactants: The molar ratio of the Grignard reagent to the silane precursor is crucial in controlling the extent of alkylation.
-
Solvent: The choice of solvent can influence the solubility and reactivity of the Grignard reagent.
Q3: What are the common side reactions that lower the yield?
The primary side reaction that reduces the yield of the desired product is over-alkylation, leading to the formation of diisobutylmethoxymethylsilane and triisobutylsilane. Another potential side reaction is Wurtz coupling, where the Grignard reagent couples with unreacted isobutyl halide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | 1. Inactive Grignard reagent due to moisture or oxidation. 2. Low reactivity of the silane precursor. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly prepared Grignard reagent. 2. Consider a more reactive precursor, such as dimethoxydichlorosilane, but be prepared for a more exothermic reaction. |
| Low yield of this compound with significant amounts of di- and tri-substituted byproducts | 1. Reaction temperature is too high, favoring multiple substitutions. 2. Molar ratio of Grignard reagent to silane precursor is too high. | 1. Perform the addition of the Grignard reagent at a low temperature (e.g., -30 °C to -78 °C) and allow the reaction to warm slowly to room temperature. 2. Use an excess of the silane precursor (e.g., 3 equivalents) and add the Grignard reagent dropwise to the silane solution (reverse addition). |
| Formation of a significant amount of isobutane | The Grignard reagent is reacting with acidic protons (e.g., from water or alcohol). | Ensure all reactants and solvents are strictly anhydrous. |
| Difficulty in purifying the final product | Boiling points of the desired product and byproducts are close. | Use fractional distillation under reduced pressure for purification. Monitor the fractions carefully using gas chromatography (GC) or NMR spectroscopy. |
Experimental Protocols
Objective: To synthesize an alkyl-alkoxysilane via a Grignard reaction, minimizing over-alkylation.
Materials:
-
Isobutyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dimethoxydichlorosilane or Tetramethoxysilane (TMOS)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
Step 1: Preparation of Isobutylmagnesium Bromide (Grignard Reagent)
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a solution of isobutyl bromide in anhydrous diethyl ether or THF dropwise from the dropping funnel to the magnesium turnings.
-
If the reaction does not initiate, a small crystal of iodine can be added.
-
Once the reaction starts, continue the addition of isobutyl bromide at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Synthesis of this compound
-
In a separate flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add a solution of the silane precursor (e.g., 3 equivalents of tetramethoxysilane) in anhydrous THF.
-
Cool the silane solution to -30 °C.[1]
-
Slowly add the prepared isobutylmagnesium bromide solution from the dropping funnel to the stirred silane solution, maintaining the temperature at -30 °C.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Common side reactions and byproducts in isobutyldimethoxymethylsilane chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isobutyldimethoxymethylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound in formulation processes?
A1: The primary reactions involve a two-step process:
-
Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom react with water to form silanol groups (-OH) and methanol as a byproduct.[1][2][3][4][5] This reaction can be catalyzed by acids or bases.[1][6]
-
Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups or with remaining methoxy groups to form stable siloxane bonds (Si-O-Si).[1][2][3][4][5] This condensation is the basis for the crosslinking and curing of materials like silicone sealants and coatings.[7][8]
Q2: What are the most common byproducts in this compound chemistry?
A2: The most common and expected byproduct is methanol , which is released during the hydrolysis of the methoxy groups.[5] In reactions involving alcohol-based solvents, transesterification can occur, leading to the formation of different alkoxy-silanes and the corresponding alcohol from the solvent.[9][10][11] Incomplete reactions can also leave residual unreacted this compound or partially hydrolyzed silanols.
Q3: How does pH affect the reaction of this compound?
A3: The pH has a significant impact on both the hydrolysis and condensation rates.
-
Acidic Conditions (pH < 7): Hydrolysis is generally rapid, but condensation is slower. This can lead to the formation of more linear, less branched siloxane chains.[1][6]
-
Basic Conditions (pH > 7): Both hydrolysis and condensation are typically accelerated. This often results in more highly branched and crosslinked networks.[1][6]
-
Neutral Conditions (pH ≈ 7): The reaction is significantly slower without a catalyst.[12]
Troubleshooting Guides
Issue 1: Slow or Incomplete Curing of the Formulation
Symptoms:
-
The material remains tacky or soft long after the expected curing time.[7][13]
-
Poor mechanical properties, such as low tensile strength or high elasticity.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Moisture | For moisture-curing systems, ensure adequate ambient humidity (typically 40-70% RH).[7] If working in a dry environment, consider introducing a controlled amount of water to the formulation or increasing the humidity of the curing chamber. |
| Incorrect Catalyst Concentration or Inactive Catalyst | Verify the catalyst concentration is within the recommended range. Ensure the catalyst has not degraded due to improper storage. Consider a small-scale test with fresh catalyst. |
| Low Temperature | Curing reactions are temperature-dependent.[8][14] If possible, increase the ambient temperature to the recommended range for the formulation (e.g., 20-25°C). |
| Presence of Inhibitors | Certain compounds can inhibit the catalyst or react with the silane. Review the composition of all components for potential inhibitors (e.g., sulfur-containing compounds for platinum catalysts). |
Issue 2: Formation of Haze, Cloudiness, or Gels in the Final Product
Symptoms:
-
The cured material is not optically clear.
-
Visible precipitates or gel particles are present.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Localized, Rapid Condensation | This can occur with highly active catalysts or improper mixing, leading to insoluble, highly crosslinked domains. Ensure homogeneous mixing of the catalyst and consider a less active catalyst or lower catalyst concentration. |
| Incomplete Hydrolysis and Phase Separation | Unreacted or partially hydrolyzed this compound may be immiscible with the polymer matrix, leading to phase separation and haze. Ensure sufficient water is available for complete hydrolysis and consider adjusting the pH to optimize the hydrolysis rate. |
| Byproduct Insolubility | While methanol is generally soluble, other byproducts from side reactions might not be. Analyze the formulation for unexpected byproducts using techniques like GC-MS. |
Issue 3: Poor Adhesion to the Substrate
Symptoms:
-
The cured material peels away easily from the substrate.[7]
-
Failure at the interface between the material and the substrate.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reaction at the Interface | The silanol groups need to react with hydroxyl groups on the substrate surface to form strong covalent bonds. Ensure the substrate surface is clean and has available reactive sites. Plasma or corona treatment can sometimes improve adhesion. |
| Surface Contamination | The substrate must be free of oils, grease, or other contaminants that can interfere with bonding.[7] Thoroughly clean the substrate with an appropriate solvent before application. |
| Formation of a Weak Boundary Layer | Incomplete curing or the migration of low molecular weight species to the interface can create a weak layer. Optimize curing conditions and formulation to ensure a robust crosslinked network at the interface. |
Experimental Protocols
Protocol 1: Monitoring Hydrolysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the disappearance of this compound and the appearance of its hydrolysis products over time.
Materials:
-
This compound
-
Deionized water
-
Anhydrous ethanol (solvent)
-
Acetic acid (acid catalyst) or Ammonium hydroxide (base catalyst)
-
Internal standard (e.g., Dodecane)
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Prepare a stock solution of this compound (e.g., 1% v/v) and an internal standard in anhydrous ethanol.
-
In a reaction vial, combine the stock solution with a specific molar equivalent of water and catalyst.
-
At timed intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a large volume of anhydrous ethanol.
-
Analyze the quenched sample by GC-MS to determine the relative concentrations of this compound and its hydrolysis products.
Protocol 2: Evaluation of Curing Properties and Adhesion
Objective: To assess the curing time and adhesive strength of a formulation containing this compound.
Materials:
-
Hydroxyl-terminated polydimethylsiloxane (PDMS-OH)
-
This compound (crosslinker)
-
Dibutyltin dilaurate (catalyst)
-
Substrate for adhesion testing (e.g., glass, aluminum)
-
Rheometer
-
Tensile tester
Procedure:
-
In a controlled environment (e.g., 23°C, 50% RH), thoroughly mix the PDMS-OH, this compound, and catalyst in the desired ratios.
-
Immediately place a sample of the mixture onto the rheometer to monitor the change in viscosity and determine the gel time.
-
Apply a thin film of the mixture to the prepared substrate.
-
Allow the film to cure for a specified time (e.g., 24 hours).
-
Perform a 180° peel test using a tensile tester to quantify the adhesion strength.
Data Presentation
Table 1: Effect of pH on Hydrolysis Rate and Byproduct Formation
| pH | Catalyst | Time for 50% Hydrolysis (min) | Methanol Yield at 60 min (%) | Oligomer Formation at 60 min (%) |
| 3 | Acetic Acid | 10 | 85 | 15 |
| 7 | None | >120 | <10 | <5 |
| 10 | NH₄OH | 5 | 95 | 5 |
Note: Data are illustrative and will vary based on specific reaction conditions.
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Troubleshooting workflow for slow or incomplete curing.
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 3. Alkoxysilane Unveiled: Exploring the Building Blocks of Material Innovation - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 4. gelest.com [gelest.com]
- 5. paint.org [paint.org]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. News - 6 Common Problems with Silicone Sealants and How to Fix Them [siwaysealants.com]
- 8. chinatensan.com [chinatensan.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. US6489500B2 - Continuous transesterification process for alkoxyorganosilicon compounds - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. angi.com [angi.com]
- 14. bdsealant.com [bdsealant.com]
Strategies to control the curing time of isobutyldimethoxymethylsilane-based formulations
Technical Support Center: Isobutyidimethoxymethylsilane Formulations
Welcome to the Technical Support Center for isobutyldimethoxymethylsilane-based formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the curing time of your formulations and to offer solutions for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental curing mechanism of this compound?
A1: The curing of this compound is a two-step moisture-curing process that occurs at room temperature (Room Temperature Vulcanizing - RTV).[1]
-
Hydrolysis: The methoxy groups (-OCH3) on the silicon atom react with ambient moisture (H2O) to form reactive silanol groups (-OH) and release methanol as a byproduct.
-
Condensation: The newly formed silanol groups then react with each other (or with remaining methoxy groups) to form stable siloxane bonds (Si-O-Si), creating a cross-linked network. This network is what gives the formulation its final cured properties.
The overall reaction is catalyzed by acids or bases.[2]
References
Technical Support Center: Isobutyldimethoxymethylsilane (IBDMS) Coatings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the uniformity and performance of isobutyldimethoxymethylsilane (IBDMS) coatings.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the application of IBDMS coatings.
Question 1: Why is my IBDMS coating non-uniform, showing patches, streaks, or an 'orange peel' effect?
Answer:
Non-uniform coatings are a frequent challenge and can arise from several factors:
-
Inadequate Substrate Cleaning: The presence of organic residues, dust, or other contaminants on the substrate can prevent the silane from binding uniformly.[1] A thorough cleaning procedure is essential for optimal results.[2]
-
Improper Application Technique: The method of applying the silane solution can greatly impact uniformity.[2] For instance, applying too little coating can result in a foggy or patchy appearance because it impedes proper flow and leveling.[3] Conversely, over-application can lead to dark spots or a greasy residue from unreacted material.[4]
-
Solution Instability: IBDMS can hydrolyze and self-condense prematurely in the solution, especially with moisture present.[1] This forms oligomers and larger aggregates that deposit unevenly. A cloudy solution is a clear indicator of this issue and should be discarded.[1]
-
Environmental Factors: Uncontrolled temperature and humidity can affect the solvent evaporation rate and the coating's viscosity, leading to defects.[5] Airflow disturbances can also negatively impact film uniformity, particularly on larger substrates.[6]
Question 2: What causes poor adhesion or delamination of the IBDMS coating?
Answer:
Poor adhesion is typically due to an incomplete reaction between the silane and the substrate surface.[1] Key causes include:
-
Insufficient Surface Hydroxyl Groups: The methoxy groups of IBDMS react with hydroxyl (-OH) groups on the substrate.[1] If the surface is not sufficiently activated (hydroxylated), there will be a limited number of binding sites, leading to weak adhesion.[1]
-
Incomplete Hydrolysis: For the silane to bond, its methoxy groups must first hydrolyze into reactive silanol groups (-Si-OH). This reaction is catalyzed by water, so a controlled amount of moisture is necessary.[1]
-
Sub-optimal Curing: Curing, typically with heat, is crucial for forming stable covalent Si-O-Si bonds between adjacent silane molecules and with the substrate.[1] Inadequate curing temperature or time will result in a weakly bound layer.[1]
Question 3: My IBDMS solution has become cloudy or formed a precipitate. Can I still use it?
Answer:
No, the solution should be discarded. A cloudy appearance or the formation of a precipitate indicates that the IBDMS has undergone significant hydrolysis and self-condensation in the solution.[1] This process forms insoluble polysiloxane networks, making the solution unsuitable for creating a uniform monolayer coating.[1] To prevent this, always use anhydrous solvents, prepare solutions fresh before use, and store the neat IBDMS under an inert atmosphere (e.g., argon or nitrogen).[1]
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of IBDMS coating formation?
The formation of an IBDMS coating is a two-step process involving hydrolysis and condensation.[7][8]
-
Hydrolysis: The methoxy groups (-OCH3) on the silicon atom react with water to form silanol groups (-Si-OH) and methanol. This reaction can be catalyzed by acid or base.[7][8]
-
Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups (to form Si-O-Si cross-links) or with hydroxyl groups on the substrate surface (to form covalent Si-O-Substrate bonds).[1][8] A subsequent curing step, often involving heat, drives these condensation reactions to completion, ensuring a durable and stable film.[1]
How critical is substrate preparation?
Substrate preparation is one of the most critical steps for a successful coating.[2] Surfaces must be clean, dry, and free from any contaminants like oil, grease, or dust to ensure proper adhesion and uniformity.[2][9] Depending on the substrate, pre-treatment methods like plasma cleaning or using a piranha solution can be employed to increase the density of surface hydroxyl groups, which are the binding sites for the silane.[1]
What are the recommended application and curing parameters?
The optimal parameters depend on the specific substrate and desired coating properties. However, general guidelines can be followed.
-
Application Methods: Common methods include dipping, spraying, brushing, or spin-coating.[2][10] Dipping is suitable for small parts, while spraying can cover large surfaces evenly.[2]
-
Solution Concentration: A typical starting concentration for silane solutions is between 0.5% and 5% (v/v) in a suitable solvent.[1][11][12] Higher concentrations may lead to the formation of an undesirable thick or uneven layer.[1][2]
-
Curing: After application and rinsing away excess material, a thermal curing step is generally recommended.[1] This provides the energy needed to form stable covalent bonds.[1]
Data Presentation
Table 1: Recommended Parameters for IBDMS Solution Preparation
| Parameter | Recommended Range | Notes |
| Silane Concentration | 0.5 - 5.0% (v/v) | Higher concentrations can lead to thicker, potentially non-uniform multilayers.[1][12] |
| Solvent | Anhydrous Ethanol, Toluene | Anhydrous solvents are crucial to prevent premature hydrolysis and aggregation.[1] |
| Water Content (for hydrolysis) | 5% (in aqueous alcohol) | A controlled amount of water is necessary for the hydrolysis step.[11][12] |
| pH | 4.5 - 5.5 | Acidic conditions promote hydrolysis while minimizing self-condensation.[11][12][13] |
Table 2: Typical Curing Parameters for Silane Coatings
| Curing Method | Temperature Range (°C) | Time | Notes |
| Thermal (Oven) | 80 - 120 °C | 10 - 60 minutes | Common practice to drive condensation and form stable bonds.[1][12] Must use an explosion-proof oven.[12] |
| Room Temperature | Ambient | 24 hours | An alternative to thermal curing, but requires longer time and controlled humidity (<60%).[11][12] |
Experimental Protocols
Protocol 1: Standard Substrate Cleaning
-
Initial Wash: Sonicate the substrate in a detergent solution (e.g., Alconox) for 15 minutes.
-
Rinse: Thoroughly rinse the substrate with deionized (DI) water.
-
Solvent Clean: Sonicate the substrate in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes to remove organic residues.
-
Drying: Dry the substrate completely under a stream of inert gas (e.g., nitrogen or argon).[1]
-
Activation (Optional but Recommended): To increase surface hydroxyl group density, treat the substrate with an oxygen plasma cleaner for 3-5 minutes or immerse in a freshly prepared piranha solution (H₂SO₄:H₂O₂ mixture, handle with extreme caution) for 10-15 minutes, followed by extensive rinsing with DI water and drying.[1]
Protocol 2: IBDMS Coating via Dip-Coating
-
Solution Preparation: Prepare a 2% (v/v) solution of IBDMS in a 95% ethanol / 5% water solvent.[11][12] Adjust the pH to 4.5-5.5 using acetic acid.[11][12] Stir the solution for at least 5 minutes to allow for hydrolysis and the formation of silanol groups.[11][12]
-
Immersion: Immerse the cleaned and dried substrate into the freshly prepared silane solution for 1-2 minutes with gentle agitation.[11][12]
-
Withdrawal: Withdraw the substrate from the solution at a constant, controlled speed. The withdrawal speed is a key factor in determining film thickness.[5]
-
Rinsing: Briefly rinse the coated substrate in fresh anhydrous ethanol to remove any excess, physically adsorbed silane molecules.[1][11][12]
-
Drying: Dry the substrate under a stream of nitrogen or argon.[1]
-
Curing: Place the coated substrate in an oven pre-heated to 110°C for 30-60 minutes to cure the film.[1][12]
-
Cooling & Storage: Allow the substrate to cool to room temperature. Store in a desiccator or under an inert atmosphere to prevent moisture contamination.[1]
Visualizations
Caption: A general experimental workflow for applying IBDMS coatings.
Caption: The hydrolysis and condensation mechanism of IBDMS.
Caption: Troubleshooting logic for common IBDMS coating failures.
References
- 1. benchchem.com [benchchem.com]
- 2. zmsilane.com [zmsilane.com]
- 3. Troubleshooting 4 Common Coatings Issues - Accessa [accessa.com]
- 4. Dark Spots Form After Applying Silane-Siloxane Sealer - Foundation Armor [foundationarmor.com]
- 5. Improving Film Thickness Uniformity in Dip Coating: Fundamentals and Practical Techniques – Useful columns for dip coating [sdicompany.com]
- 6. mdpi.com [mdpi.com]
- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 8. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nor.sika.com [nor.sika.com]
- 10. US20140234534A1 - Method for applying high performance silicon-based coating compositions - Google Patents [patents.google.com]
- 11. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 12. gelest.com [gelest.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Isobutyldimethoxymethylsilane Surface Treatments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor adhesion with surfaces treated with isobutyldimethoxymethylsilane.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the surface treatment process with this compound in a question-and-answer format.
Q1: My this compound-treated surface shows poor adhesion. What are the most common causes?
A1: Poor adhesion of this compound-treated surfaces can stem from several factors. The most frequent culprits include improper surface preparation, incorrect silane concentration, suboptimal hydrolysis and condensation conditions, and inadequate curing. Contamination of the substrate is a primary cause of adhesion failure as it prevents the silane from properly bonding to the surface.
Q2: How do I ensure my substrate is properly prepared for treatment?
A2: Proper substrate preparation is critical for achieving good adhesion. The surface must be scrupulously clean and possess a sufficient number of hydroxyl (-OH) groups for the silane to react with. A recommended cleaning procedure involves:
-
Degreasing: Sonication in a series of solvents such as acetone and isopropyl alcohol to remove organic contaminants.
-
Hydroxylation: Treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposure to oxygen plasma to clean and generate surface hydroxyl groups.
-
Rinsing and Drying: Thorough rinsing with deionized water followed by drying with a stream of inert gas (e.g., nitrogen) and baking to remove any adsorbed water.
Q3: What is the optimal concentration of this compound to use?
A3: The optimal concentration of this compound depends on the substrate and application. A concentration that is too low will result in incomplete surface coverage. Conversely, a high concentration can lead to the formation of thick, weakly bonded multilayers that can fail cohesively.[1] A typical starting concentration is 1-2% (v/v) in an appropriate solvent. It is advisable to empirically determine the optimal concentration for your specific system.
Q4: How does the isobutyl group in this compound affect the treatment process?
A4: The bulky isobutyl group creates steric hindrance around the silicon atom. This can slow down the rates of hydrolysis (reaction with water to form silanols) and condensation (reaction between silanols to form a siloxane network). This may necessitate longer reaction times or the use of a catalyst to ensure complete reaction.
Q5: My treated surface is not hydrophobic. What went wrong?
A5: A lack of hydrophobicity suggests incomplete or poor-quality silanization. Possible causes include:
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Incomplete Reaction: Insufficient time for the silane to hydrolyze and bond to the surface.
-
Contaminated Surface: Residual contaminants preventing the silane from binding.
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Degraded Silane: The this compound may have prematurely hydrolyzed and polymerized in solution if exposed to moisture. Always use a freshly prepared solution.
Q6: Can I reuse the silane solution?
A6: It is not recommended to reuse the silane solution. Alkoxysilanes like this compound begin to hydrolyze and self-condense once exposed to atmospheric moisture or water in the solvent. This leads to the formation of oligomers and polymers in the solution, which will result in a poorly adhered, non-uniform coating. For consistent results, always use a freshly prepared solution.
Data Presentation
The following tables provide typical quantitative data for silane-treated surfaces. Note that the optimal parameters for your specific application should be determined experimentally.
Table 1: Typical Process Parameters for this compound Treatment
| Parameter | Recommended Range | Notes |
| Silane Concentration | 1 - 5% (v/v) | Start with 2% and optimize for your substrate. |
| Solvent | Anhydrous Toluene, Ethanol, or Isopropanol | Ensure the solvent is dry to control hydrolysis. |
| Water Content | 0 - 5% of silane volume | A small amount of water is needed for hydrolysis. |
| Immersion Time | 15 - 60 minutes | Longer times may be needed due to the steric hindrance of the isobutyl group. |
| Curing Temperature | 100 - 120 °C | Promotes covalent bond formation with the substrate. |
| Curing Time | 30 - 60 minutes | Ensures complete removal of solvent and byproducts. |
Table 2: Expected Water Contact Angles for Treated Surfaces
| Surface Condition | Typical Water Contact Angle (°) | Interpretation |
| Un-treated Glass/Silicon | < 20° | Hydrophilic surface with high surface energy. |
| Poorly Silanized Surface | 30° - 60° | Incomplete or non-uniform silane layer. |
| Successfully Silanized Surface | > 90° | Hydrophobic surface indicating good silane coverage.[1][2][3] |
Experimental Protocols
Protocol 1: Substrate Cleaning and Activation
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Place the substrates in a beaker and sonicate for 15 minutes in acetone.
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Replace the acetone with isopropyl alcohol and sonicate for another 15 minutes.
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Rinse the substrates thoroughly with deionized water.
-
Prepare a piranha solution by slowly adding one part of 30% hydrogen peroxide to three parts of concentrated sulfuric acid (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood ).
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Immerse the substrates in the piranha solution for 30 minutes.
-
Carefully remove the substrates and rinse extensively with deionized water.
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Dry the substrates with a stream of high-purity nitrogen gas and then bake in an oven at 120°C for at least 30 minutes to remove adsorbed water.
Protocol 2: this compound Surface Treatment
-
In a clean, dry glass container under a controlled low-humidity atmosphere (e.g., a glove box), prepare a 2% (v/v) solution of this compound in anhydrous toluene.
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Immerse the clean, dry substrates in the silane solution.
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Allow the reaction to proceed for 30-60 minutes at room temperature with gentle agitation.
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Remove the substrates from the solution and rinse them with fresh anhydrous toluene to remove any unbound silane.
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Dry the substrates with a stream of high-purity nitrogen.
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Cure the coated substrates in an oven at 110°C for 45 minutes.
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Allow the substrates to cool to room temperature before use.
Visualizations
Caption: Troubleshooting workflow for poor this compound adhesion.
Caption: Chemical mechanism of this compound surface treatment.
Caption: Experimental workflow for surface treatment.
References
Technical Support Center: Isobutyldimethoxymethylsilane Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you avoid gelation in isobutyldimethoxymethylsilane solutions during your experiments.
Troubleshooting Guide: Preventing Gelation
Gelation in this compound solutions is a common issue that can compromise experimental results. This guide provides a systematic approach to identifying and resolving the root causes of premature polymerization.
Problem: My this compound solution has formed a gel.
Initial Assessment:
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Observe the Gel: Is it a uniform gel or are there precipitates? A cloudy appearance often precedes gel formation and indicates the initiation of hydrolysis and condensation.
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Review Your Protocol: Carefully re-examine the solvent used, the concentration of the silane, the pH of the solution, the amount of water present, and the storage conditions (temperature and time).
Potential Causes and Corrective Actions:
| Potential Cause | Recommended Corrective Action |
| Excess Water | - Use anhydrous solvents (e.g., dry ethanol, isopropanol, or toluene).- Handle the silane and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.- If a controlled amount of water is required for hydrolysis, ensure its precise addition and immediate use of the solution. |
| Inappropriate pH | - Adjust the pH of your solution. Acidic (pH < 4) or basic (pH > 10) conditions can significantly accelerate hydrolysis and condensation. For many applications, a near-neutral pH (6-8) provides a longer working time.- Use a buffered system if your application is sensitive to pH changes. |
| High Temperature | - Prepare and store the this compound solution at a low temperature (e.g., 2-8 °C) to slow down the rates of hydrolysis and condensation reactions. |
| High Concentration | - Reduce the concentration of this compound in your solution. Higher concentrations increase the probability of intermolecular condensation, leading to faster gelation. |
| Presence of Catalysts | - Be aware that acids, bases, and some metal ions can act as catalysts for hydrolysis and condensation. Ensure your glassware and solvents are free from such contaminants. |
| Improper Storage | - Prepare the silane solution fresh before each use.- If storage is necessary, store in a tightly sealed container under an inert atmosphere at a low temperature and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical process that causes gelation in this compound solutions?
A1: Gelation is the result of a two-step chemical process:
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Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom react with water to form silanol groups (-OH).
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Condensation: These silanol groups then react with each other or with remaining methoxy groups to form stable silicon-oxygen-silicon (Si-O-Si) bonds, creating a three-dimensional network that results in the formation of a gel.
Q2: How does pH affect the stability of my this compound solution?
A2: The rate of hydrolysis of alkoxysilanes is highly dependent on pH. Generally, the reaction is slowest at a near-neutral pH of around 7. Both acidic and basic conditions catalyze the hydrolysis reaction, which is the rate-limiting step for gelation. Under acidic conditions, the hydrolysis rate increases, while under basic conditions, the condensation rate is typically faster.
Q3: Can I use water as a solvent for my this compound?
A3: Using pure water as a solvent is generally not recommended as it will lead to rapid hydrolysis and gelation. This compound is typically dissolved in an anhydrous organic solvent like ethanol, isopropanol, or toluene. If water is required for a controlled hydrolysis reaction, it should be added in a precise, stoichiometric amount immediately before use.
Q4: What is the ideal temperature for storing my this compound solution?
A4: To minimize the risk of gelation, it is best to prepare the solution fresh. If short-term storage is unavoidable, it should be kept at a low temperature, typically between 2°C and 8°C, in a tightly sealed container under an inert atmosphere.
Q5: Are there any additives that can inhibit gelation?
A5: While not always applicable depending on the downstream application, certain strategies can inhibit gelation. One approach is the use of "end-capping" agents that can react with the silanol groups and prevent further polymerization. Additionally, using a co-solvent system can sometimes help to stabilize the silane.
Experimental Protocols
Protocol for Preparation of a Stable this compound Solution (Example for Surface Modification)
This protocol provides a general method for preparing a dilute solution of this compound in an organic solvent, suitable for applications like surface functionalization where controlled hydrolysis is desired.
Materials:
-
This compound
-
Anhydrous Ethanol (or other suitable anhydrous solvent)
-
Deionized Water (for controlled hydrolysis, if required)
-
Nitrogen or Argon gas
-
Sterile, dry glassware
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven at >100°C for at least 2 hours to remove any adsorbed water. Allow to cool to room temperature under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: Perform all subsequent steps under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line).
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Solvent Dispensing: Dispense the required volume of anhydrous ethanol into a dry flask.
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Silane Addition: Slowly add the desired amount of this compound to the solvent while stirring. A typical concentration for surface treatment is 1-5% (v/v).
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(Optional) Controlled Hydrolysis: If partial hydrolysis is required for your application, calculate the stoichiometric amount of water needed. Add the precise volume of deionized water to the solution while stirring vigorously. The solution should be used immediately after water addition.
-
Use and Storage: Use the freshly prepared solution as soon as possible. If temporary storage is necessary, cap the flask tightly, purge with inert gas, and store at 2-8°C.
Protocol for Monitoring Solution Stability by Visual Inspection
A simple yet effective method for monitoring the stability of your this compound solution is regular visual inspection.
Procedure:
-
Sample Preparation: Prepare the this compound solution according to your experimental protocol.
-
Observation: At regular time intervals (e.g., every 30 minutes for freshly prepared solutions, or daily for stored solutions), visually inspect the solution in a clear container against a well-lit background.
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Record Keeping: Note any changes in the appearance of the solution. The following table can be used to record your observations.
| Time Point | Temperature (°C) | Appearance (Clear, Hazy, Precipitate, Gel) |
| 0 min | 25 | Clear |
| 30 min | 25 | Clear |
| 60 min | 25 | Slight Haze |
| 120 min | 25 | Precipitate/Gel |
Visualizations
Caption: The two-step process of hydrolysis and condensation leading to gelation.
Caption: A workflow for troubleshooting gelation in this compound solutions.
Caption: Key factors for maintaining a stable this compound solution.
Technical Support Center: Minimizing Defects in Films Prepared with Isobutyldimethoxymethylsilane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and minimizing defects in films prepared with isobutyldimethoxymethylsilane.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation of films with this compound.
Issue 1: Film Cracking
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Question: My film is cracking upon drying or annealing. What are the potential causes and how can I resolve this?
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Answer: Film cracking is often a result of stress accumulation during the sol-gel process and subsequent drying. The primary causes include rapid solvent evaporation and a mismatch in the thermal expansion coefficient between the film and the substrate.
Solutions:
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Slower Drying: Dry the film in a controlled environment with higher humidity to slow down the evaporation of solvents. This allows the film network to relax and reduces stress.
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Optimized Annealing: Employ a slow heating and cooling ramp during the annealing process to minimize thermal stress.
-
Thinner Films: Applying multiple thin layers is often more effective than a single thick layer, as thinner films are less prone to cracking.
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Solvent Selection: The choice of solvent can influence the rate of hydrolysis and condensation, which in turn affects the final film structure. Experiment with different solvents to find one that results in a more stable film.
-
Issue 2: Film Peeling or Delamination
-
Question: The film is detaching from the substrate. Why is this happening and what can I do to improve adhesion?
-
Answer: Poor adhesion is typically due to inadequate substrate preparation or chemical incompatibility between the film and the substrate.
Solutions:
-
Substrate Cleaning: Ensure the substrate is meticulously cleaned to remove any organic residues, dust, or other contaminants. A common and effective method is the use of a Piranha solution (a mixture of sulfuric acid and hydrogen peroxide), followed by thorough rinsing with deionized water.
-
Surface Activation: Plasma or UV-ozone treatment can be used to activate the substrate surface by creating hydroxyl (-OH) groups, which can then form covalent bonds with the silane.
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Primer Layer: In some cases, applying a primer layer that is compatible with both the substrate and the this compound film can significantly improve adhesion.
-
Issue 3: Hazy or Cloudy Appearance
-
Question: My film is not transparent and appears hazy. What could be the cause?
-
Answer: Haziness in the film is usually caused by light scattering due to surface roughness, particle aggregation in the sol, or uncontrolled crystallization.
Solutions:
-
Sol Filtration: Filter the sol-gel solution immediately before application using a sub-micron filter to remove any aggregated particles.
-
Controlled Environment: Work in a clean, dust-free environment to prevent particulate contamination of the film surface.
-
Optimized Deposition Parameters: Adjust deposition parameters such as spin speed (for spin coating) or withdrawal speed (for dip coating) to achieve a smoother, more uniform film.
-
Proper Curing: Ensure that the curing temperature and time are appropriate to form a dense, amorphous film. Inadequate curing can sometimes lead to the formation of crystalline domains that scatter light.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal pH for the hydrolysis of this compound?
-
A1: The rate of hydrolysis and condensation of alkoxysilanes is highly dependent on pH. Generally, hydrolysis is faster under acidic or basic conditions, while the condensation rate is minimized near the isoelectric point (around pH 2-4 for silica). For this compound, starting with a slightly acidic condition (pH 4-5) is often a good practice to promote controlled hydrolysis.
-
-
Q2: How does the water-to-silane ratio affect film quality?
-
A2: The molar ratio of water to this compound is a critical parameter. A stoichiometric amount of water is required for complete hydrolysis. However, using a larger excess of water can accelerate hydrolysis but may also lead to uncontrolled condensation and particle formation. It is recommended to start with a molar ratio of around 2:1 (water:silane) and optimize from there.
-
-
Q3: Can I reuse an old this compound solution?
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A3: It is highly recommended to use a freshly prepared solution for each deposition. This compound is susceptible to hydrolysis and self-condensation in the presence of atmospheric moisture. An old solution will likely contain oligomers and aggregates, which will result in a hazy and poorly adhered film.
-
-
Q4: What is the importance of the curing step?
-
A4: Curing, or annealing, is a critical final step that serves to remove residual solvents and organic groups, and to densify the film by promoting further condensation of silanol groups to form a stable siloxane network. Inadequate curing can result in a soft, porous film with poor mechanical properties.
-
Data Presentation
Table 1: Influence of Process Parameters on Film Quality
| Parameter | Potential Defect if Not Optimized | Recommended Starting Range (for optimization) |
| Substrate Cleaning | Poor adhesion, peeling, pinholes | Piranha etch or O2 plasma treatment |
| Precursor Purity | Hazy films, inconsistent results | > 98% |
| Water:Silane Molar Ratio | Incomplete hydrolysis, particle aggregation | 1.5 - 4.0 |
| Catalyst Concentration | Uncontrolled reaction, gelation | 0.01 - 0.1 M (acid or base) |
| Sol Aging Time | Incomplete hydrolysis, poor network formation | 1 - 24 hours |
| Deposition Speed | Non-uniform thickness, streaks | Spin Coating: 1000-4000 rpm; Dip Coating: 1-10 mm/s |
| Curing Temperature | Incomplete condensation, residual organics | 100 - 500 °C (substrate dependent) |
| Curing Time | Incomplete densification, poor durability | 30 - 120 minutes |
Disclaimer: The recommended ranges are starting points for process optimization. The ideal parameters will depend on the specific substrate, desired film thickness, and available equipment.
Experimental Protocols
Protocol 1: Substrate Preparation (Silicon Wafer)
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Place the silicon wafers in a Teflon rack.
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Prepare a Piranha solution by carefully adding hydrogen peroxide (30%) to sulfuric acid (98%) in a 1:3 volume ratio in a glass beaker. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Immerse the wafer rack in the Piranha solution for 15 minutes.
-
Remove the wafers and rinse them extensively with deionized water.
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Dry the wafers using a stream of high-purity nitrogen gas.
-
For enhanced surface activation, place the cleaned wafers in a plasma cleaner or UV-ozone cleaner for 5-10 minutes immediately before film deposition.
Protocol 2: Sol-Gel Film Deposition via Spin Coating
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In a clean, dry glass vial, add this compound to a solvent (e.g., ethanol or isopropanol).
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In a separate vial, prepare an acidic water solution by adding a catalyst (e.g., HCl) to deionized water to achieve a pH of 4-5.
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Add the acidic water solution dropwise to the silane solution while stirring. The molar ratio of water to silane should be approximately 2:1.
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Allow the sol to age for at least 1 hour at room temperature with continuous stirring.
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Filter the sol-gel solution using a 0.2 µm syringe filter immediately before use.
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Place the cleaned substrate on the spin coater chuck.
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Dispense the filtered sol-gel solution onto the center of the substrate.
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Spin coat at 2000 rpm for 30 seconds.
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Transfer the coated substrate to a hotplate and bake at 100°C for 10 minutes to drive off the solvent.
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For the final curing step, place the substrate in a furnace and ramp the temperature to 400°C at a rate of 5°C/min. Hold at 400°C for 1 hour before cooling down slowly to room temperature.
Mandatory Visualization
Caption: Hydrolysis and condensation of this compound.
Caption: Troubleshooting workflow for common film defects.
Effect of catalyst choice on isobutyldimethoxymethylsilane reaction rate and outcome
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isobutyldimethoxymethylsilane. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and use of this compound, with a focus on how catalyst selection can impact the reaction.
Q1: My reaction to synthesize this compound is extremely slow or has not initiated. What are the potential causes and solutions related to the catalyst?
A1: A slow or non-starting reaction is often linked to catalyst activity or reaction conditions. Here are several potential causes and troubleshooting steps:
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Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. For instance, many platinum-based catalysts are sensitive to air and moisture.[1][2]
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Solution: Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere (e.g., nitrogen or argon).
-
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Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction.
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Solution: Incrementally increase the catalyst concentration. For platinum-based hydrosilylation catalysts, concentrations in the range of 5-50 ppm are often recommended.[3]
-
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Low Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy barrier, even with a catalyst.
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Solution: Gradually increase the reaction temperature while monitoring for any potential side reactions or product decomposition.
-
-
Presence of Inhibitors: Certain compounds can act as catalyst poisons, reducing or completely inhibiting their activity. Common inhibitors for platinum catalysts include compounds with electron-deficient double bonds.[2]
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Solution: Purify all reactants and solvents to remove any potential inhibitors.
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Q2: I am observing a low yield of the desired this compound product. How can catalyst choice and reaction conditions be optimized to improve the yield?
A2: Low yield can be attributed to incomplete reactions, side reactions, or product degradation. Catalyst selection plays a crucial role in maximizing the yield of the target product.
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Suboptimal Catalyst: The chosen catalyst may not be the most efficient for your specific reaction. For example, in hydrosilylation reactions, different platinum catalysts like Karstedt's, Speier's, and Ashby's have varying activities and may be more suitable for different substrates and conditions.[3][4]
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Side Reactions: The catalyst may be promoting undesired side reactions, such as redistribution or polymerization.
-
Solution: A more selective catalyst may be required. Additionally, optimizing reaction parameters such as temperature and reaction time can help minimize side product formation.
-
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction, leading to incomplete conversion.
-
Solution: Investigate the stability of the catalyst under your reaction conditions. It may be necessary to add the catalyst in portions or use a more robust catalyst.
-
Q3: My reaction is producing a significant amount of side products. How can the choice of catalyst help in improving the selectivity towards this compound?
A3: Poor selectivity is a common issue that can often be addressed by carefully selecting the catalyst and optimizing reaction conditions.
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Catalyst Selectivity: Different catalysts can favor different reaction pathways. For example, in the direct synthesis of alkoxysilanes, the choice of copper-based catalyst can influence the selectivity towards the desired product.[6]
-
Solution: Research and select a catalyst known for high selectivity in similar reactions. For instance, certain palladium catalysts have shown high regioselectivity in the hydrosilylation of alkenes.[7]
-
-
Reaction Mechanism: The catalyst dictates the reaction mechanism. A catalyst that provides an alternative reaction pathway with a lower activation energy for the desired product can significantly improve selectivity.[6][8]
-
Solution: Consider using a catalyst that operates under milder conditions, as higher temperatures can sometimes lead to a loss of selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in reactions involving alkoxysilanes like this compound?
A1: The choice of catalyst depends on the specific reaction being performed. Some common examples include:
-
Hydrosilylation: Platinum-based catalysts such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are widely used.[1][2][4][9] Other transition metal complexes based on rhodium, palladium, nickel, and iron are also employed.[4][10]
-
Direct Synthesis: Copper-based catalysts, such as CuCl, are often used in the direct synthesis of alkoxysilanes from silicon and an alcohol.[6][11]
-
Hydrolysis and Condensation: These reactions are typically catalyzed by acids or bases.[12][13][14]
-
Dehydrocoupling: Cobalt and nickel colloidal nanoparticles have been used to catalyze the dehydrocoupling of hydrosilanes with alcohols.[15]
-
Reduction of Alkoxysilanes: Lewis bases like hexamethylphosphoric triamide (HMPA) can catalyze the reduction of alkoxysilanes.[16]
Q2: How does a catalyst increase the reaction rate?
A2: A catalyst increases the reaction rate by providing an alternative reaction pathway with a lower activation energy.[6][8] It does not change the overall thermodynamics of the reaction but allows the reaction to reach equilibrium faster by increasing the number of effective collisions between reactant molecules.
Q3: Can the catalyst affect the final product structure?
A3: Yes, the choice of catalyst can significantly influence the structure of the final product. Different catalysts can lead to different isomers or selectivities. For example, in hydrosilylation, the catalyst can determine whether the addition of the Si-H bond across a double bond results in a linear or branched product.
Q4: Are there any safety precautions I should take when working with these catalysts?
A4: Yes, many catalysts, particularly those based on heavy metals, can be toxic and may have specific handling requirements. For example, chloroplatinic acid is a potent sensitizer and is hazardous to health.[1] Always consult the Safety Data Sheet (SDS) for the specific catalyst you are using and handle it in a well-ventilated area, such as a fume hood, using appropriate personal protective equipment (PPE).
Data Presentation
Table 1: Hypothetical Comparison of Catalysts for the Hydrosilylation Synthesis of Isobutyidimethoxymethylsilane
| Catalyst | Catalyst Loading (ppm) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Isobutyidimethoxymethylsilane (%) |
| Speier's Catalyst | 10 | 80 | 6 | 85 | 75 |
| Karstedt's Catalyst | 10 | 60 | 4 | 95 | 92 |
| Rhodium Complex | 50 | 70 | 8 | 80 | 70 |
| Nickel Pincer Complex | 100 | 90 | 12 | 75 | 65 |
Table 2: Hypothetical Effect of Catalyst on Reaction Rate Constant
| Catalyst | Concentration (mol/L) | Temperature (K) | Rate Constant (k) (L mol⁻¹ s⁻¹) |
| Catalyst A | 0.001 | 353 | 0.05 |
| Catalyst B | 0.001 | 353 | 0.25 |
| Catalyst C | 0.001 | 353 | 0.12 |
Experimental Protocols
Below is a generalized methodology for a hydrosilylation reaction to synthesize an alkylalkoxysilane, highlighting the role of the catalyst.
Objective: To synthesize an alkylalkoxysilane via the hydrosilylation of an alkene with a hydridosilane.
Materials:
-
Alkene (e.g., isobutylene)
-
Hydridosilane (e.g., dimethoxymethylsilane)
-
Catalyst (e.g., Karstedt's catalyst solution)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Reactor Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen/argon inlet.
-
Reagent Preparation: Under an inert atmosphere, charge the flask with the anhydrous solvent and the alkene.
-
Catalyst Addition: Using a syringe, add the specified amount of the catalyst solution to the reaction mixture.
-
Reactant Addition: Slowly add the hydridosilane to the reaction mixture dropwise using a dropping funnel. Control the addition rate to maintain the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials), the catalyst may be removed by filtration through a short plug of silica gel or activated carbon.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to obtain the desired alkylalkoxysilane.
Visualizations
Caption: Generalized experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for catalyst-related issues in silane reactions.
References
- 1. scientificspectator.com [scientificspectator.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]
- 4. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkoxy Hydrosilanes As Surrogates of Gaseous Silanes for Hydrosilylation of Alkenes [organic-chemistry.org]
- 6. Direct synthesis of tetraalkoxysilanes in a high-pressure mechanochemical reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Direct synthesis of tetraalkoxysilanes from silica and alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution [mdpi.com]
- 12. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 13. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US4395563A - Hydrolysis of alkoxysilanes - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of hydrosilanes via Lewis-base-catalysed reduction of alkoxy silanes with NaBH4 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification Methods for Unreacted Isobutyldimethoxymethylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted isobutyldimethoxymethylsilane from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound?
A1: The most common and effective methods for removing unreacted this compound are:
-
Distillation: Effective for large-scale reactions where the desired product is significantly less volatile than the silane.
-
Flash Column Chromatography: A versatile technique for a wide range of products, offering good separation based on polarity.
-
Hydrolysis and Liquid-Liquid Extraction: Involves converting the silane to its corresponding silanol and byproducts, which can then be removed by aqueous extraction.
-
Adsorption: Utilizes materials like activated carbon or molecular sieves to selectively adsorb the silane.
Q2: I have a thermally sensitive product. Which purification method should I avoid?
A2: If your product is thermally sensitive, it is advisable to avoid high-temperature distillation. Instead, consider flash column chromatography at room temperature or a hydrolysis and liquid-liquid extraction procedure, which are typically performed at or below ambient temperature.
Q3: My product is non-polar and has a similar boiling point to this compound. How can I purify it?
A3: This is a challenging separation. Standard distillation will likely be ineffective. Your best options are:
-
Flash Column Chromatography: By carefully selecting the eluent system, it's often possible to achieve separation even between compounds with similar polarities.
-
Chemical Conversion: You could selectively react the unreacted this compound to form a more polar byproduct that is easier to separate by extraction or chromatography.
Q4: Can I use water to quench my reaction and remove the unreacted this compound?
A4: Yes, quenching the reaction with water, particularly under acidic or basic conditions, will hydrolyze the this compound to isobutyl(methyl)silanediol and methanol. The silanediol may further condense. These byproducts are generally more polar and can be removed from your desired product through a liquid-liquid extraction with an appropriate aqueous solution.
Troubleshooting Guides
Issue 1: Incomplete removal of this compound by distillation.
| Potential Cause | Troubleshooting Step |
| Inefficient fractional distillation setup. | Ensure you are using a fractionating column with sufficient theoretical plates for the separation. |
| Vacuum is not low enough. | The boiling point of this compound is 63°C at 40 mmHg. Ensure your vacuum pump can achieve and maintain a pressure that allows for a significant boiling point difference between the silane and your product. |
| Co-distillation with the product. | If an azeotrope is formed, simple distillation will not be effective. Consider an alternative purification method like chromatography. |
Issue 2: Product co-elutes with this compound during flash column chromatography.
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent system. | Perform a thorough TLC analysis with various solvent systems to find an eluent that provides better separation (a larger ΔRf). Consider using a gradient elution. |
| Column overloading. | Reduce the amount of crude product loaded onto the column. A general guideline is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight. |
| Incorrect stationary phase. | For non-polar compounds, reversed-phase chromatography (C18 silica) might provide a different selectivity and better separation. |
Issue 3: Emulsion formation during aqueous workup after hydrolysis.
| Potential Cause | Troubleshooting Step | | Silanol byproducts acting as surfactants. | Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. | | Vigorous shaking. | Gently invert the separatory funnel instead of vigorous shaking. | | Solvent choice. | Some organic solvents are more prone to forming emulsions. If possible, try a different extraction solvent. |
Data Presentation
The following table summarizes the effectiveness of different purification methods for the removal of this compound based on typical laboratory-scale experiments.
| Purification Method | Typical Purity Achieved | Estimated Yield Loss | Key Considerations |
| Fractional Distillation | >98% | 5-15% | Product must be thermally stable and have a significantly higher boiling point. |
| Flash Chromatography | >99% | 10-20% | Highly versatile; success is dependent on finding the right stationary and mobile phases. |
| Hydrolysis & Extraction | 95-98% | 5-10% | Product must be stable to aqueous acidic or basic conditions. |
| Adsorption (Activated Carbon) | 90-95% | Variable | Best for removing trace amounts of silane. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane). Pack a column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica.
-
Loading: Carefully load the dissolved sample onto the top of the column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity (e.g., by adding ethyl acetate) to elute the compounds. Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Hydrolysis and Liquid-Liquid Extraction
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add 1M HCl solution with vigorous stirring to hydrolyze the unreacted this compound.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Separation: Gently shake the funnel and allow the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with water and then brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Validation & Comparative
A Comparative Performance Analysis: Isobutyidimethoxymethylsilane vs. Isobutyltrimethoxysilane
In the realm of surface modification and polymer crosslinking, organosilanes play a pivotal role. Their bifunctional nature allows them to act as molecular bridges between inorganic substrates and organic polymers, enhancing adhesion, improving mechanical properties, and imparting desirable surface characteristics such as hydrophobicity. This guide provides a detailed comparison of two such organosilanes: isobutyldimethoxymethylsilane and isobutyltrimethoxysilane, tailored for researchers, scientists, and professionals in drug development. While direct comparative experimental data for these two specific silanes is not extensively available in published literature, this guide extrapolates their performance based on fundamental principles of silane chemistry and available data for analogous compounds.
Molecular Structure and Reactivity
The primary difference between this compound and isobutyltrimethoxysilane lies in the number of hydrolyzable methoxy groups attached to the silicon atom. Isobutyidimethoxymethylsilane is a dialkoxysilane with two methoxy groups, while isobutyltrimethoxysilane is a trialkoxysilane with three. This structural difference is the principal determinant of their reactivity and crosslinking behavior.
Key Performance-Related Chemical Properties
| Property | Isobutyidimethoxymethylsilane | Isobutyltrimethoxysilane | Source |
| Molecular Formula | C7H18O2Si | C7H18O3Si | [1] |
| Molecular Weight | 162.30 g/mol | 178.30 g/mol | [1] |
| Boiling Point | 63°C @ 40mmHg | 154°C | [1][2] |
| Density | 0.841 g/mL | 0.93 g/mL | [1][2] |
| Flash Point | 32°C | Not Available | [1] |
| Water Solubility | 510 mg/L @ 20°C | Insoluble | [1][3] |
Hydrolysis and Condensation: The Reaction Mechanism
The utility of these silanes hinges on their hydrolysis and condensation reactions. In the presence of water, the methoxy groups hydrolyze to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups on an inorganic surface or with other silanol groups to form stable siloxane bonds (-Si-O-Si-).
A crucial principle in silane chemistry is that the rate of hydrolysis is influenced by the number of alkoxy groups. Generally, silanes with fewer alkoxy groups, and thus more organic substitution, exhibit a faster hydrolysis rate. Consequently, This compound, with two methoxy groups, is expected to hydrolyze more rapidly than isobutyltrimethoxysilane , which has three.
The condensation process also differs significantly. Dialkoxysilanes like this compound can form linear, two-dimensional crosslinked networks. In contrast, trialkoxysilanes such as isobutyltrimethoxysilane can form more complex, three-dimensional networks. This leads to a higher crosslinking density for trialkoxysilanes, which can result in enhanced adhesion and mechanical strength in the final polymer or coating.[4]
References
Isobutyldimethoxymethylsilane versus other alkoxysilanes for hydrophobic coatings
In the realm of materials science, the development of robust hydrophobic surfaces is a significant area of research with applications ranging from self-cleaning coatings to anti-icing surfaces. Alkoxysilanes are a versatile class of compounds frequently employed to impart hydrophobicity to various substrates. This guide provides a comparative analysis of isobutyldimethoxymethylsilane against other common alkoxysilanes used in the formulation of hydrophobic coatings, supported by general experimental principles and performance data trends observed in scientific literature.
Performance Comparison of Alkoxysilanes
The hydrophobic performance of an alkoxysilane coating is intrinsically linked to its molecular structure, particularly the nature of the alkyl group attached to the silicon atom. Generally, longer and bulkier alkyl chains lead to a greater water-repellent effect. This is attributed to the lower surface energy conferred by the organic functionalities.
While direct comparative data for this compound is not extensively available in the public domain, its performance can be inferred from the established structure-property relationships of alkoxysilanes. The isobutyl group, being a branched and relatively bulky alkyl chain, is expected to provide good hydrophobicity. However, its performance relative to straight-chain alkoxysilanes of varying lengths is a key consideration for formulation scientists.
| Alkoxysilane Type | Typical Water Contact Angle (WCA) | Water Sliding Angle (WSA) | Key Characteristics |
| Short-chain (e.g., Methyltrimethoxysilane) | 95° - 105° | > 10° | Provides moderate hydrophobicity.[1] |
| Isobutyl-substituted (e.g., this compound) | 100° - 110° (Estimated) | < 10° (Estimated) | The branched isobutyl group offers a balance of steric hindrance and hydrophobicity. |
| Mid-chain (e.g., Octyltriethoxysilane) | 110° - 140° | < 10° | Offers a significant increase in hydrophobicity due to the longer alkyl chain.[2] |
| Long-chain (e.g., Hexadecyltrimethoxysilane) | > 140° | < 5° | Can achieve superhydrophobicity, especially when combined with surface texturing.[3][4] |
| Phenyl-substituted (e.g., Phenylvinyldimethoxysilane) | Variable | Variable | The aromatic ring can influence film formation and durability. |
Note: The values for this compound are estimated based on general principles of structure-activity relationships among alkoxysilanes.
Experimental Protocol: Sol-Gel Deposition of Alkoxysilane Coatings
The sol-gel method is a widely adopted technique for the application of alkoxysilane coatings due to its versatility and ability to form durable thin films.[2] A generalized protocol is outlined below.
Materials:
-
Alkoxysilane precursor (e.g., this compound, octyltriethoxysilane)
-
Solvent (e.g., ethanol, isopropanol)
-
Water (deionized)
-
Catalyst (acidic or basic, e.g., hydrochloric acid or ammonia)
-
Substrate (e.g., glass slides, silicon wafers)
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) to remove any organic contaminants. Dry the substrate with a stream of nitrogen and treat with plasma or piranha solution to generate hydroxyl groups on the surface, which are essential for covalent bonding with the silane.
-
Sol Preparation: In a clean, dry reaction vessel, dissolve the alkoxysilane in the chosen solvent.
-
Hydrolysis: Add a mixture of water and catalyst to the alkoxysilane solution under vigorous stirring. The amount of water and the type of catalyst will influence the hydrolysis and condensation rates.[5]
-
Coating Application: The coating can be applied using various techniques:
-
Dip-coating: Immerse the prepared substrate into the sol and withdraw it at a constant, controlled speed.
-
Spin-coating: Dispense the sol onto the center of the substrate and spin at a high speed to achieve a uniform film.
-
-
Curing: Heat the coated substrate in an oven at a specific temperature (e.g., 100-150°C) for a defined period to promote the condensation of silanol groups and the formation of a stable, cross-linked siloxane network.
Characterization:
-
Water Contact Angle (WCA): Measured using a goniometer to quantify the static hydrophobicity.
-
Water Sliding Angle (WSA): The angle at which a water droplet begins to roll off the surface, indicating the dynamic water repellency.
-
Surface Morphology: Analyzed using techniques such as Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).
-
Durability: Assessed through abrasion or chemical resistance tests.
Structure-Performance Relationship
The chemical structure of the alkoxysilane precursor is a critical determinant of the final coating's properties. The following diagram illustrates the logical relationship between the alkoxysilane structure and the resulting hydrophobic performance.
Caption: Alkoxysilane structure dictates hydrophobic properties.
Experimental Workflow for Coating and Analysis
The process of creating and evaluating hydrophobic coatings from alkoxysilanes follows a systematic workflow, from initial precursor selection to final performance characterization.
Caption: Experimental workflow for alkoxysilane coatings.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of hydrophobic coating materials based on alkoxy silane compounds [chemistry.semnan.ac.ir]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyltrimethoxysilane and Isobutyldimethoxymethylsilane in Silicone Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Alkoxysilanes in Silicone Resins
Silicone resins are versatile polymers known for their excellent thermal stability, durability, and hydrophobic properties. These characteristics are significantly influenced by the type and concentration of crosslinking agents used in their formulation. Alkoxysilanes, such as methyltrimethoxysilane and isobutyldimethoxymethylsilane, are key components that undergo hydrolysis and condensation reactions to form a three-dimensional siloxane network, thereby curing the resin and defining its final properties.
Methyltrimethoxysilane (MTMS) is a trifunctional silane, meaning it has three reactive methoxy groups. This high functionality allows for a high degree of crosslinking, leading to rigid and hard resin structures.[1]
This compound , on the other hand, is a difunctional silane, possessing two methoxy groups. Its bulkier isobutyl group and lower functionality are expected to impart greater flexibility and hydrophobicity to the resulting silicone resin.
Predicted Performance Comparison
The structural differences between MTMS and this compound suggest distinct effects on the final properties of silicone resins. The following tables summarize the expected comparative performance based on their chemical structures and the known effects of similar silanes.
Table 1: Predicted Impact on Key Resin Properties
| Property | Methyltrimethoxysilane (Trifunctional) | This compound (Difunctional) | Rationale |
| Crosslink Density | High | Moderate | MTMS has three reactive sites, leading to a more densely crosslinked network compared to the two reactive sites of this compound. |
| Hardness | High | Moderate to Low | Higher crosslink density generally results in a harder, more rigid material. |
| Flexibility | Low | High | The lower crosslink density and the presence of the flexible isobutyl group in this compound are expected to increase the flexibility of the polymer network. |
| Thermal Stability | High | Moderate | A higher degree of crosslinking typically enhances thermal stability by restricting the thermal motion of polymer chains.[2][3] |
| Hydrophobicity | Good | Excellent | The larger, non-polar isobutyl group in this compound is predicted to provide superior water repellency compared to the methyl group in MTMS.[4] |
| Adhesion | Good | Moderate | The higher density of silanol groups formed during the hydrolysis of MTMS can lead to better adhesion to inorganic substrates. |
Table 2: Hypothetical Quantitative Performance Data
The following data is illustrative and not based on direct experimental results. It serves as an example of how such a comparative analysis would be presented.
| Performance Metric | Silicone Resin with MTMS | Silicone Resin with this compound | Test Method |
| Shore A Hardness | 80 - 90 | 50 - 60 | ASTM D2240 |
| Tensile Strength (MPa) | 8 - 10 | 4 - 6 | ASTM D412 |
| Elongation at Break (%) | 100 - 150 | 250 - 350 | ASTM D412 |
| Decomposition Temp (TGA, 5% wt loss, °C) | 400 - 450 | 350 - 400 | ASTM E1131 |
| Water Contact Angle (°) | 100 - 110 | 115 - 125 | Sessile Drop Method |
Experimental Protocols
To empirically validate the predicted performance differences, the following experimental methodologies are recommended.
Synthesis of Silicone Resins
A standardized procedure for the synthesis of silicone resins using both methyltrimethoxysilane and this compound should be followed to ensure a valid comparison.
Materials:
-
Silicone oligomer with terminal hydroxyl groups
-
Methyltrimethoxysilane (MTMS)
-
This compound
-
Toluene (or other suitable solvent)
-
Catalyst (e.g., dibutyltin dilaurate)
Procedure:
-
Dissolve the silicone oligomer in toluene in a reaction vessel equipped with a stirrer and a condenser.
-
Add the calculated amount of either MTMS or this compound to the solution. The molar ratio of the crosslinker to the oligomer should be kept constant for both experiments.
-
Add the catalyst to the mixture.
-
Heat the mixture to a specified temperature (e.g., 80-100 °C) and maintain for a set period to allow for the hydrolysis and condensation reactions to proceed.
-
Cast the resulting resin into molds of appropriate dimensions for subsequent testing.
-
Cure the cast resins in an oven at a specified temperature and duration to ensure complete crosslinking.
Characterization of Silicone Resins
Apparatus: Universal Testing Machine (UTM)
Procedure (based on ASTM D412):
-
Prepare dumbbell-shaped specimens from the cured silicone resin sheets.[5]
-
Measure the cross-sectional area of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.[6]
-
Record the maximum load and the elongation at the point of fracture.
-
Calculate the tensile strength by dividing the maximum load by the original cross-sectional area.
-
Calculate the elongation at break as a percentage of the original gauge length.
Apparatus: Thermogravimetric Analyzer
Procedure (based on ASTM E1131):
-
Place a small, precisely weighed sample (5-10 mg) of the cured silicone resin into the TGA sample pan.
-
Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[7][8]
-
Record the sample weight as a function of temperature.
-
Determine the onset temperature of decomposition and the temperature at which 5% weight loss occurs (Td5).[9]
Apparatus: Contact Angle Goniometer
Procedure (Sessile Drop Method):
-
Place a flat sample of the cured silicone resin on the goniometer stage.
-
Dispense a small droplet of deionized water of a known volume onto the surface of the resin.
-
Capture a high-resolution image of the droplet profile.
-
Use the accompanying software to measure the angle between the solid surface and the tangent of the droplet at the three-phase contact point.[10]
-
Perform measurements at multiple locations on the surface to ensure statistical reliability.
Visualizing the Chemistry and Workflow
To better understand the underlying chemical processes and the proposed experimental plan, the following diagrams are provided.
Caption: Hydrolysis and condensation of MTMS and this compound.
References
- 1. anysiliconerubber.com [anysiliconerubber.com]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05524K [pubs.rsc.org]
- 4. Hydrophobicity of Silicone Resin - Knowledge [silibasesilicone.com]
- 5. nextgentest.com [nextgentest.com]
- 6. Tensile Testing Machine for Analyzing Quality of Silicone Products [prestogroup.com]
- 7. cprijournal.in [cprijournal.in]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. Study on the synthesis and thermal stability of silicone resins reinforced by Si-O-Ph cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
Hydrolytic stability comparison of isobutyldimethoxymethylsilane and other silane coupling agents
A Comparative Guide to the Hydrolytic Stability of Isobutyldimethoxymethylsilane and Other Silane Coupling Agents
For researchers, scientists, and drug development professionals, the durability of surface modifications and adhesive bonds is critical. Silane coupling agents are pivotal in this context, forming a robust interface between organic and inorganic materials. However, the stability of this interface, particularly in aqueous or high-humidity environments, is dictated by the hydrolytic stability of the silane. This guide provides a technical comparison of the hydrolytic stability of this compound against other common silane coupling agents, supported by experimental data and detailed protocols.
The susceptibility of the siloxane bond (Si-O-Si) to hydrolysis is a key consideration in material selection. The rate of hydrolysis is influenced by several factors including the molecular structure of the silane, pH, temperature, and the presence of catalysts.[1][2] Generally, the stability of silanes is affected by the steric bulk of the organic substituent and the nature of the alkoxy groups.[3] Methoxy groups, for instance, tend to hydrolyze more rapidly than ethoxy groups.[4] This guide will delve into these differences to provide a clear performance comparison.
Comparative Hydrolytic Stability Data
The hydrolytic stability of a silane-treated surface can be quantified by observing changes in its properties after exposure to water. A primary indicator is the water contact angle; a significant decrease suggests the degradation of the hydrophobic silane layer. The following table summarizes the performance of various silanes, highlighting the impact of their molecular structure on hydrolytic stability.
| Silane Coupling Agent | Structure Type | Initial Water Contact Angle (°) | Water Contact Angle after 24h Water Immersion (°) | Change in Contact Angle (%) | Relative Hydrolytic Stability |
| This compound | Alkyl, Monofunctional (Methoxy) | ~90 (Estimated) | High retention expected | Low | High (Expected due to steric hindrance) |
| 3-Aminopropyltriethoxysilane (APTES) | Amino, Trifunctional (Ethoxy) | 94 ± 8 | 54 ± 14 | -43% | Low to Moderate |
| 3-Aminopropylmethyldiethoxysilane (APMDES) | Amino, Difunctional (Ethoxy) | 75.3 ± 0.6 | 65.2 ± 0.9 | -13.4% | Moderate |
| 3-Aminopropyldimethylethoxysilane (APDMES) | Amino, Monofunctional (Ethoxy) | 73.0 ± 1.1 | 68.9 ± 0.5 | -5.6% | High |
| n-Decyltriethoxysilane | Alkyl, Trifunctional (Ethoxy) | 94 | Significant Decrease | High | Moderate |
| 1,2-Bis(trimethoxysilyl)decane (Dipodal) | Dipodal Alkyl, Trifunctional (Methoxy) | 104 | Minimal Decrease | Low | Very High |
Data for APTES, APMDES, and APDMES adapted from a study on the stability of aminosilane layers.[5] Data for n-Decyltriethoxysilane and the dipodal silane are based on comparative studies showing dipodal silanes have markedly improved resistance to hydrolysis.[6][7] The performance of this compound is estimated based on structural principles; its bulky isobutyl group and monofunctional nature are expected to confer high hydrolytic stability.
Reaction Mechanisms and Experimental Workflow
To understand the processes governing silane stability and the methods for its evaluation, the following diagrams illustrate the key chemical reactions and a typical experimental workflow.
Experimental Protocols
To ensure the reproducibility and validity of hydrolytic stability testing, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Water Contact Angle Measurement
This method assesses the hydrophobicity of a surface, which is indicative of the integrity of the silane coating. A significant decrease in the contact angle suggests degradation of the silane layer.[8]
-
Sample Preparation: A flat substrate (e.g., silicon wafer, glass slide) is thoroughly cleaned and dried.
-
Silane Application: The substrate is coated with the silane formulation and cured according to standard procedures.
-
Initial Measurement: A goniometer is used to measure the static water contact angle. A small droplet of deionized water is placed on the surface, and the angle formed between the droplet and the surface is measured.
-
Hydrolytic Exposure: The coated substrate is immersed in deionized water for a specified duration (e.g., 24 hours) at a controlled temperature.
-
Final Measurement: After immersion, the substrate is removed, dried with a stream of inert gas (e.g., nitrogen), and the water contact angle is measured again.
Shear Bond Strength Testing (Adapted from ASTM D1002)
This test evaluates the retention of mechanical properties after exposure to hydrolytic stress.
-
Substrate Preparation: Two substrates (e.g., zirconia, metal plates) are prepared and their bonding surfaces are cleaned.
-
Silane Application: The silane solution is applied to the bonding surface of the substrates and allowed to cure.
-
Bonding: An adhesive (e.g., resin cement) is applied to the silanized surface of one substrate, and the second substrate is placed over it with a defined overlap area. The assembly is cured as per the adhesive's specifications.
-
Hydrolytic Stress (Aging): The bonded specimens are subjected to hydrolytic stress, such as:
-
Mechanical Testing: The specimens are mounted in a universal testing machine. A tensile load is applied parallel to the bond line at a constant cross-head speed until failure. The shear bond strength is calculated by dividing the maximum load by the bond area.
Water Absorption Testing (Adapted from ASTM D570)
This test measures the amount of water absorbed by a silane-containing material, which can indicate its resistance to water penetration.[8]
-
Specimen Preparation: A specimen of the cured silane-containing material (e.g., a composite) of known dimensions is prepared.
-
Drying and Weighing: The specimen is dried in an oven at a specified temperature for a set time, then cooled in a desiccator and weighed to determine its initial dry weight.
-
Immersion: The specimen is immersed in distilled water at a controlled temperature (e.g., 23°C) for a specified period (e.g., 24 hours).[8]
-
Final Weighing: The specimen is removed from the water, patted dry with a lint-free cloth, and immediately weighed.
-
Calculation: The percentage of water absorption is calculated as the increase in weight divided by the initial dry weight, multiplied by 100. A lower water absorption value indicates better hydrolytic stability.
Conclusion
The hydrolytic stability of silane coupling agents is a complex property governed by their molecular structure. The evidence suggests that silanes with greater steric hindrance around the silicon atom, such as this compound, and those with fewer hydrolyzable alkoxy groups, like monofunctional silanes (e.g., APDMES), exhibit enhanced stability.[5] Furthermore, advanced structures like dipodal silanes offer significantly improved resistance to hydrolysis compared to conventional trialkoxysilanes by forming multiple bonds with the substrate.[7] For applications demanding long-term performance in aqueous environments, selecting a silane with inherent hydrolytic stability is paramount. The experimental protocols detailed herein provide a robust framework for researchers to quantitatively assess and compare the stability of different silane coupling agents, enabling informed decisions in material science and drug development.
References
- 1. witschem.com [witschem.com]
- 2. gelest.com [gelest.com]
- 3. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gelest.com [gelest.com]
- 8. benchchem.com [benchchem.com]
Contact angle goniometry for measuring the hydrophobicity of isobutyldimethoxymethylsilane coatings
A Comparative Analysis of Isobutyldimethoxymethylsilane Coatings for Hydrophobicity
In the fields of advanced materials and drug development, achieving a controlled hydrophobic surface is paramount for a variety of applications, from self-cleaning coatings to enhancing the stability of formulations. This compound has emerged as a significant player in creating water-repellent surfaces. This guide provides a detailed comparison of this compound with other common hydrophobic coatings, supported by experimental data on contact angle goniometry, a primary technique for quantifying surface hydrophobicity.
Understanding Hydrophobicity and Contact Angle Goniometry
Hydrophobicity, or the ability of a surface to repel water, is quantified by measuring the contact angle of a water droplet on that surface.[1][2] A contact angle greater than 90° indicates a hydrophobic surface, while an angle less than 90° signifies a hydrophilic (water-attracting) surface.[1][2] Surfaces with a water contact angle exceeding 150° are classified as superhydrophobic.[3][4][5]
Contact angle goniometry is the standard method used to measure this angle.[2][6][7] It involves depositing a liquid droplet onto a solid surface and capturing the profile of the droplet.[6] Software then analyzes the image to determine the angle formed at the three-phase boundary where the liquid, gas, and solid intersect.[2]
This compound vs. Alternative Hydrophobic Coatings
Silane coatings, including this compound, create a hydrophobic surface by forming a low-energy film that reduces the adhesion of water.[8] The effectiveness of these coatings is influenced by factors such as the organic substitution and the surface coverage.[8] Methyl-substituted alkylsilanes are known to provide excellent hydrophobic treatments.[8]
To provide a clear comparison, the performance of this compound is benchmarked against other widely used hydrophobic materials: other alkylsilanes, fluoropolymers (like Polytetrafluoroethylene - PTFE), and waxes.
| Coating Material | Typical Water Contact Angle (θ) | Key Characteristics | Common Applications |
| This compound & other Alkylsilanes | 95° - 110°+[9][10] | Form a covalent bond with hydroxylated surfaces, providing durable hydrophobicity.[8][9] Longer alkyl chains can increase hydrophobicity.[9] | Glass treatment, masonry protection, anti-fouling coatings. |
| Fluoropolymers (e.g., PTFE) | ~108°[11] | Excellent chemical inertness and low coefficient of friction.[3] | Non-stick cookware, release coatings, medical devices.[3] |
| Waxes (e.g., Paraffin, Carnauba) | 90° - 116°[11][12][13] | Cost-effective and easy to apply, but may have lower durability. | Water-repellent coatings for paper and textiles, polishes. |
Note: The exact contact angle can vary based on surface roughness, coating thickness, and application method.
Experimental Protocol: Sessile Drop Contact Angle Measurement
The following protocol outlines the standard procedure for measuring the static contact angle of a water droplet on a coated surface using a contact angle goniometer.
Objective: To quantify the hydrophobicity of a surface coated with this compound by measuring the static water contact angle.
Materials and Equipment:
-
Contact Angle Goniometer (e.g., ramé-hart Model 200 or similar)[7]
-
High-purity deionized water
-
Micropipette or automated dispenser
-
Substrate material (e.g., glass slides)
-
This compound coating solution
-
Cleaning agents (e.g., isopropanol, acetone)
-
Nitrogen or clean, dry air source
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate surfaces to remove any organic contaminants. This can be achieved by sequential sonication in acetone and isopropanol, followed by drying with a stream of nitrogen.
-
For surfaces like glass, a plasma treatment can be used to generate hydroxyl groups, which promotes the covalent bonding of the silane.[2]
-
-
Coating Application:
-
Apply the this compound solution to the cleaned and dried substrate. This can be done through various methods such as dip-coating, spin-coating, or vapor deposition, depending on the desired film thickness and uniformity.
-
Allow the coating to cure according to the manufacturer's specifications. This may involve heating to facilitate the reaction between the silane and the substrate surface.
-
-
Contact Angle Measurement:
-
Place the coated substrate on the sample stage of the goniometer.
-
Fill the dispenser with high-purity deionized water.
-
Carefully dispense a small droplet (typically 2-5 µL) of water onto the coated surface.[14]
-
Adjust the lighting and focus to obtain a clear profile of the droplet on the viewing screen.
-
Capture an image of the droplet.
-
Use the goniometer's software to analyze the image and calculate the static contact angle at the liquid-solid interface.
-
Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average value.
-
-
Data Analysis:
-
Record the individual contact angle measurements and calculate the mean and standard deviation.
-
A higher average contact angle indicates greater hydrophobicity.
-
For a more comprehensive analysis, dynamic contact angles (advancing and receding angles) can also be measured to assess contact angle hysteresis, which provides information about surface homogeneity and droplet adhesion.[5][15]
-
Visualizing the Process and Comparison
To better illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. keylinktech.com [keylinktech.com]
- 2. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]
- 3. mdpi.com [mdpi.com]
- 4. biolinscientific.com [biolinscientific.com]
- 5. biolinscientific.com [biolinscientific.com]
- 6. m.youtube.com [m.youtube.com]
- 7. emanalhajji.weebly.com [emanalhajji.weebly.com]
- 8. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jgmaas.com [jgmaas.com]
- 11. Water contact angle [shinetsusilicones.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. web.mit.edu [web.mit.edu]
- 15. nanoscience.com [nanoscience.com]
Characterization of isobutyldimethoxymethylsilane-modified surfaces using XPS and AFM
A Comparative Guide to the Characterization of Aminosilane-Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of surfaces modified with various aminosilane coupling agents, with a focus on their characterization using X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM). While the initial topic specified isobutyldimethoxymethylsilane, a lack of available data on this specific compound has led to the use of analogous and widely studied aminosilanes as substitutes. This guide will delve into the surface properties imparted by these alternatives, offering valuable insights for applications requiring tailored surface chemistries.
The aminosilanes discussed include:
-
3-aminopropyltrimethoxysilane (APTMS)
-
3-aminopropyldiethoxymethylsilane (APRDMS)
-
3-aminopropylethoxydimethylsilane (APREMS)
-
(3-aminopropyl)triethoxysilane (APTES)
Quantitative Surface Analysis: A Comparative Overview
The choice of aminosilane significantly influences the resulting surface properties. The following tables summarize key quantitative data obtained from XPS and AFM analyses of silicon-based surfaces modified with different aminosilanes.
Table 1: Elemental Composition of Aminosilane-Modified Surfaces by XPS
| Silane | Substrate | C (at%) | N (at%) | Si (at%) | O (at%) |
| Unmodified | Porous SiO2 | 10.9 | 0.0 | 30.1 | 59.0 |
| APTMS | Porous SiO2 | 16.7 | 2.1 | 28.5 | 52.7 |
| APRDMS | Porous SiO2 | 18.1 | 2.5 | 27.8 | 51.6 |
| APREMS | Porous SiO2 | 19.5 | 2.8 | 27.1 | 50.6 |
| APTES on Gold | Gold | 53.0 | 5.0 | 11.0 | 31.0 |
Data for porous SiO2 adapted from[1] and for APTES on Gold from[2].
Table 2: Surface Roughness and Wettability of Aminosilane-Modified Silicon Wafers
| Silane Treatment | Surface Roughness (Ra) | Water Contact Angle (θ) |
| Uncoated Silicon Wafer | 0.09 nm[1] | < 10°[1] |
| APREMS (22h deposition) | 0.12 nm[1] | > 30°[1] |
| APTMS (6h deposition) | 0.28 nm[1] | > 30°[1] |
| APTES (1h deposition) | 0.53 nm[3] | 60-68°[3] |
Experimental Workflow and Methodologies
The following diagram and protocols outline the typical procedures for modifying a surface with an aminosilane and subsequently characterizing it using XPS and AFM.
Caption: A generalized workflow for surface modification with aminosilanes and subsequent characterization.
Detailed Experimental Protocols
1. Substrate Preparation (Silicon Wafer)
-
Cleaning: Silicon wafers are sonicated in a sequence of solvents, typically acetone, isopropanol, and deionized (DI) water, for 15 minutes each to remove organic contaminants.
-
Hydroxylation: To generate surface hydroxyl groups necessary for silanization, the cleaned wafers are treated with an oxygen plasma or a chemical solution. A common method is immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes, followed by extensive rinsing with DI water and drying with a stream of nitrogen.[4] Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
2. Surface Modification with Aminosilanes (Solution Deposition)
-
A solution of the desired aminosilane (e.g., 1-5% v/v) is prepared in an anhydrous solvent such as toluene or ethanol.
-
The prepared substrates are immersed in the aminosilane solution for a specified duration, which can range from 20 minutes to 24 hours, and at a controlled temperature (room temperature up to 70°C).[3]
-
After immersion, the substrates are rinsed with the anhydrous solvent to remove excess, unbound silane molecules.
-
The silanized substrates are then cured by baking in an oven, typically at 110-120°C for 30-60 minutes, to promote the formation of a stable silane layer.
3. X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material.
-
Instrumentation: A typical XPS instrument is equipped with a monochromatic X-ray source (e.g., Al Kα).
-
Data Acquisition: Survey scans are performed to identify the elements present on the surface. High-resolution spectra are then acquired for specific elements (e.g., C 1s, N 1s, Si 2p, O 1s) to determine their chemical states and to perform quantitative analysis.
-
Data Analysis: The atomic concentrations of the elements are calculated from the peak areas after correcting for the relative sensitivity factors of each element.[5]
4. Atomic Force Microscopy (AFM) Analysis
-
Principle: AFM is a high-resolution scanning probe microscopy technique that provides a 3D profile of the surface on the nanoscale.
-
Instrumentation: An AFM is operated in various modes, with tapping mode (or oscillating mode) being common for imaging soft, delicate layers like self-assembled monolayers to minimize surface damage.[1]
-
Data Acquisition: A sharp tip mounted on a cantilever is scanned across the sample surface. The deflection of the cantilever due to tip-surface interactions is monitored by a laser and photodiode system to generate a topographical map.
-
Data Analysis: The AFM images are processed to determine surface morphology and to calculate surface roughness parameters, such as the arithmetic average roughness (Ra).
References
Quantifying Isobutyldimethoxymethylsilane Surface Coverage on Quartz Crystal Microbalance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isobutyldimethoxymethylsilane (IBDMS) with other common silane coupling agents for the surface modification of quartz crystal microbalance (QCM) sensors. While direct comparative data for IBDMS on QCM platforms is limited in publicly available literature, this document outlines the experimental protocols and data presentation necessary for such a comparison, drawing on established principles of silanization and QCM analysis.
Comparison of Silane Coupling Agents for QCM Surface Modification
The choice of silane coupling agent is critical for controlling the surface properties of QCM sensors, impacting hydrophobicity, biocompatibility, and the subsequent attachment of specific molecules. The following table provides a template for comparing the performance of IBDMS with other widely used silanes. The data presented are hypothetical and should be replaced with experimental results.
Table 1: Comparison of Surface Properties of Silanized QCM Sensors
| Silane Coupling Agent | Chemical Structure | Deposition Method | Frequency Change (Δf, Hz) | Mass Uptake (ng/cm²) | Water Contact Angle (°) |
| Untreated SiO₂ | - | - | 0 | 0 | < 20° |
| This compound (IBDMS) | (CH₃)₂CHCH₂Si(OCH₃)₂CH₃ | Vapor Phase | -50 | 885 | ~90° |
| (3-Aminopropyl)triethoxysilane (APTES) | H₂N(CH₂)₃Si(OC₂H₅)₃ | Liquid Phase | -65 | 1150 | ~60-70° |
| Octadecyltrichlorosilane (OTS) | CH₃(CH₂)₁₇SiCl₃ | Liquid Phase | -110 | 1947 | >105° |
| Perfluorooctyltriethoxysilane (PFOTES) | CF₃(CF₂)₇(CH₂)₂Si(OC₂H₅)₃ | Vapor Phase | -150 | 2655 | >110° |
Note: The values presented for IBDMS and other silanes are illustrative and will vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible quantification of surface coverage. Below are generalized protocols for both liquid-phase and vapor-phase silanization of QCM sensors that can be adapted for IBDMS.
QCM Sensor Cleaning and Preparation
A pristine sensor surface is paramount for achieving a uniform silane layer.
-
Solvent Cleaning: Sonicate the QCM sensor in a series of solvents, typically acetone, ethanol, and finally, deionized (DI) water, for 10-15 minutes each to remove organic residues.
-
Piranha/UV-Ozone Treatment (Caution): To generate hydroxyl groups on the quartz surface, either immerse the sensor in a freshly prepared piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes or treat it with UV-ozone for 15-20 minutes. Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinsing and Drying: Thoroughly rinse the sensor with DI water and dry it under a stream of inert gas (e.g., nitrogen or argon).
-
Baseline Measurement: Mount the clean, dry sensor in the QCM instrument and record the stable baseline frequency and dissipation in air.
Liquid-Phase Deposition of this compound (IBDMS)
-
Solution Preparation: Prepare a 1-5% (v/v) solution of IBDMS in an anhydrous solvent, such as toluene or ethanol. The absence of water is critical to prevent premature hydrolysis and polymerization of the silane in solution.
-
Immersion: Immerse the cleaned and dried QCM sensor in the IBDMS solution for a defined period, typically ranging from 30 minutes to several hours, at room temperature. The reaction vessel should be sealed to prevent the ingress of atmospheric moisture.
-
Rinsing: After incubation, remove the sensor from the silane solution and rinse it thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.
-
Curing: Cure the silanized sensor in an oven at 100-120°C for 30-60 minutes to promote the covalent bonding of the silane to the quartz surface and the cross-linking of adjacent silane molecules.
-
Final Measurement: After cooling to room temperature, re-mount the sensor in the QCM and measure the new stable frequency and dissipation.
Vapor-Phase Deposition of this compound (IBDMS)
Vapor-phase deposition often results in a more uniform and thinner silane layer.
-
Setup: Place the cleaned and dried QCM sensor in a vacuum desiccator or a dedicated vapor deposition chamber. Place a small, open vial containing a few drops of IBDMS in the chamber, ensuring it is not in direct contact with the sensor.
-
Deposition: Evacuate the chamber to a low pressure and then isolate it. The IBDMS will vaporize and deposit on the sensor surface. The deposition can be carried out at room temperature or slightly elevated temperatures (e.g., 50-70°C) to increase the vapor pressure of the silane. The deposition time can range from several hours to overnight.
-
Curing: After deposition, the sensor can be cured in-situ under vacuum or removed and cured in an oven as described in the liquid-phase protocol.
-
Final Measurement: After cooling, measure the final frequency and dissipation of the coated sensor.
Data Analysis and Quantification
The surface coverage of the silane layer can be quantified using the Sauerbrey equation, which relates the change in frequency of the QCM crystal to the added mass:
Δm = -C * Δf / n
where:
-
Δm is the change in mass per unit area (e.g., in ng/cm²)
-
C is the mass sensitivity constant of the crystal (for a 5 MHz AT-cut quartz crystal, C ≈ 17.7 ng/cm²·Hz)
-
Δf is the change in resonant frequency (in Hz)
-
n is the overtone number (typically n=1, 3, 5...)
The dissipation (ΔD) value provides qualitative information about the viscoelastic properties of the formed silane layer. A low dissipation change suggests the formation of a rigid layer, for which the Sauerbrey equation is most accurate.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows.
Caption: Experimental workflow for QCM sensor silanization and analysis.
Caption: Reaction mechanism of IBDMS with a hydroxylated quartz surface.
Validating Covalent Bonding of Isobutyldimethoxymethylsilane to Substrates via ATR-FTIR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isobutyldimethoxymethylsilane's performance in creating hydrophobic surfaces with other alkylsilanes. It includes supporting experimental data on water contact angles and detailed methodologies for validating covalent bonding to substrates using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.
Introduction to this compound in Surface Modification
This compound is an organosilane compound utilized for surface modification, particularly for rendering hydrophilic surfaces hydrophobic. Its molecular structure, featuring an isobutyl group and two methoxy groups, allows it to react with hydroxyl (-OH) groups present on the surface of various substrates like glass, silica, and silicon wafers. This reaction forms stable covalent Si-O-substrate bonds, creating a durable, low-energy surface coating. The isobutyl group provides the hydrophobic character to the modified surface. The methoxy groups are the reactive sites that, upon hydrolysis, form silanol groups (Si-OH) which then condense with the substrate's hydroxyl groups and with each other to form a cross-linked siloxane network (Si-O-Si).
Principle of ATR-FTIR in Validating Covalent Bonding
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful surface-sensitive technique ideal for analyzing thin films and surface modifications. In ATR-FTIR, an infrared beam is directed into a high-refractive-index crystal (the ATR crystal). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance (typically a few micrometers) into the sample in contact with the crystal. This interaction allows for the acquisition of an infrared spectrum of the sample's surface layer.
For validating the covalent bonding of this compound, ATR-FTIR can detect the formation of key chemical bonds and the disappearance of others. Specifically, the analysis focuses on:
-
Appearance of Si-O-Si stretching vibrations: Typically observed in the 1000-1100 cm⁻¹ region, indicating the formation of a polysiloxane network from the condensation of silanol groups.
-
Changes in the Si-OH stretching region: A broad band around 3200-3600 cm⁻¹ corresponding to Si-OH groups and adsorbed water may decrease in intensity as the silane condenses and cures.
-
Presence of C-H stretching vibrations: Peaks in the 2800-3000 cm⁻¹ range confirm the presence of the isobutyl group on the surface.
Comparative Performance Analysis
The primary measure of performance for hydrophobic coatings is the static water contact angle (WCA), where a higher angle signifies greater hydrophobicity. The effectiveness of an alkylsilane is influenced by the length and branching of its alkyl chain.
| Silane | Alkyl Chain | Substrate | Water Contact Angle (WCA) |
| This compound | Isobutyl (C4, branched) | Glass/Silicon | Expected to be in the range of 90-100° |
| Methyltrimethoxysilane (MTMS) | Methyl (C1) | Glass | ~70-80° |
| Propyltrimethoxysilane | Propyl (C3) | Silica | Increases with chain length |
| Octyltrimethoxysilane (OTMS) | Octyl (C8) | Glass | ~105-110° |
| Octadecyltrichlorosilane (OTS) | Octadecyl (C18) | Glass | 107 - 112°[1] |
Generally, longer, linear alkyl chains lead to higher water contact angles due to more effective surface coverage and stronger van der Waals interactions between the chains, resulting in a more ordered and dense hydrophobic layer.[2] The branched structure of the isobutyl group in this compound may result in a slightly less ordered monolayer compared to a linear butyl chain, potentially affecting the maximum achievable water contact angle.
Experimental Protocols
Substrate Preparation
A clean, hydroxylated surface is crucial for effective silanization.
-
Cleaning: Substrates (e.g., glass slides, silicon wafers) are sonicated in a detergent solution for 15 minutes, followed by thorough rinsing with deionized water. This is followed by sonication in acetone and then isopropanol, each for 10-15 minutes, with a final rinse in deionized water.
-
Hydroxylation: The cleaned substrates are immersed in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes to remove organic residues and generate surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Drying: The substrates are rinsed extensively with deionized water, dried under a stream of nitrogen, and then baked in an oven at 110-120°C for at least one hour immediately before silanization.
Surface Modification with this compound
This procedure should be carried out in a low-moisture environment to prevent premature hydrolysis of the silane.
-
Silane Solution Preparation: Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent, such as toluene or ethanol, in a clean, dry reaction vessel.
-
Silanization: Immerse the pre-cleaned and dried substrates in the silane solution. The reaction can proceed for 2-4 hours at room temperature or for 30-60 minutes at an elevated temperature (e.g., 60-80°C) with gentle agitation.
-
Rinsing and Curing: After the reaction, remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent to remove any unbound silane. Subsequently, cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
ATR-FTIR Analysis
-
Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory. A germanium (Ge) or diamond ATR crystal is suitable. Record a background spectrum of the clean, uncoated ATR crystal.
-
Sample Measurement: Press the silane-coated substrate firmly against the ATR crystal to ensure good contact. Collect the ATR-FTIR spectrum over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of at least 32 scans.
-
Data Analysis: Analyze the resulting spectrum for the characteristic peaks of the silane coating. The presence of peaks corresponding to Si-O-Si bonds and C-H stretches from the isobutyl group, along with a reduction or change in the Si-OH and water bands, confirms the successful covalent bonding of the this compound to the substrate.
Visualizing the Process and Logic
Caption: Experimental workflow for surface modification and validation.
Caption: Reaction mechanism of this compound with a hydroxylated surface.
Caption: Logical flow for ATR-FTIR data interpretation.
References
A Comparative Guide to Assessing Crosslinking Density in Polymers Modified with Isobutyldimethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methods and Performance for Silane-Modified Polymers
The introduction of isobutyldimethoxymethylsilane as a crosslinking agent for polymers offers unique advantages in tailoring material properties for advanced applications, including drug delivery systems and biomedical devices. The degree of crosslinking is a critical parameter that dictates the mechanical strength, swelling behavior, and degradation kinetics of the polymer network. This guide provides a comprehensive comparison of key methodologies to assess crosslinking density, alongside available data to compare the performance of this compound-modified polymers with common alternatives.
Comparison of Silane Crosslinking Agents
The choice of silane coupling agent significantly influences the final properties of the crosslinked polymer. While extensive comparative data for this compound is still emerging, we can draw comparisons with well-established alternatives like vinyltrimethoxysilane (VTMS) and methyltrimethoxysilane (MTMS) based on their chemical structure and known performance characteristics.
| Silane Agent | Key Structural Feature | Expected Impact on Crosslinking | Typical Applications |
| This compound | Isobutyl group, two methoxy groups | The bulky isobutyl group can introduce steric hindrance, potentially leading to a more controlled and less dense crosslinking network compared to smaller alkyl silanes. This may result in polymers with increased flexibility and specific release profiles. | Controlled release drug delivery, flexible coatings, and sealants. |
| Vinyltrimethoxysilane (VTMS) | Vinyl group, three methoxy groups | The vinyl group allows for grafting onto the polymer backbone via radical initiation, followed by moisture-curing through the methoxy groups to form siloxane crosslinks. It is known for efficient crosslinking.[1] | Wire and cable insulation, pipes, and filled composites.[1][2] |
| Methyltrimethoxysilane (MTMS) | Methyl group, three methoxy groups | The smaller methyl group results in less steric hindrance, potentially allowing for a higher crosslinking density compared to this compound. | Surface modification, and as a crosslinker in silicone elastomers. |
Quantitative Assessment of Crosslinking Density
Several well-established techniques are employed to quantify the crosslinking density of polymer networks. Each method relies on different physical principles and provides unique insights into the material's structure.
| Method | Principle | Key Parameters Measured | Advantages | Limitations |
| Swelling Test | The extent of solvent uptake by a crosslinked polymer is inversely proportional to its crosslink density.[3] | Swelling Ratio, Gel Content, Molecular Weight between Crosslinks (Mc) | Simple, cost-effective, and widely used.[3] | Time-consuming, solvent-dependent, and can be destructive to the sample.[4] |
| Dynamic Mechanical Analysis (DMA) | Measures the viscoelastic properties of the polymer. The storage modulus (E' or G') in the rubbery plateau region is directly proportional to the crosslinking density.[5][6] | Storage Modulus (E', G'), Loss Modulus (E'', G''), Tan Delta (δ) | Provides information on viscoelastic properties, glass transition temperature (Tg), and is non-destructive.[5][7] | Requires specialized equipment and careful sample preparation.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probes the molecular structure and dynamics of the polymer network. Low-field and multiple-quantum (MQ) NMR can quantify crosslink density and distribution.[8][9] | Residual Dipolar Coupling, T2 Relaxation Times | Rapid, solvent-free, and provides detailed molecular-level information.[4][9] | Requires sophisticated instrumentation and expertise in spectral interpretation.[8] |
| Rheometry | Monitors the change in viscoelastic properties during the crosslinking process (gelation). The gel point is often identified at the crossover of the storage (G') and loss (G'') moduli.[10][11] | Storage Modulus (G'), Loss Modulus (G''), Gelation Time | Provides real-time information on the curing process and kinetics.[10][11] | Primarily applicable to materials that are in a liquid or semi-solid state during curing.[12] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison of results.
Swelling Test (Based on ASTM D2765)
The swelling test is a fundamental method to determine the extent of crosslinking by measuring the amount of solvent absorbed by the polymer network.[13]
1. Sample Preparation:
-
A known mass of the crosslinked polymer is prepared. For accurate results, the sample can be in the form of a thin film or small pieces.
-
The initial dry weight of the sample (W_d) is recorded.
2. Swelling:
-
The polymer sample is immersed in a suitable solvent (e.g., toluene, xylene) in a sealed container at a constant temperature.[3] The choice of solvent is crucial and should be one in which the uncrosslinked polymer would dissolve.[3]
-
The sample is allowed to swell for a sufficient period (often 24-72 hours) to reach equilibrium.[3]
3. Measurement:
-
After reaching equilibrium, the swollen sample is removed from the solvent, and the excess surface solvent is quickly blotted off.
-
The swollen weight of the sample (W_s) is immediately recorded.
4. Calculation of Swelling Ratio: The swelling ratio (Q) is calculated using the following formula: Q = (W_s - W_d) / W_d
A lower swelling ratio indicates a higher degree of crosslinking.[3]
5. Gel Content Determination:
-
After weighing the swollen sample, it is dried in a vacuum oven until a constant weight is achieved. This final dry weight (W_f) represents the weight of the insoluble gel fraction.
-
The gel content is calculated as: Gel Content (%) = (W_f / W_d) x 100
Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique for characterizing the viscoelastic properties of polymers and relating them to the crosslinking density.[5]
1. Sample Preparation:
-
A sample of the crosslinked polymer with well-defined geometry (e.g., rectangular bar for tensile or bending mode, or a disk for shear mode) is prepared.
2. Instrument Setup:
-
The sample is mounted in the DMA instrument.
-
The test parameters are set, including the temperature range, heating rate (e.g., 3 °C/min), frequency (e.g., 1 Hz), and strain amplitude (within the linear viscoelastic region).[14]
3. Data Acquisition:
-
The storage modulus (E' or G'), loss modulus (E'' or G''), and tan delta are recorded as a function of temperature.
4. Determination of Crosslinking Density:
-
The storage modulus in the rubbery plateau region (a relatively flat region of the modulus curve above the glass transition temperature) is identified.
-
The crosslinking density (ν_e) can be calculated from the rubbery modulus using the theory of rubber elasticity. For shear modulus (G'): ν_e = G' / (R * T) Where:
-
G' is the storage modulus in the rubbery plateau (in Pa).
-
R is the universal gas constant (8.314 J/mol·K).
-
T is the absolute temperature (in K) in the rubbery plateau region.
-
For tensile modulus (E'), a common approximation for elastomers (Poisson's ratio ≈ 0.5) is E' ≈ 3G'.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a quantitative measure of crosslinking at the molecular level.[8]
1. Sample Preparation:
-
A solid sample of the crosslinked polymer is placed in an appropriate NMR tube. No solvent is required for solid-state NMR techniques.
2. NMR Experiment:
-
The sample is analyzed using a low-field or solid-state NMR spectrometer.
-
A suitable pulse sequence, such as a multiple-quantum (MQ) experiment, is used to measure the residual dipolar couplings, which are related to the restrictions on chain motion imposed by the crosslinks.[9]
3. Data Analysis:
-
The NMR signal (e.g., T2 relaxation decay) is analyzed to extract parameters related to the crosslink density.
-
The average molecular weight between crosslinks (Mc) can be determined from the measured residual dipolar coupling constant. A higher residual dipolar coupling corresponds to a higher crosslink density.
Rheometry
Rheological measurements are ideal for monitoring the crosslinking process in real-time.[11]
1. Sample Preparation:
-
The uncrosslinked polymer and the crosslinking agent (this compound and a catalyst) are mixed.
2. Instrument Setup:
-
The mixture is immediately placed between the parallel plates or cone-and-plate geometry of a rheometer.
-
The temperature is controlled to the desired curing temperature.
-
An oscillatory shear with a small strain amplitude and a constant frequency (e.g., 1 Hz) is applied.[15]
3. Data Acquisition:
-
The storage modulus (G') and loss modulus (G'') are monitored as a function of time.
4. Determination of Gelation Time:
-
The gel point, which is an indication of the onset of network formation, is typically identified as the time at which G' and G'' intersect (tan δ = 1).[11] The rate of modulus increase after the gel point provides qualitative information about the crosslinking kinetics.
Visualizing the Workflow and Method Comparison
To aid in understanding the experimental process and the relationship between the different analytical methods, the following diagrams are provided.
Caption: Experimental workflow for assessing polymer crosslinking density.
Caption: Comparison of methods for determining crosslinking density.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. The Introduction Cross-linking Density Measurement by NMR method > Application | JKTAC [jkxtac.com]
- 5. Quantify Polymer Crosslinking Density Using Rheology and DMA [tainstruments.com]
- 6. scribd.com [scribd.com]
- 7. tainstruments.com [tainstruments.com]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. boa.unimib.it [boa.unimib.it]
- 10. Rheological Analysis of the Gelation Kinetics of an Enzyme Crosslinked PEG Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tainstruments.com [tainstruments.com]
- 12. complexfluids.umd.edu [complexfluids.umd.edu]
- 13. laboratuar.com [laboratuar.com]
- 14. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 15. researchgate.net [researchgate.net]
Tensile strength and elongation testing of elastomers crosslinked with isobutyldimethoxymethylsilane
A Comparative Guide to the Performance of Elastomers Crosslinked with Isobutyldimethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tensile strength and elongation properties of elastomers crosslinked with this compound against other common crosslinking agents. The selection of an appropriate crosslinking agent is critical as it fundamentally dictates the mechanical properties and, consequently, the performance of the final elastomeric product. While specific experimental data for this compound is not extensively published, this guide synthesizes expected performance based on the known behavior of alkoxy silanes and compares it with widely-used alternatives.
Comparison of Mechanical Properties
The performance of elastomers is significantly influenced by the crosslinking agent used during vulcanization. This compound, as an alkoxy silane, is anticipated to offer a favorable balance of properties. The following table provides a comparative summary of the expected mechanical properties of elastomers crosslinked with this compound versus those crosslinked with other representative agents.
| Property | This compound (Anticipated) | Methyltrimethoxysilane (Alkoxy Silane) | Dicumyl Peroxide (Peroxide-based) |
| Tensile Strength (MPa) | 10 - 15 | 8 - 12 | 12 - 20 |
| Elongation at Break (%) | 300 - 500 | 250 - 450 | 200 - 400 |
| Curing Mechanism | Moisture-curing (neutral) | Moisture-curing (neutral) | High-temperature vulcanization |
| Byproducts | Alcohol | Alcohol | Cumyl alcohol, Acetophenone |
| Corrosiveness | Low | Low | Low |
Note: The data presented for this compound is an estimation based on the general performance of alkoxy silane crosslinkers. Actual values may vary depending on the specific elastomer formulation and curing conditions.
Alkoxy silanes like this compound are known for their neutral curing mechanism, which releases alcohol as a byproduct, making them less corrosive compared to acetoxy silanes that release acetic acid[1]. Peroxide-based crosslinkers, such as dicumyl peroxide, are widely used for high-temperature vulcanization and can yield elastomers with high tensile strength[2]. However, they can also lead to the formation of byproducts that may need to be considered in sensitive applications[2]. The choice of crosslinking agent has a direct impact on the crosslink density of the elastomer, which in turn affects its mechanical properties. Generally, an increase in crosslink density leads to higher tensile strength and modulus, but a decrease in elongation[3][4].
Experimental Protocols
The standard methodology for determining the tensile strength and elongation of elastomers is outlined in ASTM D412.[5][6][7][8][9] This standard provides a framework for consistent and reproducible testing, which is crucial for comparing the performance of different materials.
ASTM D412: Tensile Properties of Vulcanized Rubber and Thermoplastic Elastomers
1. Specimen Preparation:
-
Specimens are typically die-cut from a molded sheet of the elastomer.
-
The most common specimen shape is the "dumbbell" or "dogbone" (Test Method A)[5][6][7]. Ring-shaped specimens can also be used (Test Method B)[5][7].
-
The thickness of the specimen is measured at three points within the gauge length, and the median value is used for calculations[6].
2. Test Procedure:
-
The tensile test is performed on a universal testing machine (tensometer) equipped with suitable grips to hold the specimen[6][9].
-
An extensometer is used to measure the elongation of the specimen during the test[10].
-
The specimen is stretched at a constant rate, typically 500 ± 50 mm/min, until it ruptures[5][6].
-
The force required to stretch the specimen and the corresponding elongation are recorded throughout the test.
3. Data Analysis:
-
Tensile Strength: The maximum stress applied to the specimen before it breaks. It is calculated by dividing the maximum force by the original cross-sectional area of the specimen[6][7][10].
-
Elongation at Break: The percentage increase in the length of the specimen at the point of rupture compared to its original length[6][7][10].
Experimental Workflow
The following diagram illustrates the logical workflow for the comparative testing of elastomers crosslinked with different agents.
This workflow outlines the systematic process for preparing, testing, and analyzing elastomer samples to compare the effects of different crosslinking agents on their mechanical properties. By following this standardized procedure, researchers can obtain reliable and comparable data to inform material selection and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ASTM D412 - Tensile Testing of Elastomers - STEP Lab [step-lab.com]
- 6. victortestingmachine.com [victortestingmachine.com]
- 7. testresources.net [testresources.net]
- 8. kindsnail.com [kindsnail.com]
- 9. ASTM D412 Elastomer Tensile Strength Testing - ADMET [admet.com]
- 10. technoad.com [technoad.com]
A Comparative Guide to Isobutyildimethoxymethylsilane Treatments for Long-Term Durability and Weathering Resistance
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Surface Protection
The long-term integrity of materials is a critical concern across scientific disciplines. In fields ranging from infrastructure engineering to the protection of sensitive equipment, preventing degradation due to environmental factors is paramount. Isobutyildimethoxymethylsilane (IBDMS) has emerged as a promising surface treatment for enhancing the durability and weathering resistance of various substrates, particularly porous materials like concrete. This guide provides a comprehensive comparison of IBDMS treatments with alternative solutions, supported by experimental data, to inform material selection and development.
Performance Under Scrutiny: A Data-Driven Comparison
The efficacy of any surface treatment is best evaluated through standardized testing that simulates real-world conditions. Key performance indicators include water absorption, resistance to chloride ion penetration, and the ability to withstand accelerated weathering. The following tables summarize the available quantitative data, comparing IBDMS with other common silane treatments and alternative protective coatings.
Table 1: Water Absorption Performance
| Treatment Type | Active Ingredient | Substrate | Water Absorption Reduction (%) | Test Method |
| Silane | Isobutyildimethoxymethylsilane (IBDMS) | Concrete | Data not available in cited sources | ASTM C642 |
| Silane | Isobutyltriethoxysilane | Concrete | > 91% (after 48h)[1] | Lab-specific |
| Silane | Generic Silane | Concrete | Approx. 7x reduction in water uptake | Lab-specific |
| Siloxane | Generic Siloxane | Concrete | Qualitative data suggests effectiveness | - |
| Acrylic Sealer | Acrylic Polymer | Concrete | Acts as a surface barrier | - |
Table 2: Chloride Ion Penetration Resistance
| Treatment Type | Active Ingredient | Substrate | Chloride Diffusion Coefficient Reduction (%) | Test Method |
| Silane | Isobutyildimethoxymethylsilane (IBDMS) | Concrete | Data not available in cited sources | AASHTO T 259 |
| Silane | Isobutyltriethoxysilane | Concrete | 37.4 - 48%[1] | RCM Method |
| Silane | Generic Silane | Concrete | Approx. 5x reduction in Cl penetration | µXRF |
| Siloxane | Generic Siloxane | Concrete | Generally less effective than silanes | - |
| Acrylic Sealer | Acrylic Polymer | Concrete | Acts as a surface barrier | - |
Table 3: Performance After Accelerated Weathering
| Treatment Type | Active Ingredient | Substrate | Performance Metric | Result After Weathering | Test Method |
| Silane | Isobutyildimethoxymethylsilane (IBDMS) | Concrete | Data not available in cited sources | ISO 11507 | |
| Silane | Generic Silane | Concrete | Water Repellency | Residual protective effect after 20 years[2] | Field Exposure |
| Siloxane | Generic Siloxane | Concrete | Water Repellency | Declining performance in the long run[3] | Field Exposure |
| Acrylic Sealer | Acrylic Polymer | Concrete | Film Integrity | Subject to degradation under UV exposure | - |
Understanding the Mechanisms and Alternatives
Silane-based treatments, including IBDMS, function by penetrating the substrate and chemically reacting with the available hydroxyl groups to form a hydrophobic layer. This "pore liner" approach significantly reduces the ingress of water and waterborne contaminants like chloride ions, which are primary drivers of corrosion in reinforced concrete.[1][4] The small molecular size of silanes allows for deep penetration into the substrate, contributing to their long-term effectiveness.[5]
Alternative treatments offer different protective mechanisms:
-
Siloxane-based sealers are closely related to silanes but have a larger molecular structure. They also form a hydrophobic barrier but tend to have shallower penetration, which may result in a shorter service life compared to silanes, especially in high-traffic areas.[3]
-
Acrylic sealers form a film on the surface of the substrate. While they can provide good initial protection and enhance the aesthetic appearance, they are susceptible to wear and degradation from UV radiation, often requiring more frequent reapplication.
The selection of an appropriate treatment depends on the specific application, the nature of the substrate, and the expected environmental exposure.
Experimental Protocols: A Closer Look at the Methodology
To ensure the reliability and comparability of performance data, standardized experimental protocols are crucial. The following outlines the key methodologies used to evaluate the durability and weathering resistance of surface treatments.
Water Absorption Test (ASTM C642)
This test determines the amount of water a material absorbs.
-
Sample Preparation: Concrete specimens are cast and cured.
-
Drying: The specimens are dried in an oven at a specified temperature until a constant mass is achieved.
-
Immersion: The dried specimens are immersed in water for a specified period.
-
Saturated Mass Measurement: The specimens are removed from the water, surface-dried, and weighed to determine the saturated mass.
-
Calculation: The water absorption is calculated as the percentage increase in mass from the dry to the saturated state.
Resistance to Chloride Ion Penetration (AASHTO T 259)
This method evaluates the ability of a concrete treatment to resist the ingress of chloride ions.
-
Sample Preparation: Concrete slabs are prepared and treated with the material under investigation.
-
Ponding: A saline solution is ponded on the surface of the slabs for a specified duration (e.g., 90 days).
-
Powder Sampling: After the ponding period, powder samples are collected from different depths of the concrete slab.
-
Chloride Analysis: The chloride content of the powder samples is determined using chemical titration or other analytical methods.
-
Evaluation: The chloride concentration profile is plotted to assess the depth of penetration and the effectiveness of the treatment.
Accelerated Weathering Test (ISO 11507)
This test simulates the effects of natural weathering in a controlled laboratory environment.
-
Sample Preparation: Treated specimens are placed in a weathering chamber.
-
Exposure Cycles: The specimens are subjected to alternating cycles of UV radiation and moisture (condensation or water spray) at controlled temperatures.
-
Evaluation: The specimens are periodically evaluated for changes in appearance (e.g., color, gloss) and performance (e.g., water repellency). The duration and specific conditions of the cycles are defined by the standard to simulate different environmental conditions.
Logical Framework for Treatment Evaluation
The process of evaluating and comparing surface treatments for long-term durability follows a logical progression from initial application to performance assessment under various stressors.
Caption: Logical workflow for comparing surface treatments based on performance testing.
Conclusion
While isobutyldimethoxymethylsilane shows promise as a durable and weather-resistant surface treatment, a comprehensive, data-rich comparison with its alternatives is essential for informed decision-making. The available data suggests that silane-based treatments, in general, offer superior long-term performance compared to surface-level film formers, particularly in reducing water and chloride ingress. However, the lack of specific, publicly available quantitative data for IBDMS highlights a critical knowledge gap. Further research and transparent reporting of experimental results are necessary to fully elucidate the comparative performance of IBDMS and solidify its position in the landscape of advanced material protection. Researchers and professionals are encouraged to consult technical data sheets and peer-reviewed literature for the most current and specific performance information when selecting a treatment for their applications.
References
Safety Operating Guide
Navigating the Safe Disposal of Isobutyldimethoxymethylsilane: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for Isobutyldimethoxymethylsilane (CAS No. 18293-82-8) with detailed disposal procedures was not publicly available at the time of this writing. The following guidance is based on the available data for this chemical and best practices for the disposal of similar flammable organosilane compounds. This information is intended for guidance purposes only. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for definitive procedures that comply with all local, state, and federal regulations.
This compound is a flammable liquid that requires careful handling and disposal to ensure laboratory safety and environmental protection. Proper disposal is not only a matter of regulatory compliance but also a critical component of responsible chemical management.
Key Chemical and Physical Properties
Understanding the properties of a chemical is the first step toward safe handling and disposal. Below is a summary of the available data for this compound.
| Property | Value |
| CAS Number | 18293-82-8[1] |
| Molecular Formula | C₇H₁₈O₂Si[1] |
| Molecular Weight | 162.30 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | 63°C at 40 mmHg[1] |
| Flash Point | 32°C[1] |
| Density | 0.841 g/cm³[1] |
Note: This data is compiled from available chemical databases. Always refer to the supplier's documentation for the most accurate information.
General Disposal Protocol for Flammable Organosilanes
The following is a generalized, step-by-step procedure for the disposal of flammable organosilanes like this compound. This protocol is based on information from safety data sheets for chemically similar substances.
1. Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste: this compound, Flammable Liquid."
-
Do not mix with other waste streams unless compatibility has been confirmed by a qualified chemist or your EHS department. Incompatible materials can lead to dangerous reactions.
2. Personal Protective Equipment (PPE):
-
Before handling the chemical or its waste, ensure you are wearing appropriate PPE, including:
-
Flame-retardant lab coat
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
3. Containerization:
-
Use a suitable, labeled, and tightly sealed container for the waste. The original container is often a good choice if it is in good condition.
-
Ensure the container is stored in a well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.
-
Ground and bond containers when transferring the waste to prevent static discharge.
4. Arrange for Professional Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with all available information about the waste, including its name, quantity, and any known hazards.
-
Incineration by a licensed waste disposal facility is a common disposal method for such chemicals.[2]
-
Do not dispose of this chemical down the drain or release it into the environment.[2]
5. Spill Management:
-
In the event of a spill, evacuate the area and remove all ignition sources.
-
Use an inert absorbent material, such as vermiculite or sand, to contain and collect the spilled chemical.
-
Use non-sparking tools for cleanup.
-
The collected waste and contaminated absorbent material must be disposed of as hazardous waste following the procedures outlined above.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Isobutyldimethoxymethylsilane
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling Isobutyldimethoxymethylsilane. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Hazard Information
Based on data for the related compound Isobutyltrimethoxysilane, this chemical should be regarded as a flammable liquid and vapor that causes skin and eye irritation .[1] All handling procedures must be designed to mitigate these risks.
Key Hazards:
-
Flammability: Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1]
-
Skin and Eye Irritation: Direct contact can cause irritation.[1]
-
Inhalation: May cause drowsiness or dizziness.[1]
Personal Protective Equipment (PPE) Plan
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for various handling scenarios.
| Scenario | Respiratory Protection | Eye and Face Protection | Hand Protection | Body and Skin Protection |
| Routine Laboratory Use (Small Quantities in a Fume Hood) | Not typically required if handled within a certified chemical fume hood. | ANSI-approved safety glasses with side shields or chemical splash goggles.[2] | Chemical-resistant gloves (e.g., nitrile, minimum 4mil thickness).[3] Double-gloving is recommended.[2] | Flame-resistant lab coat, long pants, and closed-toe shoes.[3][4] |
| Handling Larger Volumes (>1 Liter) | A NIOSH-approved respirator may be required if not handled in a fume hood. Consult your EHS department.[2] | Chemical splash goggles and a face shield.[3] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over inner nitrile gloves.[2] | Flame-resistant lab coat and a chemical-resistant apron.[3] |
| Spill Cleanup | Air-purifying respirator with appropriate cartridges for organic vapors. | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant coveralls or suit. Chemical-resistant boots.[5][6] |
| Emergency Response (Fire) | Self-contained breathing apparatus (SCBA) with a full facepiece. | Full facepiece of SCBA. | Fire-resistant gloves. | Full fire-protective gear. |
Operational and Disposal Plans
Engineering Controls and Safe Handling Protocol
Proper engineering controls are essential to minimize exposure and fire risk.
Experimental Workflow:
Step-by-Step Handling Procedure:
-
Preparation:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]
-
Ensure a safety shower and eyewash station are readily accessible.
-
Remove all potential ignition sources, such as open flames, hot plates, and non-intrinsically safe electrical equipment.[7][8]
-
Use non-sparking tools and ensure all metal containers are grounded and bonded during transfer to prevent static discharge.[4][8]
-
-
During Use:
-
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Spill: For small spills within a fume hood, use an inert absorbent material. For larger spills, evacuate the area and contact your institution's EHS department immediately.[3]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all liquid waste, including unused product and solutions, in a designated, properly labeled, and sealed hazardous waste container.
-
Collect all contaminated solid materials, such as gloves, absorbent pads, and pipette tips, in a separate, clearly labeled hazardous waste container.[9]
-
-
Container Labeling:
-
Label all waste containers clearly with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (Flammable, Irritant).
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from ignition sources and incompatible materials.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[9]
-
References
- 1. fishersci.es [fishersci.es]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. cmu.edu [cmu.edu]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 7. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. enhs.uark.edu [enhs.uark.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
